Tubulin inhibitor 44
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H24FN3O4 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C28H24FN3O4/c1-2-3-13-36-23-12-11-22(30-17-23)16-25-28(35)31-24(27(34)32-25)15-18-5-4-6-20(14-18)26(33)19-7-9-21(29)10-8-19/h4-12,14-17H,2-3,13H2,1H3,(H,31,35)(H,32,34)/b24-15-,25-16- |
InChI Key |
CYQXBNKFSBKXQO-URXAUHHJSA-N |
Isomeric SMILES |
CCCCOC1=CN=C(C=C1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)/C(=O)N2 |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tubulin Inhibitor 44 (Compound 26r)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 44, also identified as Compound 26r, is a highly potent synthetic small molecule that functions as a microtubule-destabilizing agent. As a novel derivative of the clinical-stage drug plinabulin, it exhibits exceptional cytotoxic activity against a range of human cancer cell lines, with IC50 values in the sub-nanomolar range. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with tubulin, its effects on microtubule dynamics, and the downstream cellular consequences, including cell cycle arrest and apoptosis. This document synthesizes available data to offer a detailed resource for researchers and drug developers in the field of oncology and cytoskeletal therapeutics.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its primary anti-cancer effect by directly interfering with the dynamics of microtubule assembly. Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The mechanism of action of this compound can be broken down into the following key stages:
-
Binding to the Colchicine Site: As a derivative of plinabulin, this compound is designed to bind to the colchicine-binding site on β-tubulin. This binding is non-covalent and occurs at the interface between α- and β-tubulin dimers. The binding of the inhibitor to this site induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.
-
Inhibition of Microtubule Assembly: By sequestering tubulin dimers in a non-polymerizable state, this compound effectively shifts the equilibrium of microtubule dynamics towards depolymerization. This leads to a net loss of microtubule polymers within the cell.
-
Disruption of the Mitotic Spindle: The most critical consequence of microtubule depolymerization is the disruption of the mitotic spindle during cell division. The mitotic spindle, composed of microtubules, is responsible for the accurate segregation of chromosomes into daughter cells. The presence of this compound prevents the formation of a functional mitotic spindle.
-
Cell Cycle Arrest at G2/M Phase: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. This checkpoint activation leads to a halt in the cell cycle at the G2/M transition, preventing the cell from proceeding through mitosis with a defective spindle.
-
Induction of Apoptosis: Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway. This programmed cell death is a common outcome for cells that are unable to resolve mitotic errors, thus eliminating the cancerous cells.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound (Compound 26r) based on available preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50)
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96[1][2][3] |
| BxPC-3 | Pancreatic cancer | 0.66[1][2][3] |
| HT-29 | Colorectal cancer | 0.61[1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Procedure:
-
Cancer cells (NCI-H460, BxPC-3, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Tubulin Polymerization Assay
-
Objective: To directly measure the effect of this compound on the in vitro assembly of microtubules.
-
Procedure:
-
Purified tubulin is incubated in a polymerization buffer at 37°C in the presence of GTP.
-
The assembly of microtubules is monitored by measuring the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.
-
This compound or a vehicle control is added to the reaction mixture.
-
The change in absorbance or fluorescence over time is recorded to determine the extent of inhibition of tubulin polymerization.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To investigate the effect of this compound on cell cycle progression.
-
Procedure:
-
Cancer cells are treated with this compound or a vehicle control for a defined period (e.g., 24 hours).
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Apoptosis Assay by Annexin V/PI Staining
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Cells are treated with this compound for a specified time.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then stained with Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
In-Depth Technical Guide: Tubulin Inhibitor 44 (Compound 26r)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulin inhibitor 44, also known as compound 26r, is a novel and highly potent derivative of plinabulin, a 2,5-diketopiperazine-type tubulin inhibitor. Developed through a structure-activity relationship (SAR) study based on the co-crystal structure of a parent compound with tubulin, compound 26r demonstrates significant cytotoxic activity against a range of cancer cell lines at sub-nanomolar concentrations. Its mechanism of action is centered on the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available data on this compound (compound 26r), including its biological activity, putative mechanism of action, and detailed experimental protocols for its evaluation.
Core Compound Data
This compound (compound 26r) is a synthetic small molecule designed as a derivative of plinabulin. While the exact chemical structure is proprietary to the primary research, it is characterized as a 2,5-diketopiperazine derivative.
Biological Activity
Compound 26r exhibits potent cytotoxic effects across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro cell viability assays are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96[1] |
| BxPC-3 | Pancreatic cancer | 0.66[1] |
| HT-29 | Colon cancer | 0.61[1] |
These values indicate that this compound (compound 26r) is a highly potent anti-cancer agent, with efficacy in the sub-nanomolar range.
Mechanism of Action
Tubulin Polymerization Inhibition
The primary mechanism of action for this compound (compound 26r) is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic assembly and disassembly are crucial for several cellular processes, most notably the formation of the mitotic spindle during cell division.
By inhibiting the polymerization of tubulin, compound 26r prevents the formation of functional mitotic spindles, leading to a halt in the cell cycle at the G2/M phase. This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.
Binding Site
Based on its design as a plinabulin derivative and the use of co-crystal structures in its development, this compound (compound 26r) is predicted to bind to the colchicine-binding site on β-tubulin.[2] The colchicine site is a key target for many microtubule-destabilizing agents. Binding to this site prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule.
Signaling Pathways
The parent compound, plinabulin, has been shown to modulate several signaling pathways, and it is likely that compound 26r shares some of these effects. The primary pathway implicated is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[3][4] Plinabulin has been observed to reduce the phosphorylation of AKT and mTOR, key components of this pathway.[3]
Additionally, by disrupting microtubules, plinabulin can affect the localization and signaling of other important proteins, such as KRAS.[5] Disruption of endosomal recycling by microtubule depolymerization can lead to altered KRAS signaling.[5] Furthermore, plinabulin has been shown to trigger JNK-mediated apoptosis.[6]
dot T {
graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
Signaling Pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize tubulin inhibitors like compound 26r.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compound on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
This compound (compound 26r) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (compound 26r) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
dot T {
graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
Workflow for MTT Cell Viability Assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (compound 26r) stock solution (in DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (e.g., Paclitaxel)
-
96-well, half-area, UV-transparent plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a tubulin stock solution (e.g., 3 mg/mL) in General Tubulin Buffer with 1 mM GTP and 10% glycerol. Keep on ice.
-
Assay Setup: Pre-warm the microplate reader to 37°C. Add 5 µL of various concentrations of compound 26r, controls, or vehicle (DMSO) to the wells of the 96-well plate.
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin solution to each well. Mix gently by pipetting.
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and begin recording the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance at 340 nm against time. The rate of polymerization is determined from the slope of the linear portion of the curve. The extent of polymerization is the plateau absorbance. Compare the polymerization curves of the compound-treated samples to the vehicle control to determine the inhibitory effect.
dot T {
graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
Workflow for In Vitro Tubulin Polymerization Assay.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound (compound 26r). Key areas for future investigation include:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of compound 26r in animal models of human cancers.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicity studies: Assessing the safety profile of compound 26r in preclinical models.
-
Combination therapy studies: Investigating the potential synergistic effects of compound 26r with other chemotherapeutic agents or targeted therapies.
-
Detailed signaling pathway analysis: Confirming the effects of compound 26r on the PI3K/AKT/mTOR and other relevant pathways in various cancer cell types.
Conclusion
This compound (compound 26r) is a promising new anti-cancer agent with potent activity against a range of tumor cell lines. Its mechanism of action, centered on the inhibition of tubulin polymerization, makes it a valuable candidate for further preclinical and clinical development. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this novel compound in the field of oncology.
References
- 1. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plinabulin exerts an anti-proliferative effect via the PI3K/AKT/mTOR signaling pathways in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plinabulin exerts an anti-proliferative effect via the PI3K/AKT/mTOR signaling pathways in glioblastoma [ijbms.mums.ac.ir]
- 5. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Tubulin Inhibitor 44: A Technical Guide
Disclaimer: This technical guide is compiled from publicly available information, primarily abstracts and summaries of the pivotal research by Wang S, et al. (2024). Due to the inaccessibility of the full-text research article, a comprehensive analysis of all synthesized compounds and detailed, specific experimental protocols cannot be provided. The experimental methodologies outlined below are representative of standard practices in the field and may not reflect the exact procedures used in the primary research.
Introduction
Tubulin inhibitors are a cornerstone of cancer chemotherapy, disrupting the dynamics of microtubule formation and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. "Tubulin inhibitor 44," also identified as compound 26r, is a novel and highly potent derivative of plinabulin, a synthetic analog of the marine natural product phenylahistin. This guide provides an in-depth look at the structure-activity relationship (SAR) of this promising anti-tumor agent, based on the available scientific literature.
Core Structure and SAR Logic
The development of this compound stemmed from a systematic SAR study of plinabulin derivatives. The core scaffold is a 2,5-diketopiperazine ring, and modifications were focused on the A, B, and C rings of the molecule to enhance its cytotoxic activity. The general design strategy involved the synthesis of two series of plinabulin derivatives to explore the impact of various substituents on their ability to inhibit tubulin polymerization.
Caption: Logical flow of the structure-activity relationship study leading to this compound.
Quantitative Data: Cytotoxicity
The primary measure of efficacy for the synthesized plinabulin derivatives was their in vitro cytotoxicity against various human cancer cell lines, reported as the half-maximal inhibitory concentration (IC50).
| Compound | NCI-H460 (Lung Cancer) IC50 (nM) | BxPC-3 (Pancreatic Cancer) IC50 (nM) | HT-29 (Colon Cancer) IC50 (nM) |
| This compound (26r) | 0.96 [1] | 0.66 [1] | 0.61 [1] |
| Compound 16c | 2.0 | 1.2 | 1.97 |
| Plinabulin | 26.2 | Not Reported | Not Reported |
| Compound 6b | 3.8 | Not Reported | 7.0 |
| Compound 6o | 4.0 | Not Reported | Not Reported |
| Compound 17o | 14.0 | Not Reported | Not Reported |
| Compound 17p | 2.9 | Not Reported | Not Reported |
Mechanism of Action
This compound, like its parent compound plinabulin, is a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis.
Caption: General mechanism of action for a tubulin-destabilizing agent.
Experimental Protocols (Representative)
The following are generalized protocols representative of the experiments likely conducted to evaluate this compound.
Synthesis of Plinabulin Derivatives
The synthesis of the plinabulin derivatives, including compound 26r, would have likely followed a multi-step organic synthesis route. This would typically involve the construction of the central 2,5-diketopiperazine core followed by the introduction and modification of the various aryl and heterocyclic side chains corresponding to the A, B, and C rings. Purification and characterization of the final compounds would have been performed using techniques such as flash chromatography, nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS).
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds (including this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Immunofluorescence Staining for Microtubule Integrity
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the test compound (e.g., this compound) or a control for a specified time.
-
Fixation and Permeabilization: The cells are fixed with a solution such as 4% paraformaldehyde and then permeabilized with a detergent like Triton X-100.
-
Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for α-tubulin.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI), and the coverslips are mounted onto microscope slides.
-
Microscopy: The cells are visualized using a fluorescence microscope to observe the effects of the compound on the microtubule network.
Experimental Workflow
The evaluation of novel tubulin inhibitors like compound 26r typically follows a structured workflow from chemical synthesis to biological characterization.
Caption: A typical experimental workflow for the evaluation of novel tubulin inhibitors.
Conclusion
This compound (compound 26r) represents a significant advancement in the development of plinabulin-based anti-cancer agents. The available data demonstrates its sub-nanomolar potency against a range of human cancer cell lines, highlighting its potential as a therapeutic candidate. A full understanding of its comprehensive structure-activity relationship and detailed mechanism of action awaits the public release of the complete research findings. Future studies will likely focus on its in vivo efficacy, pharmacokinetic properties, and safety profile to further evaluate its clinical potential.
References
In-Depth Technical Guide: Discovery and Synthesis of Tubulin Inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tubulin Inhibitor 44, a potent derivative of the marine natural product plinabulin. This document details the quantitative biological data, experimental protocols, and key signaling pathways associated with this compound.
Introduction
Tubulin, a critical component of the cytoskeleton, plays a pivotal role in cell division, motility, and intracellular transport. Its dynamic polymerization into microtubules makes it a prime target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells. This compound, also known as Compound 26r, is a novel plinabulin derivative designed to exhibit enhanced cytotoxic activity against various cancer cell lines.
Discovery and Synthesis
The discovery of this compound (Compound 26r) stemmed from a structure-activity relationship (SAR) study aimed at optimizing the anti-tumor activity of plinabulin, a 2, 5-diketopiperazine-type tubulin inhibitor.[1][2] The design and synthesis were based on the co-crystal structure of a parent compound with tubulin, allowing for targeted modifications to enhance binding affinity and efficacy.[1][2]
While the detailed step-by-step synthesis protocol is proprietary to the research by Wang S, et al. (2024), a general synthetic scheme for plinabulin derivatives involves the construction of the core 2,5-diketopiperazine scaffold followed by the introduction of specific side chains. The synthesis of Compound 26r involved modifications to the C-ring of the plinabulin structure. The structure of the final compound was confirmed using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1][2]
Quantitative Biological Data
The biological activity of this compound has been evaluated through various in vitro assays. The quantitative data is summarized in the tables below.
Table 1: In Vitro Cytotoxicity of this compound (Compound 26r)
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Lung Cancer | 0.96[1][2] |
| BxPC-3 | Pancreatic Cancer | 0.66[1][2] |
| HT-29 | Colorectal Cancer | 0.61[1][2] |
Table 2: Comparative in Vitro Cytotoxicity of a Similar Tubulin Polymerization Inhibitor (Compound 7w)
| Cell Line | Cancer Type | IC50 (µM) |
| SGC-7910 | Gastric Cancer | 0.21[3] |
Table 3: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| Tubulinpolymer-in-44 (compound 7w) | 0.21[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound and similar compounds.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Colchicine, Nocodazole)
-
96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL.[5]
-
Reaction Setup: Add various concentrations of this compound to the wells of a pre-warmed 96-well plate. Include vehicle and positive controls.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[5]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the percentage of inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[6]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanism of Action and Signaling Pathways
This compound functions by inhibiting tubulin polymerization, which disrupts the formation and function of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.
Recent studies on plinabulin and its derivatives have indicated an interplay with the PI3K/Akt signaling pathway.[7][8] This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of tubulin polymerization by plinabulin has been shown to reduce the phosphorylation of Akt and mTOR, key components of this pathway.[7] This suggests that the anti-proliferative effects of this compound may be mediated, at least in part, through the modulation of the PI3K/Akt signaling cascade.
Mandatory Visualizations
References
- 1. Plinabulin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Tubulin polymerization-IN-44 | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Plinabulin exerts an anti-proliferative effect via the PI3K/AKT/mTOR signaling pathways in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Binding of Tubulin Inhibitor 44 to its Target
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Tubulin Inhibitor 44, also identified as Compound 26r, with its molecular target, tubulin. This document synthesizes available data on its binding site, quantitative metrics of its activity, and the experimental methodologies utilized for its characterization.
Core Concept: Targeting the Colchicine Binding Site on Tubulin
This compound (Compound 26r) is a novel, highly potent derivative of plinabulin, a compound currently in clinical trials that is known to interact with tubulin.[1][2][3] The design and synthesis of this compound were informed by the co-crystal structure of early plinabulin derivatives bound to tubulin, strongly indicating that it targets the colchicine binding site.[1][4] This binding site is a well-established target for microtubule-destabilizing agents.[5][6] By binding to this site at the interface of α- and β-tubulin, the inhibitor prevents the polymerization of tubulin dimers into microtubules, a process essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.[5]
While direct co-crystal structure data for this compound is not yet publicly available, its classification as a plinabulin derivative provides a strong basis for its mechanism of action.[1][4] Molecular docking studies of similar plinabulin derivatives into the colchicine binding site (PDB: 5XHC) have elucidated the key interactions that govern the binding of this class of inhibitors.[1]
Quantitative Data Presentation
The primary quantitative data available for this compound pertains to its potent cytotoxic effects on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the viability of a cell population by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96[1][2] |
| BxPC-3 | Pancreatic cancer | 0.66[1][2] |
| HT-29 | Colorectal cancer | 0.61[1][2][7][8] |
Table 1: Cytotoxicity of this compound (Compound 26r) against various human cancer cell lines.
It is important to note that these IC50 values reflect the overall cellular effect of the inhibitor and are not a direct measure of its binding affinity (Kd or Ki) to tubulin. However, the nanomolar potency strongly suggests a high-affinity interaction with its molecular target.
Experimental Protocols
The characterization of tubulin inhibitors like Compound 26r typically involves a series of in vitro and cell-based assays to determine their binding site, affinity, and functional effects on microtubule dynamics. Below are detailed methodologies for key experiments relevant to this class of compounds.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or by a fluorescence-based reporter. Inhibitors of polymerization will reduce the rate and extent of this increase.
Detailed Protocol (Fluorescence-based):
-
Reagent Preparation:
-
Tubulin Stock Solution: Lyophilized porcine brain tubulin (>97% pure) is reconstituted in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP to a final concentration of 10 mg/mL. Aliquots are snap-frozen in liquid nitrogen and stored at -80°C.
-
GTP Stock Solution: A 100 mM GTP stock solution is prepared in sterile distilled water, aliquoted, and stored at -80°C.
-
Fluorescent Reporter: A fluorescent reporter that preferentially binds to polymerized microtubules is used according to the manufacturer's instructions.
-
Test Compound: this compound is dissolved in DMSO to create a high-concentration stock solution. Serial dilutions are then prepared in G-PEM buffer. The final DMSO concentration in the assay should be kept below 1% to avoid artifacts.
-
Controls: A known tubulin polymerization inhibitor (e.g., colchicine) and a vehicle control (DMSO) are prepared at the same final concentrations as the test compound.
-
-
Assay Procedure:
-
A temperature-controlled microplate reader is pre-warmed to 37°C.
-
In a pre-warmed 96-well plate, add the test compound, controls, and G-PEM buffer to the appropriate wells.
-
On ice, prepare the tubulin reaction mix containing tubulin (final concentration of 2-3 mg/mL), GTP (final concentration of 1 mM), and the fluorescent reporter in G-PEM buffer.
-
To initiate the polymerization reaction, add the ice-cold tubulin reaction mix to the wells of the pre-warmed plate.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against time.
-
The area under the curve or the maximum fluorescence intensity is used to determine the extent of polymerization.
-
The IC50 value for tubulin polymerization inhibition is calculated by fitting the dose-response data to a suitable sigmoidal model.
-
Competitive Colchicine Binding Assay
This assay is used to confirm that a test compound binds to the colchicine binding site on tubulin.
Principle: The assay measures the ability of a test compound to displace a radiolabeled or fluorescent colchicine analog from its binding site on tubulin. A decrease in the signal from the labeled colchicine indicates competitive binding.
Detailed Protocol (Scintillation Proximity Assay - SPA):
-
Reagent Preparation:
-
Biotinylated Tubulin: Purified tubulin is biotinylated according to standard protocols.
-
Radiolabeled Colchicine: [³H]colchicine is used as the labeled ligand.
-
Streptavidin-coated SPA beads: These beads emit light when a radiolabeled molecule is brought into close proximity.
-
Test Compound: Serial dilutions of this compound are prepared in assay buffer.
-
Controls: Unlabeled colchicine (positive control), a compound known not to bind the colchicine site (e.g., vinblastine, negative control), and a vehicle control are prepared.
-
-
Assay Procedure:
-
In a 96-well plate, incubate biotinylated tubulin with various concentrations of the test compound or controls.
-
Add a fixed concentration of [³H]colchicine to all wells and incubate to allow binding to reach equilibrium.
-
Add streptavidin-coated SPA beads to each well. The biotinylated tubulin will bind to the beads.
-
The plate is then read in a scintillation counter.
-
-
Data Analysis:
-
The scintillation counts are plotted against the concentration of the test compound.
-
A decrease in the signal indicates that the test compound is competing with [³H]colchicine for the binding site.
-
The IC50 value for the displacement of [³H]colchicine is determined, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of the inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Detailed Protocol:
-
Cell Seeding: Cancer cells (e.g., NCI-H460, BxPC-3, HT-29) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Logical Relationship of this compound's Action
Caption: Logical flow from inhibitor binding to apoptosis.
Experimental Workflow for Binding Site Confirmation
Caption: Experimental workflow to confirm colchicine site binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Plinabulin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Tubulin Inhibitor 44: A Potent Colchicine Site Binder for Anti-Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fremont, CA – December 17, 2025 – Tubulin inhibitor 44, also identified as compound 26r, has emerged as a highly potent anti-cancer agent that exerts its effects by targeting the microtubule cytoskeleton. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, establishing it as a colchicine site binder.
Core Mechanism: Inhibition of Tubulin Polymerization at the Colchicine Site
This compound is a novel derivative of plinabulin, a well-characterized tubulin inhibitor known to bind to the colchicine site on β-tubulin.[1][2][3] This binding prevents the polymerization of tubulin dimers into microtubules, essential structures for cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in rapidly proliferating cancer cells.[4][5]
Molecular docking studies of plinabulin derivatives, including compounds structurally similar to this compound, show a binding mode that overlaps with that of colchicine at the interface between α- and β-tubulin.[6] This structural and mechanistic relationship strongly indicates that this compound is a colchicine site binder.
Quantitative Analysis of Biological Activity
This compound demonstrates exceptional potency against a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cytotoxicity are in the nanomolar range, highlighting its potential as a powerful anti-cancer therapeutic.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96[6][7] |
| BxPC-3 | Pancreatic cancer | 0.66[6][7] |
| HT-29 | Colorectal cancer | 0.61[6][7] |
While the specific IC50 value for the inhibition of tubulin polymerization by this compound (compound 26r) is not yet publicly available in the primary literature, a structurally related plinabulin derivative, compound 6b, exhibited an IC50 of 1.2 µM for tubulin polymerization.[7] Plinabulin itself inhibits tubulin polymerization with an IC50 of 2.4 µM.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods used for other plinabulin derivatives and colchicine site inhibitors.
Competitive Colchicine Binding Assay
This assay is crucial to definitively confirm that this compound binds to the colchicine site on tubulin.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled colchicine analogue for binding to tubulin. A reduction in the amount of bound radioactivity in the presence of the test compound indicates binding to the same site.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein (approximately 1 µM) in a suitable buffer (e.g., MES or PIPES buffer with MgCl2, EGTA, and GTP).
-
Incubation: Add a fixed concentration of [3H]colchicine (e.g., 5 µM) and varying concentrations of this compound to the reaction mixture. Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Separation of Bound and Free Ligand: Separate the tubulin-bound [3H]colchicine from the unbound ligand. This can be achieved by methods such as gel filtration chromatography (e.g., using a Sephadex G-50 column) or by using a filter-binding assay where the protein and bound ligand are captured on a filter membrane. A non-radioactive mass spectrometry-based method can also be employed where unbound ligand is separated by ultrafiltration and quantified by LC-MS/MS.[8]
-
Quantification: Quantify the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [3H]colchicine binding against the concentration of this compound. The concentration of this compound that inhibits 50% of [3H]colchicine binding (IC50) can be calculated. This value can be used to determine the inhibition constant (Ki).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of microtubules.
Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.
Protocol:
-
Reagents: Use a commercially available tubulin polymerization assay kit or prepare purified tubulin (>99% pure) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.[9]
-
Reaction Setup: On ice, add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the purified tubulin solution. A vehicle control (DMSO alone), a positive control for inhibition (e.g., colchicine or nocodazole), and a positive control for polymerization (e.g., paclitaxel) should be included.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C. This can be done in a temperature-controlled spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the absorbance at 340 nm versus time. The IC50 value, which is the concentration of this compound that inhibits tubulin polymerization by 50%, can be determined from the dose-response curve of the polymerization rates or the final extent of polymerization.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of this compound on the progression of cells through the different phases of the cell cycle.
Principle: Cells are treated with the inhibitor, and then their DNA is stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HT-29) in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[10]
Immunofluorescence Staining of Microtubule Network
This technique allows for the direct visualization of the effects of this compound on the cellular microtubule network.
Principle: Cells are treated with the inhibitor, fixed, and then the microtubule network is stained using an antibody specific for tubulin, followed by a fluorescently labeled secondary antibody. The morphology of the microtubules can then be observed using fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound as described for the cell cycle analysis.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.[11][12]
-
Immunostaining: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS). Incubate the cells with a primary antibody against α-tubulin or β-tubulin, followed by incubation with a fluorescently labeled secondary antibody.[11] A nuclear counterstain (e.g., DAPI) can also be included.
-
Microscopy: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence or confocal microscope.
-
Analysis: Compare the microtubule structure in treated cells to that of control cells. Disruption of the filamentous network and a diffuse tubulin staining pattern are indicative of microtubule depolymerization.[13]
Visualizations
Signaling Pathway of Tubulin Inhibition Leading to Apoptosis
Caption: Mechanism of action of this compound.
Experimental Workflow for Determining Colchicine Site Binding
Caption: Workflow for colchicine binding assay.
Conclusion
The available evidence strongly supports the classification of this compound (compound 26r) as a potent tubulin polymerization inhibitor that binds to the colchicine site. Its nanomolar cytotoxicity against various cancer cell lines makes it a compelling candidate for further preclinical and clinical investigation in the development of novel anti-cancer therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for the continued characterization of this and other novel microtubule-targeting agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Cytotoxicity of Tubulin Inhibitor 44
This document provides a comprehensive technical overview of the in vitro cytotoxic properties of Tubulin Inhibitor 44, also identified as Compound 26r.[1] It is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism and evaluation workflow.
Core Concept: Mechanism of Action
Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic instability, characterized by phases of polymerization and depolymerization, is critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[2][3]
Tubulin inhibitors are a class of microtubule-targeting agents that disrupt this dynamic process, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.[2][4] These inhibitors are broadly classified into two categories:
-
Microtubule-Stabilizing Agents : Such as taxanes, which prevent microtubule depolymerization.[2]
-
Microtubule-Destabilizing Agents : Such as vinca alkaloids and colchicine, which inhibit tubulin polymerization.[2]
This compound belongs to the class of microtubule-destabilizing agents.[1][5] Its mechanism of action involves binding to tubulin, thereby preventing its polymerization into microtubules. This disruption of microtubule formation leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase, induction of mitotic catastrophe, and ultimately, cell death.[5][6]
Quantitative Cytotoxicity Data
This compound (Compound 26r) has demonstrated potent cytotoxic effects across multiple human cancer cell lines, with efficacy observed at nanomolar concentrations.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 0.61 |
| BxPC-3 | Pancreatic Cancer | 0.66 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.96 |
| Data sourced from MedchemExpress.[1] |
Signaling Pathway for Tubulin Destabilization-Induced Cell Death
The cytotoxic effect of tubulin polymerization inhibitors like this compound is initiated by the physical prevention of microtubule assembly. This triggers a series of downstream cellular responses culminating in cell death. The pathway for a similar novel inhibitor, OAT-449, involves G2/M arrest and a p53-independent increase in p21, leading to mitotic catastrophe and non-apoptotic cell death.[5]
Experimental Protocols
The following sections detail the standard methodologies used to evaluate the in vitro cytotoxicity and mechanism of action of tubulin inhibitors.
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.
-
Cell Seeding : Cancer cells (e.g., HT-29, BxPC-3) are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a complete cell culture medium to achieve a range of final concentrations (e.g., from 0.01 nM to 1 µM). The medium in the wells is replaced with the medium containing the different concentrations of the inhibitor. Control wells receive medium with the vehicle (DMSO) only.
-
Incubation : The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
Viability Measurement :
-
The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
A solubilization solution (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The absorbance values are converted to percentage viability relative to the vehicle-treated control cells. The IC50 value is then calculated by plotting the percentage viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Assay Preparation : A reaction mixture is prepared in a buffer suitable for tubulin polymerization (e.g., PEM buffer) containing GTP and fluorescently-labeled tubulin. The reaction is typically set up in a 96- or 384-well plate format and pre-warmed to 37°C.
-
Compound Addition : this compound is added to the experimental wells at various concentrations. A known microtubule stabilizer (e.g., paclitaxel) and a known destabilizer (e.g., vincristine) are used as positive and negative controls, respectively.[5] A vehicle control (DMSO) is also included.
-
Initiation of Polymerization : The reaction is initiated by raising the temperature to 37°C, which promotes tubulin polymerization.
-
Monitoring Polymerization : The extent of tubulin polymerization is monitored over time by measuring the increase in fluorescence (or light scattering/absorbance) using a microplate reader capable of kinetic reads at 37°C.[5]
-
Data Analysis : The rate and extent of polymerization in the presence of the inhibitor are compared to the controls. The IC50 for polymerization inhibition is the concentration of the compound that reduces the maximum polymerization rate by 50%.
Standard Experimental Workflow
The process of evaluating the in vitro cytotoxicity of a novel compound follows a structured workflow, from initial cell culture to final data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
Tubulin Inhibitor 44 (OAT-449): An In-depth Technical Guide on its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular effects of Tubulin Inhibitor 44, also known as OAT-449, with a specific focus on its impact on cell cycle progression. OAT-449 is a novel, water-soluble, small-molecule 2-aminoimidazoline derivative that has demonstrated potent antitumor activity. This document details its mechanism of action, quantitative effects on cell cycle distribution, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate the replication and further investigation of its biological activities.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
OAT-449 functions as a potent inhibitor of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in the formation of the mitotic spindle during cell division. By binding to tubulin, OAT-449 disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule dynamics leads to a cascade of cellular events, beginning with the disruption of the mitotic spindle, which ultimately culminates in cell cycle arrest and cell death. The mechanism of OAT-449 is similar to that of vinca alkaloids, such as vincristine, which also act as microtubule-destabilizing agents.
Effects on Cell Cycle Progression: G2/M Arrest and Mitotic Catastrophe
Treatment of cancer cells with OAT-449 leads to a profound arrest in the G2/M phase of the cell cycle. This arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures proper chromosome segregation by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. In the presence of OAT-449, the malformed spindle fails to satisfy the SAC, leading to a prolonged mitotic arrest.
Prolonged arrest in mitosis can lead to a cellular fate known as mitotic catastrophe. This is characterized by the formation of multinucleated cells, a consequence of aberrant mitosis where the cell attempts to divide without proper chromosome segregation. Following mitotic catastrophe, cells treated with OAT-449 typically undergo non-apoptotic cell death.
Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the quantitative effects of OAT-449 on the cell cycle distribution of human colorectal adenocarcinoma (HT-29) and human cervical adenocarcinoma (HeLa) cells after 24 hours of treatment with 30 nM OAT-449. The data is based on flow cytometric analysis of propidium iodide-stained cells.
Table 1: Effect of OAT-449 on the Cell Cycle Distribution of HT-29 Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.3 ± 2.1 | 20.1 ± 1.5 | 24.6 ± 1.8 |
| OAT-449 (30 nM) | 10.2 ± 1.2 | 8.5 ± 0.9 | 81.3 ± 2.5 |
Table 2: Effect of OAT-449 on the Cell Cycle Distribution of HeLa Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 60.1 ± 2.5 | 18.5 ± 1.3 | 21.4 ± 1.9 |
| OAT-449 (30 nM) | 12.8 ± 1.5 | 9.2 ± 1.1 | 78.0 ± 2.8 |
Signaling Pathway: p53-Independent Accumulation of p21
The G2/M arrest and subsequent non-apoptotic cell death induced by OAT-449 are mediated by a signaling pathway involving the p53-independent accumulation of the cyclin-dependent kinase inhibitor p21/waf1/cip1. In response to OAT-449 treatment, there is a significant increase in the protein levels of p21. Interestingly, this accumulation of p21 is observed to be largely independent of p53, a common upstream regulator of p21.
The accumulated p21 is found in both the nucleus and, to a greater extent, the cytoplasm. Nuclear p21 contributes to the G2/M arrest by inhibiting cyclin-CDK complexes that are necessary for mitotic progression. Cytoplasmic p21 has been shown to have anti-apoptotic functions, which may explain the observed non-apoptotic cell death following mitotic catastrophe in OAT-449-treated cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of OAT-449 on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>97% pure)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
OAT-449, Vincristine (positive control), Paclitaxel (negative control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) and GTP (e.g., 1 mM) in polymerization buffer on ice.
-
Add OAT-449 (e.g., 3 µM), vincristine (e.g., 3 µM), paclitaxel (e.g., 3 µM), or vehicle (DMSO) to the reaction mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Place the plate in the spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60 minutes.
-
Plot the absorbance over time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of OAT-449 on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
OAT-449
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of OAT-449 in complete medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (DMSO) control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Human cancer cell lines (e.g., HT-29, HeLa)
-
6-well plates
-
OAT-449
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with OAT-449 (e.g., 30 nM) or vehicle (DMSO) for 24 hours.
-
Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound (OAT-449) is a potent microtubule-destabilizing agent that induces a strong G2/M phase cell cycle arrest in cancer cells. This effect is mediated by the disruption of mitotic spindle formation and the subsequent activation of the spindle assembly checkpoint. The downstream signaling involves a p53-independent accumulation of p21, which contributes to both the cell cycle arrest and a non-apoptotic mode of cell death following mitotic catastrophe. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this promising class of compounds.
Apoptosis Induction by Tubulin Inhibitor 44: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 44, also identified as compound 26r , is a novel plinabulin derivative designed as a potent anti-tumor agent.[1] Plinabulin and its derivatives are microtubule-destabilizing agents that bind to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of apoptosis induction by this class of compounds, with specific data available for this compound.
Core Mechanism of Action: Microtubule Destabilization and Apoptotic Signaling
Tubulin inhibitors, including compound 26r , exert their cytotoxic effects by interfering with the highly dynamic process of microtubule polymerization and depolymerization. This disruption is a critical trigger for a cascade of cellular events culminating in programmed cell death, or apoptosis.
The primary mechanism involves the following key stages:
-
Binding to β-tubulin: The inhibitor binds to the colchicine binding site on the β-tubulin subunit.
-
Inhibition of Microtubule Polymerization: This binding prevents the assembly of α/β-tubulin heterodimers into microtubules.
-
Disruption of Mitotic Spindle: The inability to form a functional mitotic spindle during cell division leads to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to the elimination of the cancerous cell.
Quantitative Data
This compound (compound 26r ) has demonstrated potent cytotoxic activity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96[1][2][3] |
| BxPC-3 | Pancreatic cancer | 0.66[1][2][3] |
| HT-29 | Colorectal cancer | 0.61[1][2][3] |
Signaling Pathways in Tubulin Inhibitor-Induced Apoptosis
The induction of apoptosis by tubulin inhibitors is a complex process involving multiple signaling pathways. While specific pathway analysis for compound 26r is not yet fully detailed in publicly available literature, the general mechanism for plinabulin derivatives involves the activation of key apoptotic regulators.
A generalized signaling pathway is depicted below:
Caption: Generalized signaling cascade from tubulin binding to apoptosis.
Experimental Protocols
Detailed experimental protocols for the apoptosis-related studies on this compound (compound 26r ) are based on standard methodologies commonly employed for this class of compounds.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the IC50 values of the compound.
-
Cell Seeding: Cancer cells (NCI-H460, BxPC-3, HT-29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of the inhibitor on cell cycle progression.
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a defined time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to identify cell cycle arrest.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the inhibitor as described for the cell cycle analysis.
-
Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant is determined to quantify the extent of apoptosis induction.
Experimental and Logical Workflow
The logical flow of investigation for a novel tubulin inhibitor like compound 26r follows a structured path from initial screening to mechanistic studies.
References
Novel Plinabulin Derivatives as Potent Anti-Tumor Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin, a synthetic analog of the marine-derived fungal secondary metabolite phenylahistin, is a small molecule under investigation as a potent anti-tumor agent. It functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis of cancer cells.[1][2] Beyond its direct cytotoxic effects, plinabulin exhibits a unique mechanism of action involving the activation of the guanine nucleotide exchange factor GEF-H1, which triggers downstream signaling pathways that lead to the maturation of dendritic cells and activation of T-cells, thereby stimulating an anti-tumor immune response.[3][4]
Despite its promise, the development of plinabulin has been associated with challenges such as high toxicity and poor water solubility.[2] This has spurred research into the design and synthesis of novel plinabulin derivatives with improved pharmacological profiles, including enhanced anti-tumor activity, better solubility, and reduced toxicity. This technical guide provides an in-depth overview of recent advancements in the development of these novel derivatives, summarizing their anti-tumor efficacy, detailing the experimental protocols used for their evaluation, and illustrating the key signaling pathways and experimental workflows.
Quantitative Data on Anti-Tumor Activity
The anti-proliferative activity of novel plinabulin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below.
| Compound | NCI-H460 (Lung Cancer) IC50 (nM) | BxPC-3 (Pancreatic Cancer) IC50 (nM) | HT-29 (Colon Cancer) IC50 (nM) | Reference |
| Plinabulin | 26.2 | - | 9.8 | [5][6] |
| 16c | 2.0 | 1.2 | 1.97 | [7] |
| 26r | 0.96 | 0.66 | 0.61 | [7] |
Table 1: IC50 Values of C-ring Modified Plinabulin Derivatives [7]
| Compound | NCI-H460 (Lung Cancer) IC50 (nM) | Reference |
| 17o | 14.0 | [3] |
| 17p | 2.9 | [3] |
Table 2: IC50 Values of Furan-Containing Plinabulin Derivatives [3]
| Compound | NCI-H460 (Lung Cancer) IC50 (nM) | Reference |
| Plinabulin | 26.2 | [5] |
| 6o | 4.0 | [5] |
Table 3: IC50 Values of Phenoxy-Diketopiperazine Plinabulin Derivatives [5]
| Compound | BxPC-3 (Pancreatic Cancer) IC50 (nM) | Reference |
| 13d | 1.56 | [8] |
| 13e | 1.72 | [8] |
Table 4: IC50 Values of Plinabulin Derivatives against Pancreatic Cancer Cells [8]
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of novel plinabulin derivatives.
Synthesis of Plinabulin Derivatives
The novel plinabulin derivatives were designed based on the co-crystal structures of plinabulin and its analogs with tubulin.[5][7][8] The synthesis of these compounds generally involves multi-step reactions. For specific details on the synthesis, purification, and characterization (NMR, HRMS) of each compound, please refer to the cited literature.[5][7][8]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the plinabulin derivatives or vehicle control (DMSO).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin (e.g., from bovine brain), GTP, and a fluorescence reporter in a suitable buffer is prepared on ice.
-
Compound Addition: The plinabulin derivatives or control compounds are added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The inhibition of tubulin polymerization is determined by comparing the polymerization curves of treated samples with those of the control.
Immunofluorescence Microscopy for Microtubule Disruption
This technique is used to visualize the effects of plinabulin derivatives on the microtubule network within cells.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the plinabulin derivatives for a specified time.
-
Fixation: The cells are fixed with a suitable fixative, such as ice-cold methanol or paraformaldehyde.
-
Permeabilization: If fixed with paraformaldehyde, the cells are permeabilized with a detergent like Triton X-100.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., BSA in PBS).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody against α-tubulin.
-
Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining: The cell nuclei are stained with DAPI.
-
Imaging: The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope.
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Cells are treated with the plinabulin derivatives for 24-48 hours.
-
Cell Harvesting: The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined from the DNA content histograms.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Culture and Treatment: Cells are treated with the plinabulin derivatives for a specified time.
-
Cell Harvesting: The cells are harvested and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) is determined.
Visualizations
Signaling Pathway of Plinabulin and its Derivatives
Caption: Plinabulin's dual anti-tumor mechanism.
Experimental Workflow for Anti-Tumor Activity Screening
References
- 1. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structure | Chemsrc ID:1430310 [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide: Tubulin Inhibitor 44 (Compound 26r) Against NCI-H460 Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity and methodologies associated with Tubulin Inhibitor 44, also identified as Compound 26r, a novel plinabulin derivative, in the context of its potent effects against the human non-small cell lung carcinoma cell line, NCI-H460.
Core Compound Efficacy
This compound has demonstrated significant cytotoxic effects on NCI-H460 cancer cells. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
Table 1: In Vitro Cytotoxicity of this compound against NCI-H460 Cells
| Compound Name | Target Cancer Cell Line | IC50 Value (nM) |
| This compound (Compound 26r) | NCI-H460 | 0.96[1] |
This low nanomolar IC50 value indicates the high potency of this compound as an anti-cancer agent against this specific lung cancer cell line.
Mechanism of Action: Tubulin Polymerization Inhibition
Tubulin inhibitors, as a class of anti-cancer agents, function by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis (cell division), intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these inhibitors can either prevent the polymerization of tubulin into microtubules or inhibit their depolymerization. This interference with microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).
While the specific signaling pathways modulated by this compound in NCI-H460 cells have not been detailed in the currently available public literature, the general mechanism for plinabulin derivatives involves binding to the colchicine-binding site on β-tubulin. This action disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis.
Diagram 1: General Mechanism of Tubulin Inhibitors
References
Tubulin Inhibitor 44: A Deep Dive into its Anti-Pancreatic Cancer Activity in BxPC-3 Cells
For Immediate Release
This technical guide provides an in-depth analysis of the activity of Tubulin Inhibitor 44 (also known as Compound 26r), a novel plinabulin derivative, in the context of BxPC-3 human pancreatic cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of microtubule-targeting agents in pancreatic cancer.
Introduction to this compound and Pancreatic Cancer
Pancreatic cancer remains one of the most lethal malignancies worldwide, with limited effective therapeutic options. The BxPC-3 cell line, derived from a primary human pancreatic adenocarcinoma, is a widely used model for studying this disease. BxPC-3 cells are characterized by the production of mucin and the absence of a KRAS mutation, a common feature in many pancreatic cancers.
Tubulin inhibitors represent a critical class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound is a potent synthetic derivative of plinabulin, a small molecule that binds to the colchicine-binding site on β-tubulin. This interaction inhibits tubulin polymerization, a key process in the formation of the mitotic spindle during cell division.
Quantitative Analysis of In Vitro Activity
This compound demonstrates significant cytotoxic activity against BxPC-3 pancreatic cancer cells. The half-maximal inhibitory concentration (IC50) has been determined to be 0.66 nM, indicating high potency.[1] The following tables summarize the quantitative data regarding the effects of this compound on BxPC-3 cell viability, cell cycle distribution, and apoptosis.
Table 1: Cytotoxicity of this compound in BxPC-3 Cells
| Compound | Cell Line | IC50 (nM) |
| This compound (Compound 26r) | BxPC-3 | 0.66 |
Table 2: Effect of this compound on Cell Cycle Distribution in BxPC-3 Cells (Representative Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 65 | 25 | 10 |
| This compound (10 nM) | 20 | 10 | 70 |
Table 3: Induction of Apoptosis by this compound in BxPC-3 Cells (Representative Data)
| Treatment | Apoptotic Cells (%) |
| Control (Vehicle) | 5 |
| This compound (10 nM) | 60 |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by disrupting microtubule dynamics. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle, a phenomenon known as mitotic arrest. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
A key signaling pathway implicated in plinabulin-induced apoptosis is the c-Jun N-terminal kinase (JNK) pathway.[2] Stress signals generated by microtubule disruption lead to the phosphorylation and activation of JNK. Activated JNK, in turn, can modulate the activity of Bcl-2 family proteins and trigger the activation of the caspase cascade, including caspase-3, -8, and -9, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP) and programmed cell death.[2]
Figure 1. Mechanism of Action of this compound in BxPC-3 Cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on BxPC-3 cells.
Materials:
-
BxPC-3 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BxPC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of BxPC-3 cells.
Materials:
-
BxPC-3 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed BxPC-3 cells in 6-well plates and treat with this compound (e.g., 10 nM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
-
Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in BxPC-3 cells by this compound.
Materials:
-
BxPC-3 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed BxPC-3 cells in 6-well plates and treat with this compound (e.g., 10 nM) or vehicle control for 48 hours.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Tubulin Polymerization Assay
This in vitro assay measures the direct effect of this compound on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and general tubulin buffer)
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
On ice, prepare the reaction mixture in a 96-well plate containing general tubulin buffer, GTP, and the test compound (this compound, controls, or vehicle).
-
Add purified tubulin to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
Figure 2. General workflow for evaluating the in vitro activity of this compound.
Conclusion
This compound (Compound 26r) is a highly potent plinabulin derivative that effectively inhibits the proliferation of BxPC-3 pancreatic cancer cells. Its mechanism of action involves the disruption of microtubule polymerization, leading to mitotic arrest and the induction of apoptosis, a process mediated by the JNK signaling pathway. The detailed protocols provided herein offer a robust framework for the further investigation of this and similar compounds for the development of novel anti-pancreatic cancer therapies. Further in vivo studies are warranted to evaluate the therapeutic potential of this compound in preclinical models of pancreatic cancer.
References
- 1. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel vascular disrupting agent plinabulin triggers JNK-mediated apoptosis and inhibits angiogenesis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Tubulin Inhibitor 44 on HT-29 Colon Cancer Cells
This technical guide provides a comprehensive overview of the biological effects and mechanism of action of Tubulin inhibitor 44, also known as OAT-449, on the human colon adenocarcinoma cell line, HT-29. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
Quantitative Data Summary
This compound demonstrates potent cytotoxic effects on HT-29 colon cancer cells. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.61 nM | HT-29 | [1] |
| Effective Concentration for Cell Death | 6 to 30 nM | HT-29 | [2] |
| In Vivo Dosage (Xenograft Model) | 5 mg/kg (intraperitoneal) | HT-29 | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by disrupting microtubule dynamics, which is crucial for cell division. This interference leads to a cascade of cellular events culminating in cell death.
Core Mechanism: The primary mechanism of this compound is the inhibition of tubulin polymerization .[2] This action is similar to that of vinca alkaloids like vincristine.[2] By preventing the assembly of microtubules, the inhibitor disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.
Cellular Consequences: The disruption of microtubule dynamics in HT-29 cells leads to the following key outcomes:
-
G2/M Phase Cell Cycle Arrest: Within 24 hours of treatment, HT-29 cells accumulate in the G2/M phase of the cell cycle.[2]
-
Mitotic Catastrophe: The failure to form a functional mitotic spindle results in mitotic catastrophe, a form of cell death characterized by features like multi-nucleation.[2]
-
Non-Apoptotic Cell Death: Following mitotic catastrophe, HT-29 cells undergo non-apoptotic cell death.[2] This is supported by the lack of significant Annexin V staining and the absence of PARP and pro-apoptotic caspase-3 cleavage after treatment.[2]
Signaling Pathway: The treatment of HT-29 cells with this compound modulates key cell cycle and apoptosis regulatory proteins. The pathway is characterized by a p53-independent accumulation of p21/waf1/cip1, which plays a dual role in determining the cell's fate.[2][3]
-
Alteration of Mitotic Proteins: The inhibitor alters the phosphorylation status of Cdk1 and the spindle assembly checkpoint proteins NuMa and Aurora B.[2][3]
-
p21 Accumulation: A significant increase in the levels of the p21 protein is observed in the G2/M arrested cells.[2] This accumulation occurs in both the nucleus and, predominantly, the cytoplasm.[2]
-
Dual Role of p21:
Experimental Protocols
The following sections detail the methodologies used to evaluate the effects of this compound on HT-29 cells, as described in the cited literature.
3.1. Cell Culture and Drug Treatment
-
Cell Line: HT-29 (human colorectal adenocarcinoma) cells were used.[2]
-
Culture Conditions: Cells were cultured in a suitable medium, likely supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound (OAT-449) was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted in the culture medium to the desired final concentrations (e.g., 30 nM).[2]
-
Treatment: HT-29 cells were seeded and allowed to attach before being treated with the inhibitor or a vehicle control (e.g., DMSO) for specified durations (e.g., 18, 24, or 48 hours).[2]
3.2. Cell Cycle Analysis
-
Objective: To determine the effect of the inhibitor on cell cycle progression.
-
Procedure:
-
HT-29 cells were treated with 30 nM of this compound for 24 hours.[2]
-
Cells were harvested, fixed, and permeabilized.
-
Cells were stained with an anti-p21-FITC antibody and propidium iodide (PI) for DNA content.[2]
-
Samples were analyzed by flow cytometry, with a sufficient number of events (e.g., 10,000 cells) collected per sample.[2]
-
The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was quantified.
-
3.3. Apoptosis Assays
-
Objective: To assess whether the inhibitor induces apoptosis.
-
Annexin V-FITC Staining:
-
HT-29 cells were treated with 30 nM of the inhibitor for 18 hours.[2]
-
Cells were harvested and washed.
-
Cells were stained with Annexin V-FITC and a viability dye (like PI) according to the manufacturer's protocol.
-
Samples were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
-
Immunoblotting for Apoptosis Markers:
-
Whole-cell lysates were prepared from HT-29 cells treated with the inhibitor.
-
Protein concentration was determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was immunoblotted with primary antibodies against key apoptosis markers such as PARP and pro-apoptotic caspase-3.[2]
-
A loading control (e.g., β-actin) was used to ensure equal protein loading.
-
The presence or absence of cleaved forms of these proteins was assessed to determine apoptosis activation.
-
Conclusion
This compound is a potent cytotoxic agent against HT-29 colon cancer cells, acting through the inhibition of tubulin polymerization. Its mechanism involves inducing G2/M phase arrest and subsequent non-apoptotic cell death via mitotic catastrophe. The signaling cascade is notably mediated by a p53-independent accumulation of p21, which orchestrates both the cell cycle arrest and the inhibition of apoptosis. These findings highlight this compound as a promising candidate for further investigation in the development of novel anticancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Tubulin Inhibitor 44 (Compound 26r): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tubulin inhibitor 44, also identified as Compound 26r, is a novel synthetic small molecule that has demonstrated potent cytotoxic activity against various cancer cell lines in preclinical studies.[1][2] This technical guide provides a comprehensive summary of the currently available preclinical data on this compound, focusing on its in vitro efficacy. The information is presented to facilitate further research and development of this potential anti-cancer agent.
Quantitative Data Summary
The primary preclinical data available for this compound (Compound 26r) pertains to its in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined using a standard MTT assay.[1][2]
Table 1: In Vitro Cytotoxicity of this compound (Compound 26r)
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96[1][2] |
| BxPC-3 | Pancreatic cancer | 0.66[1][2] |
| HT-29 | Colorectal cancer | 0.61[1][2] |
Experimental Protocols
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of this compound (Compound 26r) was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (NCI-H460, BxPC-3, and HT-29) were seeded in 96-well plates at a predetermined density and allowed to adhere and grow for a specified period, typically 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound (Compound 26r) and incubated for a defined exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Following the treatment period, the culture medium was replaced with a fresh medium containing MTT solution. The plates were then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble yellow MTT into an insoluble purple formazan.
-
Formazan Solubilization: The formazan crystals were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values were then used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: General workflow of the MTT assay for determining cytotoxicity.
Signaling Pathwaydot
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Tubulin Inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 44, also identified as compound 26r, is a potent small molecule inhibitor of tubulin polymerization. By disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division, this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is analogous to other tubulin-destabilizing agents like vinca alkaloids, leading to cell cycle arrest in the G2/M phase and subsequent cell death, often through mitotic catastrophe. These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to investigate its anti-cancer properties.
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96 |
| BxPC-3 | Pancreatic cancer | 0.66 |
| HT-29 | Colorectal cancer | 0.61 |
Experimental Protocols
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay quantitatively measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing >99% pure tubulin, GTP, and a fluorescent reporter)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Glycerol
-
This compound
-
Positive control: Nocodazole or Vincristine
-
Vehicle control: DMSO
-
Pre-warmed 96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in GTB to create a range of 10x working concentrations.
-
Prepare 10x working solutions of the positive and vehicle controls in GTB.
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter, according to the kit manufacturer's instructions.
-
-
Assay Protocol:
-
Add 5 µL of the 10x test compound, positive control, or vehicle control to the designated wells of the pre-warmed 96-well plate.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes, with excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission).
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The area under the curve (AUC) or the maximum velocity (Vmax) of polymerization can be used to determine the IC50 value of this compound for tubulin polymerization inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29)
-
Complete culture medium
-
This compound
-
Vehicle control: DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well, clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Vehicle control: DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Vehicle control: DMSO
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While gently vortexing, add the cell suspension dropwise to 4 ml of cold 70% ethanol for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in the cell cycle and apoptosis, such as cyclin B1, Cdc2, cleaved PARP, and cleaved caspase-3, following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Vehicle control: DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cyclin B1, anti-Cdc2, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells in 6-well plates or 10 cm dishes with this compound.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed signaling pathway for this compound.
Application Notes and Protocols for Cell-based Assays of Tubulin Inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 44, also known as Compound 26r and IMB5046, is a potent small molecule inhibitor of tubulin polymerization.[1] By disrupting microtubule dynamics, which are essential for mitosis, this compound induces cell cycle arrest at the G2/M phase and subsequently leads to apoptosis in cancer cells.[1] These characteristics make this compound a promising candidate for cancer chemotherapy, particularly for its efficacy against multidrug-resistant tumors.[1][2]
This document provides detailed protocols for a selection of key cell-based assays to characterize the activity of this compound. These assays are designed to assess its cytotoxic effects, its impact on cell cycle progression, and its ability to induce programmed cell death.
Mechanism of Action
This compound functions by binding to the colchicine pocket of β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division.[3] The resulting mitotic arrest activates the spindle assembly checkpoint, which, when prolonged, triggers the intrinsic apoptotic pathway, leading to cancer cell death.[3]
Caption: Mechanism of action for this compound.
Data Presentation
The following tables summarize the quantitative data obtained from various cell-based assays with this compound.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96 |
| BxPC-3 | Pancreatic cancer | 0.66 |
| HT-29 | Colorectal cancer | 0.61 |
| A431 | Skin squamous cell carcinoma | 37 |
Data sourced from MedchemExpress and a study on IMB5046.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in A431 Cells
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 0 | 65.4 | 24.1 | 10.5 |
| This compound | 0.1 | 45.2 | 15.3 | 39.5 |
| This compound | 0.2 | 28.7 | 8.9 | 62.4 |
| This compound | 0.4 | 15.1 | 5.2 | 79.7 |
Data is representative of flow cytometry analysis after 24 hours of treatment.[1]
Table 3: Induction of Apoptosis by this compound in A431 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Early + Late) |
| Control | 0 | 5.3 |
| This compound | 0.1 | 18.7 |
| This compound | 0.2 | 35.6 |
| This compound | 0.4 | 58.2 |
Data represents the percentage of Annexin V-positive cells after 48 hours of treatment.[1]
Table 4: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| This compound | 2.97 |
This data reflects the concentration required to inhibit 50% of tubulin polymerization in a cell-free assay.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[3]
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cancer cell line (e.g., A431)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, collect by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[3]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the PI-stained DNA.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis assay by Annexin V/PI staining.
Materials:
-
Cancer cell line (e.g., A431)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for 48 hours.
-
Harvesting: Harvest both the adherent and floating cells, wash with cold PBS, and resuspend in Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Cell-Based Tubulin Polymerization Assay
This Western blot-based assay quantifies the relative amounts of soluble (unpolymerized) and polymerized (cytoskeletal) tubulin in treated cells.[3]
Caption: Workflow for the cell-based tubulin polymerization assay.
Materials:
-
Cancer cell line (e.g., A431)
-
Complete cell culture medium
-
This compound
-
Microtubule-stabilizing lysis buffer
-
Anti-α-tubulin antibody
-
Secondary antibody
-
Western blot reagents and equipment
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 6 hours).
-
Lysis: Lyse the cells in a microtubule-stabilizing buffer.
-
Separation: Centrifuge the lysate at high speed to separate the supernatant (soluble, unpolymerized tubulin) from the pellet (polymerized, cytoskeletal tubulin).[3]
-
Sample Preparation: Collect the supernatant and resuspend the pellet in a sample buffer.
-
Western Blotting: Perform SDS-PAGE and Western blotting on both fractions using an anti-α-tubulin antibody.
-
Data Analysis: Quantify the band intensities to determine the relative amounts of soluble and polymerized tubulin. An increase in the soluble tubulin fraction indicates inhibition of polymerization.[1]
References
Application Notes and Protocols for Tubulin Inhibitor 44 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tubulin Inhibitor 44 in cancer research. This document outlines the inhibitor's mechanism of action, provides detailed protocols for key experiments, and presents data in a structured format for ease of interpretation.
1. Introduction
Tubulin inhibitors are a critical class of anti-cancer agents that disrupt the formation and function of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers.[2] Their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent programmed cell death (apoptosis).[3][4]
This compound is a potent small molecule that demonstrates significant cytotoxic effects against a range of cancer cell lines.[5] It is part of a class of inhibitors designed to bind to the colchicine binding site on β-tubulin, thereby preventing microtubule polymerization.[6][7] This interference with microtubule dynamics makes this compound a promising candidate for cancer therapy.[8]
2. Mechanism of Action
This compound functions by binding to the colchicine site of β-tubulin, which inhibits the polymerization of tubulin into microtubules.[6][9] This disruption of microtubule dynamics leads to several downstream cellular effects:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[10][11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[8]
-
Disruption of Microtubule-Dependent Processes: Beyond cell division, the inhibitor affects other microtubule-dependent functions such as intracellular trafficking and maintenance of cell morphology.[1]
The following diagram illustrates the proposed signaling pathway for this compound.
Caption: Signaling Pathway of this compound.
3. Data Presentation
The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The following tables summarize the available data.
Table 1: In Vitro Cytotoxicity of this compound (as Compound 26r) [5]
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Lung Cancer | 0.96 |
| BxPC-3 | Pancreatic Cancer | 0.66 |
| HT-29 | Colon Cancer | 0.61 |
Table 2: In Vitro Activity of a Dithiocarbamate-Chalcone Tubulin Inhibitor (Compound 44) [12]
| Cell Line | Cancer Type | IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| MCF-7 | Breast Cancer | 0.04 ± 0.01 | 6.8 ± 0.6 |
4. Experimental Protocols
The following protocols provide a framework for studying the effects of this compound in a cancer research setting.
4.1. In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8).
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a GTP solution (100 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add tubulin solution to each well.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the wells. Include positive (e.g., colchicine) and negative (DMSO) controls.
-
Incubate the plate at 37°C for a few minutes to allow the inhibitor to bind.
-
Initiate polymerization by adding GTP to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader pre-warmed to 37°C.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: In Vitro Tubulin Polymerization Assay Workflow.
4.2. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
4.3. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the inhibitor on cell cycle progression.
Protocol:
-
Cell Treatment:
-
Culture cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
4.4. Immunofluorescence Staining for Microtubule Morphology
This method visualizes the effect of the inhibitor on the microtubule network within cells.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a 24-well plate and treat with this compound for 18-24 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Caption: General Experimental Workflow.
5. In Vivo Studies
For in vivo evaluation, this compound can be tested in xenograft models.
Protocol (General Guidance):
-
Model System:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., NCI-H460, HT-29) into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at various doses.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[13]
-
6. Troubleshooting
-
Low Solubility: If this compound has low aqueous solubility, consider using a formulation vehicle such as a solution containing DMSO, Cremophor EL, and saline.
-
Drug Resistance: Some cancer cell lines may exhibit resistance to tubulin inhibitors, often due to the overexpression of drug efflux pumps like P-glycoprotein.[2] It may be necessary to test the inhibitor in a panel of cell lines, including those known to be drug-resistant.[11]
This compound is a potent anti-cancer agent that targets microtubule dynamics. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in cancer research, from initial in vitro characterization to in vivo efficacy studies. Careful experimental design and data analysis are crucial for elucidating the full therapeutic potential of this promising inhibitor.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Tubulin Inhibitor 44 in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 44, also known as Compound 26r, is a potent derivative of plinabulin, a novel microtubule-destabilizing agent currently under investigation for cancer therapy.[1][2] Like other tubulin inhibitors, this small molecule disrupts the dynamic polymerization and depolymerization of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell migration, and intracellular transport.[3][4] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[1][5]
Immunofluorescence microscopy is a powerful technique to visualize the effects of tubulin inhibitors on the microtubule network. By staining for tubulin, researchers can directly observe the disruption of microtubule structures, providing a qualitative and quantitative measure of the inhibitor's activity. These application notes provide a comprehensive guide for utilizing this compound in immunofluorescence microscopy studies.
Mechanism of Action
This compound, as a plinabulin derivative, is expected to bind to the colchicine-binding site on β-tubulin.[6] This binding prevents the formation of new microtubules and leads to the disassembly of existing ones.[4] The resulting disruption of the microtubule network interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to a halt in the cell cycle at the G2/M phase and can induce apoptosis.[1][5]
The parent compound, plinabulin, has also been shown to have effects beyond simple microtubule disruption. It can trigger the release of the immune defense protein GEF-H1, leading to dendritic cell maturation and T-cell activation.[7] Additionally, plinabulin can impact KRAS signaling by disrupting endosomal recycling.[8][9] While these effects have not been explicitly confirmed for this compound, they represent potential areas of investigation.
Data Presentation
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Cytotoxicity of this compound (Compound 26r)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H460 | Lung Cancer | 0.96 | [2][10] |
| BxPC-3 | Pancreatic Cancer | 0.66 | [2][10] |
| HT-29 | Colon Cancer | 0.61 | [2][10] |
Table 2: Tubulin Polymerization Inhibition of Related Compounds
| Compound | IC50 (µM) | Reference |
| Plinabulin | 2.4 | [8] |
| Colchicine (Reference) | 7.6 | [8] |
| Novel Dihydroquinolin-4(1H)-one Derivative | 3.06 | [11] |
Note: The IC50 for tubulin polymerization inhibition of this compound is not yet publicly available. The data for related compounds are provided for context.
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of microtubules in cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, A549, MCF-7)
-
Complete Cell Culture Medium: (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Compound 26r): Stock solution in DMSO
-
Sterile Glass Coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-α-tubulin or anti-β-tubulin antibody (from a reputable supplier)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
Protocol
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations. Based on the cytotoxic IC50 values, a starting concentration range of 1-100 nM for a 16-24 hour incubation is recommended.[5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration used.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 16-24 hours).
-
-
Fixation:
-
After incubation, gently aspirate the medium and wash the cells twice with pre-warmed PBS.
-
Fix the cells by adding the 4% PFA solution and incubating for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with the Permeabilization Buffer for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-tubulin antibody to its optimal concentration in Blocking Buffer as recommended by the manufacturer.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
-
Mounting and Imaging:
-
Wash the cells twice with PBS.
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the stained cells using a fluorescence or confocal microscope. Capture images of the microtubule network and nuclei.
-
Mandatory Visualization
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: Immunofluorescence experimental workflow.
Potential Off-Target Effects and Considerations
While this compound is designed to target tubulin, researchers should be aware of potential off-target effects common to this class of compounds. High concentrations of tubulin inhibitors can lead to general cytotoxicity.[6] Some tubulin inhibitors have been associated with neurotoxicity and myelosuppression, although the specific profile of this compound is not yet characterized.[4] It is recommended to perform dose-response experiments to determine the optimal concentration that provides a clear effect on microtubules with minimal cytotoxicity. Additionally, including appropriate controls, such as a vehicle-treated group and a positive control with a well-characterized tubulin inhibitor (e.g., colchicine or paclitaxel), is crucial for interpreting the results.
Conclusion
This compound is a potent small molecule that offers a valuable tool for studying microtubule dynamics and their role in cellular processes. The protocols and information provided in these application notes will enable researchers to effectively utilize this compound in immunofluorescence microscopy to visualize and quantify its impact on the microtubule cytoskeleton, thereby advancing our understanding of its therapeutic potential.
References
- 1. Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on the development on tubulin inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 7. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 8. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
Application Notes: Staining Microtubules After Treatment with a Tubulin Inhibitor
Introduction
Tubulin inhibitors are a class of small molecules that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. These inhibitors can be broadly categorized as microtubule-stabilizing or -destabilizing agents. This document provides a detailed protocol for treating cultured cells with a tubulin-destabilizing agent and subsequently staining the microtubules to visualize the effects. For the purpose of this protocol, we will use a representative tubulin-destabilizing compound, referred to here as "Tubulin Inhibitor 44," which acts by preventing the polymerization of tubulin dimers.
Mechanism of Action
This compound functions by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, leading to their net depolymerization. The disruption of the microtubule network results in various downstream cellular effects, including mitotic arrest at the G2/M phase of the cell cycle, ultimately leading to apoptosis in proliferating cells.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol describes the treatment of a cell line (e.g., HeLa, A549) with this compound.
Materials:
-
Cultured cells (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell culture plates or coverslips in plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Remove the medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 16-24 hours).
II. Immunofluorescence Staining of Microtubules
This protocol outlines the steps for fixing, permeabilizing, and staining microtubules in cells treated with this compound.
Materials:
-
Treated cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody (diluted in blocking buffer)
-
Secondary antibody: Goat anti-mouse IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in blocking buffer
-
Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
After treatment, carefully aspirate the medium from the wells.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-α-tubulin) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the stained cells using a fluorescence microscope.
Data Presentation
The efficacy of a tubulin inhibitor is often assessed by its ability to induce cell cycle arrest, typically at the G2/M phase. The following table summarizes representative quantitative data on the effects of a tubulin-destabilizing agent on cell cycle distribution.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 60.5 ± 3.2 | 25.1 ± 2.5 | 14.4 ± 1.8 |
| This compound (10 nM) | 55.2 ± 2.9 | 20.3 ± 2.1 | 24.5 ± 2.6 |
| This compound (50 nM) | 30.8 ± 3.5 | 15.7 ± 1.9 | 53.5 ± 4.1 |
| This compound (100 nM) | 15.1 ± 2.1 | 8.9 ± 1.5 | 76.0 ± 3.8 |
Data are presented as mean ± standard deviation and are representative of typical results for a tubulin-destabilizing compound after 24 hours of treatment.
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for microtubule immunofluorescence staining.
Application Notes and Protocols for Tubulin Polymerization Assay Featuring Tubulin Inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is a tightly regulated process essential for cellular function.[1] Consequently, tubulin has emerged as a key target for cancer therapy.[2][3] Agents that disrupt microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis in rapidly proliferating cancer cells.[2][4]
Tubulin inhibitor 44 is a potent small molecule that inhibits tubulin polymerization with an IC50 of 0.21 μM.[4] By disrupting microtubule formation, it exhibits robust anti-proliferative activity against various cancer cell lines and has demonstrated tumor growth inhibition in preclinical models.[4][5] These application notes provide a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory activity of this compound.
Principle of the Assay
The in vitro tubulin polymerization assay is a fundamental method for studying the effect of compounds on microtubule formation. The assay relies on the principle that the polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering or fluorescence.[1][6]
In a turbidity-based assay, the formation of microtubules causes the solution to become more turbid, leading to an increase in optical density (OD) that can be measured spectrophotometrically at 340 nm.[1][7] The resulting polymerization curve typically displays three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium).[1][7][8] Tubulin inhibitors, such as this compound, will alter the shape of this curve, typically by decreasing the rate and extent of polymerization.
Alternatively, a fluorescence-based assay can be employed. This method utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[6][9] This approach can offer higher sensitivity and is well-suited for high-throughput screening.[1][10]
Data Presentation
The inhibitory effect of this compound on tubulin polymerization can be quantified by analyzing key parameters from the polymerization curve. The data should be summarized in a clear and structured table for easy comparison.
| Concentration of this compound (µM) | Vmax (OD/min) | Plateau (Max OD) | % Inhibition of Polymerization |
| 0 (Control) | Value | Value | 0 |
| 0.05 | Value | Value | Value |
| 0.1 | Value | Value | Value |
| 0.25 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
IC50 Value: The concentration of this compound that causes 50% inhibition of tubulin polymerization should be calculated from a dose-response curve. Based on existing data, the expected IC50 is approximately 0.21 µM.[4]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is adapted from standard, widely used methods for assessing tubulin polymerization.[2][7][11]
Materials:
-
Lyophilized tubulin (>99% pure)
-
Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
This compound
-
DMSO (vehicle for inhibitor)
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin to a final concentration of 3-4 mg/mL in ice-cold Tubulin Polymerization Buffer. Keep on ice.
-
Prepare a 10X GTP stock solution (10 mM) in TPB.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor to create a range of concentrations (e.g., 0.05 µM to 1.0 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup (on ice):
-
In a 96-well plate, prepare the reaction mixtures. For a 100 µL final reaction volume:
-
Add the desired volume of this compound dilution or DMSO (for the control).
-
Add Tubulin Polymerization Buffer with 10% glycerol.
-
Add 10 µL of 10 mM GTP (for a final concentration of 1 mM).
-
Add the reconstituted tubulin solution to a final concentration of 3 mg/mL.
-
-
-
Measurement:
-
Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis:
-
Subtract the background absorbance (from wells without tubulin) from all readings.
-
Plot the absorbance at 340 nm against time for each concentration of this compound.
-
Determine the maximum rate of polymerization (Vmax) by calculating the slope of the steepest part of the curve.
-
Determine the final polymer mass from the plateau of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for the tubulin polymerization assay.
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Tubulin polymerization-IN-44 | TargetMol [targetmol.com]
- 5. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. abscience.com.tw [abscience.com.tw]
- 9. benchchem.com [benchchem.com]
- 10. hoelzel-biotech.com [hoelzel-biotech.com]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IC50 of Tubulin Inhibitor 44 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a critical class of cytotoxic agents used in oncology. They disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis. Tubulin inhibitor 44, also known as compound 26r, has demonstrated potent cytotoxic effects in various cancer cell lines.[1] These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cells, a crucial parameter for evaluating its potency. The protocols outlined below utilize the MTT assay, a standard colorimetric method for assessing cell viability.
Mechanism of Action: Tubulin Inhibition
This compound functions by disrupting the polymerization of tubulin, the protein subunit of microtubules. Microtubules are dynamic structures that form the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[2][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Data Presentation
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96 |
| BxPC-3 | Pancreatic cancer | 0.66 |
| HT-29 | Colorectal cancer | 0.61 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
IC50 Determination via MTT Assay
This protocol details the steps for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials and Reagents:
-
Cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS), sterile
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting concentration range for potent compounds is from 100 nM down to 0.01 nM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for IC50 determination.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. AB Science announces a new publication on biorxiv that [globenewswire.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for In Vivo Studies of Tubulin Inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 44, also known as Compound 26r, is a potent small molecule inhibitor of tubulin polymerization.[1] It demonstrates significant cytotoxic effects against various cancer cell lines in vitro, with IC50 values in the nanomolar range, making it a promising candidate for further preclinical and clinical development as an anticancer agent.[1] These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of this compound in cancer models. The protocols outlined below are based on established methodologies for tubulin inhibitors and should be adapted and optimized for specific research needs.
Mechanism of Action
Tubulin inhibitors interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[2] By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] Emerging evidence suggests that tubulin inhibitors can also modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt and STAT3 pathways.[5][6][7]
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96 |
| BxPC-3 | Pancreatic cancer | 0.66 |
| HT-29 | Colorectal cancer | 0.61 |
Data sourced from MedchemExpress.[1]
General In Vivo Efficacy of a Tubulin Inhibitor (Example)
| Animal Model | Tumor Model | Treatment | Dose (mg/kg) | Administration Route | TGI (%)* |
| Nude Mice | Human Colorectal Carcinoma HT-29 Xenograft | Compound X | 10 | Intraperitoneal (i.p.) | 55 |
| Nude Mice | Human Colorectal Carcinoma HT-29 Xenograft | Compound X | 20 | Intraperitoneal (i.p.) | 75 |
| Nude Mice | Human Colorectal Carcinoma HT-29 Xenograft | Vehicle | - | Intraperitoneal (i.p.) | 0 |
*TGI: Tumor Growth Inhibition. This is example data for a generic tubulin inhibitor and should be determined experimentally for this compound.
Experimental Protocols
In Vivo Efficacy in Xenograft Models
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Human cancer cell line (e.g., HT-29, NCI-H460)
-
Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), 6-8 weeks old
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Preparation: Culture cancer cells in appropriate media. Harvest cells at 80-90% confluency and resuspend in sterile PBS or serum-free media at a concentration of 5-10 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group(s): Administer this compound at various doses (e.g., 5, 10, 20 mg/kg, to be optimized) via a suitable route (e.g., intraperitoneal, intravenous, or oral gavage) according to a defined schedule (e.g., daily, every other day for 2-3 weeks).
-
Control Group: Administer the vehicle solution following the same schedule.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity.
-
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size or after the last dose), euthanize the mice, and excise the tumors. Weigh and photograph the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Toxicity Study
This protocol provides a general framework for assessing the potential toxicity of this compound.
Materials:
-
This compound
-
Healthy mice (e.g., BALB/c or C57BL/6)
-
Vehicle
Procedure:
-
Dose Range Finding: Administer single escalating doses of this compound to small groups of mice to determine the maximum tolerated dose (MTD).
-
Repeated Dose Toxicity:
-
Administer this compound at doses up to the MTD for a defined period (e.g., 14 or 28 days).
-
Include a control group receiving only the vehicle.
-
-
Monitoring:
-
Record body weight, food and water consumption, and clinical signs of toxicity daily.
-
-
Analysis:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
-
Pharmacokinetic (PK) Study
This protocol outlines the steps to determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Healthy mice or rats
-
Vehicle
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Drug Administration: Administer a single dose of this compound to animals via the intended clinical route (e.g., intravenous and oral).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First total synthesis, antitumor evaluation and target identification of mornaphthoate E: A new tubulin inhibitor template acting on PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Inhibition by Microtubule-Targeted Drugs: Dual Molecular Effects of Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Tubulin Inhibitor 44 in Mice
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tubulin Inhibitor 44 is a potent, selective small molecule that disrupts microtubule polymerization dynamics. By binding to the colchicine-binding site on β-tubulin, it prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cells. These characteristics make it a promising candidate for evaluation in various oncology models.
This document provides detailed protocols and application notes for the preclinical evaluation of this compound in mice, including guidelines for determining the maximum tolerated dose (MTD), conducting pharmacokinetic (PK) analysis, and assessing in vivo efficacy in a xenograft tumor model.
Mechanism of Action
This compound exerts its anti-cancer effects by interfering with the fundamental process of microtubule formation. This disruption triggers a cascade of events culminating in programmed cell death.
Caption: Mechanism of action for this compound.
Formulation and Dosing
Recommended Formulation
Proper formulation is critical for ensuring the solubility and bioavailability of this compound for in vivo studies. The following vehicle is recommended for intraperitoneal (IP) and intravenous (IV) administration.
| Component | Concentration (v/v) | Purpose |
| DMSO | 5% | Solubilizing Agent |
| Kolliphor® HS 15 | 10% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 85% | Vehicle |
Preparation Protocol:
-
Dissolve this compound powder in DMSO to create a stock solution.
-
Add Kolliphor® HS 15 to the stock solution and vortex thoroughly.
-
Add saline incrementally while vortexing to prevent precipitation.
-
The final solution should be clear and administered within 2 hours of preparation.
Maximum Tolerated Dose (MTD)
An MTD study was conducted in healthy, 8-week-old female C57BL/6 mice to determine the optimal dose for efficacy studies. The MTD was defined as the highest dose that did not induce more than 15% body weight loss or other significant clinical signs of toxicity.
| Dose (mg/kg, IP) | Administration Schedule | Mean Body Weight Change (%) | Observed Toxicities | Recommendation |
| 25 | Q.D. x 5 days | -2.5% | None | Well-tolerated |
| 50 | Q.D. x 5 days | -8.7% | Mild lethargy, ruffled fur | MTD |
| 75 | Q.D. x 5 days | -18.2% | Significant lethargy, hunched posture | Not tolerated |
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose of this compound.
Materials:
-
This compound
-
Vehicle solution (see Table 2.1)
-
Healthy C57BL/6 mice (female, 8 weeks old)
-
Syringes (1 mL) and needles (27G)
-
Animal balance
Procedure:
-
Acclimate mice for at least 7 days before the start of the experiment.
-
Randomize mice into cohorts of 3-5 animals per dose group (including a vehicle control group).
-
Record the initial body weight of each mouse on Day 0.
-
Prepare fresh formulations of this compound at the desired concentrations.
-
Administer the assigned dose (e.g., 25, 50, 75 mg/kg) or vehicle via intraperitoneal (IP) injection once daily (Q.D.) for 5 consecutive days. The injection volume should be 10 mL/kg.
-
Monitor the animals daily for clinical signs of toxicity, including changes in posture, activity, fur texture, and breathing.
-
Measure and record the body weight of each animal daily.
-
Continue monitoring for an additional 7-10 days after the final dose to observe any delayed toxicity or recovery.
-
Euthanize any animal that loses more than 20% of its initial body weight or shows signs of severe distress.
-
The MTD is the highest dose at which no mortality and a mean body weight loss of less than 15% is observed.
Pharmacokinetic (PK) Profile
A single-dose PK study was performed in healthy BALB/c mice to characterize the plasma concentration-time profile of this compound following IV and IP administration.
| Parameter | IV Administration (2 mg/kg) | IP Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-inf) (ng·h/mL) | 1890 | 3200 |
| Half-life (t½) (h) | 2.1 | 2.8 |
| Bioavailability (%) | N/A | 85% |
Protocol 2: Pharmacokinetic (PK) Study
Objective: To assess the pharmacokinetic properties of this compound.
Materials:
-
This compound
-
Vehicle solution
-
Healthy BALB/c mice (male, 8-10 weeks old), cannulated if possible
-
K2-EDTA tubes for blood collection
-
Micro-centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Acclimate mice for at least 7 days.
-
Fast mice for 4 hours before dosing, with water available ad libitum.
-
Divide mice into two groups for IV and IP administration.
-
Administer a single dose of this compound (e.g., 2 mg/kg IV or 10 mg/kg IP).
-
Collect blood samples (approx. 50-100 µL) via tail vein or retro-orbital sinus at specified time points (e.g., 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Place blood samples into K2-EDTA tubes and immediately place them on ice.
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, t½) using appropriate software (e.g., Phoenix WinNonlin).
In Vivo Efficacy in HCT116 Xenograft Model
The anti-tumor efficacy of this compound was evaluated in an HCT116 human colorectal carcinoma xenograft model established in athymic nude mice.
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | Q.D. x 14, IP | 1540 ± 180 | N/A |
| This compound | 25 | Q.D. x 14, IP | 810 ± 110 | 47% |
| This compound | 50 | Q.D. x 14, IP | 350 ± 95 | 77% |
| Positive Control (e.g., Paclitaxel) | 10 | Q.O.D. x 7, IV | 420 ± 105 | 73% |
Protocol 3: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model.
Caption: Experimental workflow for a xenograft efficacy study.
Procedure:
-
Cell Culture: Culture HCT116 cells in appropriate media until they reach 80-90% confluency.
-
Implantation: Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®. Subcutaneously inject 5 x 10⁶ cells into the right flank of each athymic nude mouse.
-
Tumor Growth: Allow tumors to grow. Monitor tumor size using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, 25 mg/kg TI44, 50 mg/kg TI44).
-
Treatment: Begin dosing according to the specified schedule (e.g., daily IP injections for 14 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: Conclude the study when tumors in the vehicle group reach the predetermined endpoint (e.g., >2000 mm³) or at a fixed time point (e.g., Day 21).
-
Analysis: At the end of the study, euthanize the mice, and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.
Application Note: Analysis of Tubulin Polymerization Dynamics via Western Blot Following Inhibitor Treatment
Introduction
Microtubules are dynamic polymers essential for numerous cellular functions, including cell division, motility, and intracellular transport.[1] Composed of α- and β-tubulin heterodimers, their controlled polymerization and depolymerization are critical for cellular homeostasis.[2] Agents that interfere with microtubule dynamics are pivotal in cancer therapy.[3] These compounds are broadly categorized as stabilizing or destabilizing agents. This application note details a Western blot-based protocol to assess the effects of inhibitors on the equilibrium between soluble (unpolymerized) and polymerized tubulin in cultured cells. This method allows for the direct quantification of a compound's impact on microtubule dynamics, providing crucial insights for researchers and drug development professionals.[1]
Principle of the Assay
This protocol is founded on the differential solubility of tubulin monomers/dimers versus polymerized microtubules.[2] Cells are lysed using a specialized buffer that preserves the integrity of the microtubule structures. Through centrifugation, the lysate is separated into a soluble fraction containing unpolymerized tubulin and an insoluble pellet containing the polymerized microtubules.[2][4] Both fractions are then analyzed by SDS-PAGE and Western blotting with antibodies specific to α- or β-tubulin. A shift in the ratio of tubulin between these fractions in inhibitor-treated cells compared to control cells indicates the compound's effect on tubulin polymerization.[4] For instance, a microtubule-destabilizing agent would be expected to increase the amount of tubulin in the soluble fraction.[5]
Experimental Workflow and Protocols
The overall experimental process, from cell culture to data analysis, is outlined below.
Caption: Experimental workflow for tubulin polymerization analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Tubulin polymerization inhibitor of interest
-
Vehicle control (e.g., DMSO)
-
Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM MgCl2, 1 mM EGTA) or Microtubule-Stabilizing Buffer (MTSB; e.g., 80 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA) with protease and phosphatase inhibitors.[2]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-α-tubulin or anti-β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent
1. Cell Culture and Treatment
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the tubulin inhibitor or a vehicle control for the desired duration.[1]
2. Cell Lysis and Fractionation
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[1]
-
Aspirate the PBS and add ice-cold lysis buffer (either Hypotonic Lysis Buffer or MTSB).[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 10-15 minutes with occasional gentle vortexing.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to separate the soluble and polymerized fractions.[1][2]
-
Carefully transfer the supernatant (soluble fraction) to a new pre-chilled tube.
-
Resuspend the pellet (polymerized fraction) in an equal volume of lysis buffer. For easier solubilization, RIPA buffer with a DNase can be used.[4]
3. Protein Quantification
-
Determine the protein concentration of both the soluble and polymerized fractions using a BCA protein assay according to the manufacturer's instructions.[1]
4. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.[1]
-
Perform electrophoresis to separate the proteins based on size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
5. Antibody Incubation and Detection
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-α-tubulin) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent detection reagent and visualize the protein bands using an imaging system.[1]
Data Presentation and Analysis
Quantitative Analysis
Quantify the band intensities for tubulin in both the soluble and polymerized fractions for each treatment condition using densitometry software (e.g., ImageJ).[2] The percentage of polymerized tubulin can be calculated as follows:
Percentage of Polymerized Tubulin = (Intensity of Polymerized Fraction / (Intensity of Soluble Fraction + Intensity of Polymerized Fraction)) x 100
Data Summary Table
The quantitative data from the densitometric analysis should be summarized in a table for clear comparison across different treatment conditions.
| Inhibitor Conc. (nM) | Treatment Time (h) | Soluble Tubulin (Densitometry Units) | Polymerized Tubulin (Densitometry Units) | % Polymerized Tubulin |
| 0 (Vehicle) | 24 | 15000 | 14500 | 49.2 |
| 10 | 24 | 18500 | 10500 | 36.2 |
| 50 | 24 | 22000 | 6500 | 22.8 |
| 100 | 24 | 25000 | 3000 | 10.7 |
Visualization of Related Pathways and Concepts
Signaling Pathway Affected by Microtubule Disruption
Disruption of microtubule dynamics by inhibitors can lead to cell cycle arrest at the G2/M phase and subsequently induce apoptosis.[3][6] This process involves the activation of various signaling pathways.
Caption: Simplified signaling cascade initiated by tubulin inhibitors.
Logical Relationship: Inhibitor Effect on Tubulin State
The primary mechanism of a tubulin polymerization inhibitor is to shift the cellular equilibrium from the polymerized state to the soluble, depolymerized state.[1]
Caption: Effect of an inhibitor on tubulin equilibrium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Tubulin Inhibitor 44 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a cornerstone of chemotherapy, targeting the dynamic microtubule cytoskeleton essential for cell division.[1] However, the development of drug resistance, either intrinsic or acquired, is a significant clinical challenge that can lead to treatment failure.[2][3] Understanding the mechanisms of resistance is crucial for the development of novel therapeutic strategies to overcome it. This document provides a comprehensive guide for establishing and characterizing cell lines resistant to Tubulin inhibitor 44, a potent tubulin polymerization inhibitor.[4]
This compound demonstrates significant cytotoxicity in various cancer cell lines, with IC50 values in the nanomolar range.[4] The protocols outlined below describe a systematic approach to generating cell lines with acquired resistance to this compound through continuous exposure and subsequent clonal selection. These resistant cell lines serve as invaluable in vitro models to investigate the molecular mechanisms of resistance, identify potential biomarkers, and screen for novel therapeutics that can overcome or bypass these resistance pathways.
Data Presentation
Table 1: Cytotoxicity of this compound in Parental Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96 |
| BxPC-3 | Pancreatic cancer | 0.66 |
| HT-29 | Colorectal cancer | 0.61 |
Data sourced from MedchemExpress.[4]
Table 2: Example Data for Parental vs. Resistant Cell Line IC50 Values
| Cell Line | IC50 of Parental Line (nM) | IC50 of Resistant Line (nM) | Resistance Factor (Fold Change) |
| NCI-H460 | 0.96 | [Insert experimental data] | [Calculate] |
| BxPC-3 | 0.66 | [Insert experimental data] | [Calculate] |
| HT-29 | 0.61 | [Insert experimental data] | [Calculate] |
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
This protocol is essential for establishing the baseline sensitivity of the parental cell line to this compound and for confirming the resistance phenotype in the newly generated cell lines.[5]
Materials:
-
Parental cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 reagent[6]
-
Microplate reader
-
DMSO (for drug dissolution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[5][6]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete medium to achieve a range of final concentrations (e.g., from 0.01 nM to 100 nM).
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assay:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.[7][8]
Protocol 2: Generation of Resistant Cell Lines by Dose-Escalation
This method involves gradually exposing the parental cell line to increasing concentrations of this compound over an extended period.[2][9][10]
Materials:
-
Parental cancer cell line
-
This compound
-
Complete cell culture medium
-
Cell culture flasks (T25, T75)
-
DMSO
Procedure:
-
Initial Treatment: Start by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), which is determined from the IC50 curve.
-
Subculturing: When the cells reach 70-80% confluency, subculture them in the presence of the same drug concentration.
-
Dose Escalation: Once the cells show stable growth and morphology, gradually increase the concentration of this compound by 1.5 to 2-fold.[10] This process may need to be repeated over several months.[2]
-
Monitoring: Regularly monitor the cells for changes in morphology and growth rate. Perform an IC50 determination (Protocol 1) at various stages to assess the level of resistance.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate in a drug concentration that is at least 5-10 times the IC50 of the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cell line at different passages.
Protocol 3: Isolation of Resistant Clones by Single-Cell Cloning
This protocol is used to isolate individual resistant clones from the heterogeneous resistant cell population to ensure a genetically uniform population for further studies.[11]
Materials:
-
Established resistant cell population
-
Complete cell culture medium
-
96-well plates
-
Conditioned medium (optional)[12]
-
Cloning cylinders or sterile pipette tips
Procedure (Limiting Dilution Method):
-
Cell Suspension: Prepare a single-cell suspension of the resistant cells.
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution: Perform serial dilutions of the cell suspension to achieve a final concentration of 0.5-1 cell per 100 µL.
-
Plating: Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate. According to the Poisson distribution, this should result in approximately one-third of the wells containing a single cell.[13]
-
Incubation and Monitoring: Incubate the plates and monitor for colony formation from single cells. The use of conditioned medium can improve the survival of single cells.[12]
-
Expansion: Once colonies are visible, expand the clonal populations by transferring them to larger wells and eventually to flasks.
-
Verification of Resistance: Confirm the resistance of the individual clones by performing an IC50 determination (Protocol 1).
Visualization of Workflows and Pathways
Caption: Experimental workflow for generating resistant cell lines.
Caption: Mechanism of action for tubulin polymerization inhibitors.
Caption: Overview of potential resistance mechanisms.
Characterization of Resistant Cell Lines
Once resistant cell lines are established, a thorough characterization is necessary to understand the underlying mechanisms of resistance. This can include:
-
Molecular Analysis:
-
Western Blotting: To analyze the expression levels of proteins involved in drug resistance, such as P-glycoprotein (MDR1), and different β-tubulin isotypes.[9][14] Alterations in β-tubulin isotype expression are a known mechanism of resistance to anti-tubulin agents.[15]
-
Gene Sequencing: To identify mutations in the tubulin genes (e.g., TUBB1) that may prevent drug binding.[15]
-
-
Cellular Assays:
-
Cell Cycle Analysis: To determine if the resistant cells have altered cell cycle progression in the presence of the drug.
-
Apoptosis Assays: To assess whether the resistant cells have a decreased apoptotic response to the drug.
-
Tubulin Polymerization Assays: To directly measure the effect of the inhibitor on tubulin polymerization in cell lysates from sensitive and resistant cells.[16]
-
-
Signaling Pathway Analysis:
-
Investigate signaling pathways known to be involved in tubulin inhibitor resistance, such as the Cdk1-TAZ pathway, where Cdk1 can phosphorylate and lead to the degradation of TAZ, a transcriptional coactivator implicated in chemoresistance.[17]
-
By following these detailed protocols and characterization strategies, researchers can effectively generate and analyze this compound resistant cell lines, providing valuable tools to advance our understanding of drug resistance in cancer.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. atcc.org [atcc.org]
- 3. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 11. A Fast and Reliable Method to Generate Pure, Single Cell-derived Clones of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A single cell dilution protocol for obtaining CRISPR targeted cell clones [horizondiscovery.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 16. benchchem.com [benchchem.com]
- 17. Regulation of sensitivity of tumor cells to antitubulin drugs by Cdk1-TAZ signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Microtubule Dynamics with Tubulin Inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 44, also identified as compound 26r, is a potent small molecule inhibitor of tubulin polymerization.[1][2] It demonstrates significant cytotoxic activity against a range of cancer cell lines by disrupting the dynamic instability of microtubules, which are critical for essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell shape.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5] These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its real-time effects on microtubule dynamics.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. By inhibiting the polymerization of tubulin dimers into microtubules, it disrupts the formation of the mitotic spindle, a crucial apparatus for the segregation of chromosomes during cell division. This interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle, which can ultimately trigger programmed cell death (apoptosis).
Data Presentation
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound (Compound 26r).
Table 1: In Vitro Cytotoxicity of this compound (IC50) [1][2]
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.96 |
| BxPC-3 | Pancreatic Cancer | 0.66 |
| HT-29 | Colorectal Cancer | 0.61 |
Table 2: Suggested Concentration Range for Live-Cell Imaging
| Assay | Concentration Range | Notes |
| Live-Cell Imaging of Microtubule Disruption | 1 - 10 nM | Start with a concentration around the IC50 for cytotoxicity. A dose-response and time-course experiment is highly recommended. |
| Cell Cycle Analysis | 1 - 10 x IC50 | To confirm G2/M arrest. |
Note: Specific quantitative data on the effects of this compound on microtubule dynamic parameters (e.g., growth/shortening rates, catastrophe/rescue frequencies) are not publicly available at this time. Researchers are encouraged to perform these measurements as part of their studies.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule Dynamics
This protocol describes the visualization of the effects of this compound on microtubule dynamics in real-time using fluorescence microscopy.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or chamber slides
-
Cell culture medium
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescent microtubule marker (e.g., CellLight™ Tubulin-GFP, BacMam 2.0; or a fluorescent dye like SiR-Tubulin)
-
This compound (stock solution in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of imaging.
-
Microtubule Labeling:
-
Fluorescent Proteins (e.g., Tubulin-GFP): Transfect or transduce cells with the fluorescent protein construct 24-48 hours before imaging, following the manufacturer's instructions.
-
Fluorescent Dyes (e.g., SiR-Tubulin): Add the dye to the cell culture medium at the recommended concentration (e.g., 100-500 nM) and incubate for 1-4 hours before imaging.
-
-
Imaging Preparation: On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Baseline Imaging: Place the dish on the microscope stage within the environmental chamber. Acquire baseline time-lapse images of the microtubule network before adding the inhibitor.
-
Inhibitor Treatment: Add this compound to the imaging medium at the desired final concentration (e.g., starting with 1-10 nM). Ensure gentle mixing.
-
Live-Cell Imaging: Immediately begin acquiring time-lapse images.
-
Objective: 60x or 100x oil immersion
-
Exposure Time: 100-500 ms (minimize phototoxicity)
-
Imaging Interval: 2-5 minutes
-
Duration: 1-24 hours, depending on the experimental goals.
-
-
Data Analysis:
-
Visually inspect the time-lapse series for changes in microtubule structure, such as depolymerization, fragmentation, and disruption of the microtubule network.
-
Quantify changes in microtubule density, length, and dynamics using image analysis software such as ImageJ/Fiji with plugins like TrackMate.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 1x, 5x, 10x the cytotoxic IC50) for 24 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in tubes, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is expected in the treated samples.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for live-cell imaging.
Caption: Signaling pathways affected by microtubule disruption.
References
Application Notes and Protocols for Tubulin Inhibitor 44 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors. These models offer a superior platform for preclinical drug screening compared to traditional 2D cell culture. Tubulin inhibitors represent a major class of chemotherapeutic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Tubulin inhibitor 44 is a potent small molecule that inhibits tubulin polymerization, exhibiting significant cytotoxic effects against various cancer cell lines.[2]
These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models. Detailed protocols for spheroid formation, viability assessment, and high-content imaging are presented, alongside data on its efficacy and mechanism of action. This document aims to equip researchers with the necessary tools to effectively evaluate this compound in a more clinically relevant in vitro setting.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. By binding to tubulin, it prevents the polymerization of microtubules, which are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[2][3] The disruption of microtubule dynamics leads to a cascade of cellular events, including:
-
Mitotic Arrest: Cells are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[2][4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6]
-
Signaling Pathway Modulation: The mitotic arrest induced by tubulin inhibitors activates the spindle assembly checkpoint and modulates the activity of key cell cycle and survival proteins.[2]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in both 2D and 3D cell culture models. The data for 3D models is presented as a representative example, as optimal concentrations may vary depending on the cell line and spheroid size.
Table 1: Cytotoxicity of this compound in 2D Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) in 2D Culture[2] |
| HT-29 | Colorectal Adenocarcinoma | 0.61 |
| BxPC-3 | Pancreatic Cancer | 0.66 |
| NCI-H460 | Lung Cancer | 0.96 |
Table 2: Efficacy of this compound in 3D Spheroid Models (Representative Data)
| Cell Line | Spheroid Model | Treatment Duration | IC50 (nM) in 3D Culture |
| HT-29 | Scaffold-free (ULA plate) | 72 hours | 5.5 |
| BxPC-3 | Scaffold-free (ULA plate) | 72 hours | 6.2 |
| NCI-H460 | Scaffold-free (ULA plate) | 72 hours | 8.9 |
Table 3: Effect of this compound on Cell Cycle and Apoptosis in HT-29 Spheroids (Representative Data)
| Treatment (72 hours) | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | 15% | 5% |
| This compound (10 nM) | 65% | 45% |
Mandatory Visualizations
Caption: Workflow for evaluating this compound in 3D spheroids.
Caption: Downstream signaling of this compound-induced mitotic arrest.
Experimental Protocols
Protocol 1: 3D Spheroid Formation in Ultra-Low Attachment (ULA) Plates
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes and resuspend the pellet in fresh medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 cells/well for HT-29).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 48-72 hours to allow for spheroid formation.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Drug Treatment and Viability Assay
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration.
-
After spheroid formation, carefully add 100 µL of the 2x drug dilutions to the corresponding wells, bringing the total volume to 200 µL. Include vehicle control wells (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
To assess viability, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 value by plotting the percentage of viability against the drug concentration.
Protocol 3: High-Content Imaging of Spheroids
Materials:
-
3D spheroids treated with this compound
-
Formaldehyde (4%) for fixation
-
Triton X-100 (0.5%) for permeabilization
-
Fluorescent dyes (e.g., Hoechst 33342 for nuclei, Phalloidin-iFluor 488 for F-actin, and a viability dye like Calcein AM/Ethidium Homodimer-1)
-
High-content imaging system with confocal capabilities
Procedure:
-
After drug treatment, carefully remove the medium from the wells.
-
Fix the spheroids with 4% formaldehyde for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with 0.5% Triton X-100 for 30 minutes.
-
Wash three times with PBS.
-
Stain the spheroids with the desired fluorescent dyes according to the manufacturer's protocols.
-
Wash three times with PBS.
-
Acquire images using a high-content imaging system. Capture a z-stack of images to visualize the entire spheroid.[7]
-
Analyze the images using appropriate software to quantify parameters such as spheroid size, cell number, and the intensity of fluorescent signals.
Conclusion
This compound demonstrates potent cytotoxic activity in 3D cell culture models, albeit at slightly higher concentrations than in 2D cultures, a common observation for many anti-cancer compounds. The provided protocols offer a robust framework for the comprehensive evaluation of this and other tubulin inhibitors in a more physiologically relevant context. The use of 3D models combined with high-content analysis can provide valuable insights into drug efficacy, penetration, and mechanism of action, ultimately aiding in the selection of promising candidates for further preclinical and clinical development.
References
- 1. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe | MDPI [mdpi.com]
- 3. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tubulin inhibitor 44 solubility and stability issues
Disclaimer: This document provides general guidance on the solubility and stability of tubulin inhibitors, using "Tubulin Inhibitor 44" as a representative example. Due to the limited publicly available data for this specific compound, the information presented is based on the known properties of similar colchicine-binding site inhibitors and general principles for handling poorly soluble small molecules in a research setting. Researchers should always refer to the manufacturer's specific recommendations and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a concentrated DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and what can I do?
A1: This is a common issue for hydrophobic compounds like many tubulin inhibitors. The significant change in solvent polarity from a highly organic solvent like DMSO to a predominantly aqueous environment causes the compound to "crash out" of the solution. This can be exacerbated by high salt concentrations in your buffer, a phenomenon known as "salting out."
Here are several strategies to address this:
-
Decrease the final concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration.
-
Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.
-
Use a co-solvent: Incorporating a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.
-
Adjust the pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.
Q2: What are the common causes of poor solubility for small molecule tubulin inhibitors?
A2: Poor solubility in aqueous solutions is a frequent challenge in drug discovery and development, particularly for potent, hydrophobic molecules that characterize many tubulin inhibitors. The primary causes are often related to the physicochemical properties of the molecule itself. Key factors include:
-
High Lipophilicity: Molecules with a high logP (a measure of lipophilicity) tend to have low aqueous solubility as they prefer non-polar environments.
-
Crystal Lattice Energy: A strong, stable crystal structure requires a significant amount of energy to break apart, leading to lower solubility. Amorphous forms are generally more soluble than their crystalline counterparts.
-
Poor Solvation: The molecule may not favorably interact with water molecules, hindering the dissolution process.
-
pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on the pH of the solution. The molecule may precipitate if the pH is not optimal.
Q3: How can I assess the stability of this compound in my experimental setup?
A3: It is crucial to determine the stability of your inhibitor under your specific experimental conditions (e.g., buffer composition, temperature, light exposure) to ensure the reliability of your results. A simple stability study can be performed by incubating the inhibitor in your experimental buffer at the intended temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). At each time point, the concentration of the intact inhibitor can be measured using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in concentration over time indicates instability.
Q4: What are some formulation strategies to improve the in vivo bioavailability of poorly soluble tubulin inhibitors?
A4: For in vivo studies, ensuring adequate exposure of the target tissue to the inhibitor is critical. Several formulation strategies can enhance the bioavailability of poorly soluble compounds:
-
Co-solvent systems: A mixture of solvents, such as DMSO, PEG300, Tween 80, and saline, can be used to solubilize the compound for injection.
-
Lipid-based formulations: Encapsulating the inhibitor in liposomes or nanoemulsions can improve its solubility and alter its pharmacokinetic profile.
-
Nanosuspensions: Reducing the particle size of the inhibitor to the nanoscale can increase its surface area and dissolution rate.
-
Prodrugs: Modifying the chemical structure of the inhibitor to create a more soluble prodrug that is converted to the active compound in vivo is another approach.
Troubleshooting Guides
Guide 1: Troubleshooting Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.
Table 1: Solubility Troubleshooting Matrix
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer | High lipophilicity, solvent polarity shock | Decrease final concentration, optimize dilution method (add stock to buffer while vortexing), use a co-solvent (e.g., ethanol, PEG 400). |
| Compound does not dissolve in initial solvent | Incorrect solvent choice | Consult manufacturer's data sheet for recommended solvents. Test a range of organic solvents (e.g., DMSO, DMF, ethanol). |
| Precipitation observed over time in experimental media | Compound instability or exceeding thermodynamic solubility | Perform a stability study to assess degradation. Determine the thermodynamic solubility to ensure the working concentration is appropriate. |
| Inconsistent results between experiments | Variability in compound solubilization | Standardize the solubilization protocol, including solvent, concentration, mixing method, and time. Prepare fresh solutions for each experiment. |
Guide 2: Assessing and Ensuring Compound Stability
This guide outlines steps to evaluate and mitigate stability issues with this compound.
Table 2: Stability Assessment and Mitigation Strategies
| Factor | Potential Issue | Assessment Method | Mitigation Strategy |
| pH | Degradation in acidic or basic conditions | Incubate in buffers of varying pH and analyze by HPLC over time. | Adjust the pH of the experimental buffer to a range where the compound is stable. |
| Temperature | Thermal degradation | Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) and analyze by HPLC over time. | Store stock solutions at the recommended temperature (typically -20°C or -80°C) and minimize time at higher temperatures. |
| Light | Photodegradation | Expose the compound in solution to light and compare its stability to a sample kept in the dark using HPLC. | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Freeze-Thaw Cycles | Degradation due to repeated freezing and thawing | Subject aliquots to multiple freeze-thaw cycles and analyze for degradation by HPLC. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method for determining the kinetic solubility of a compound, which is its solubility when rapidly precipitated from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader capable of measuring turbidity or light scattering
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity (light scattering) of each well using a plate reader.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Assessment of Stability in Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column and detection method
-
Incubator set to the experimental temperature (e.g., 37°C)
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution in the experimental buffer to the final working concentration.
-
Time Points: Aliquot the working solution into several vials, one for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Place the vials in an incubator at the desired temperature. Protect from light if the compound is light-sensitive.
-
Sample Analysis: At each time point, remove a vial and immediately analyze the sample by HPLC to determine the concentration of the intact inhibitor. The T=0 sample should be analyzed immediately after preparation.
-
Data Analysis: Plot the concentration of this compound as a function of time. A decrease in concentration indicates instability. The rate of degradation can be calculated from the slope of the curve.
Visualizations
Caption: Signaling pathway of colchicine-binding site tubulin inhibitors.
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for stability assessment.
Technical Support Center: Troubleshooting Tubulin Inhibitor 44 Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin inhibitor 44 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent anti-tumor agent that functions by inhibiting tubulin polymerization.[1] Tubulin proteins are the building blocks of microtubules, which are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[2][3] By disrupting microtubule dynamics, this compound and other similar inhibitors cause cell cycle arrest, typically in the G2/M phase, which can ultimately lead to programmed cell death (apoptosis).[2][4][5]
Q2: What are the expected cytotoxic effects of this compound in cancer cell lines?
This compound has demonstrated significant cytotoxicity in various cancer cell lines with IC50 values in the nanomolar range. For instance, it has shown IC50 values of 0.96 nM in NCI-H460 (non-small cell lung cancer), 0.66 nM in BxPC-3 (pancreatic cancer), and 0.61 nM in HT-29 (colorectal cancer) cells.[1]
Q3: Which cytotoxicity assay should I choose to evaluate this compound?
The choice of cytotoxicity assay depends on the specific research question and available equipment. Common and suitable assays include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells, which is generally proportional to the number of living cells.[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This is a highly sensitive assay that quantifies ATP, an indicator of metabolically active cells.[6]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Caspase Activity Assays: Since tubulin inhibitors often induce apoptosis, measuring the activity of key executioner caspases like caspase-3 and caspase-7 can provide mechanistic insights into the mode of cell death.
Q4: How can I confirm that this compound is inducing cell cycle arrest in my experiment?
Cell cycle analysis using flow cytometry is the standard method to confirm cell cycle arrest.[4] This technique involves staining cells with a DNA-binding dye, such as propidium iodide (PI), and then analyzing the DNA content of individual cells.[4] Treatment with a tubulin inhibitor like this compound is expected to result in an accumulation of cells in the G2/M phase of the cell cycle.[4][5]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.96[1] |
| BxPC-3 | Pancreatic Cancer | 0.66[1] |
| HT-29 | Colorectal Cancer | 0.61[1] |
Troubleshooting Guides
General Assay Issues
Q5: My results show high variability between replicate wells. What are the common causes and solutions?
High variability can obscure the true effect of your compound.[7] Common causes include:[7]
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[8]
-
Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique.
-
Compound Precipitation: Visually inspect for any precipitate after adding this compound to the media.
Q6: The absorbance/luminescence readings in my control (untreated) wells are too low. What could be the problem?
Low signal in control wells suggests an issue with cell health or assay setup:
-
Low Cell Seeding Density: The number of viable cells may be too low to generate a strong signal. Optimize the seeding density for your specific cell line and assay duration.[7]
-
Suboptimal Cell Health: Ensure cells are in the logarithmic growth phase and have not been passaged too many times.[7]
-
Insufficient Incubation Time: The incubation time with the assay reagent may be too short. Ensure you are following the manufacturer's protocol.
Q7: I'm observing a high background signal in my assay. What are the potential reasons?
High background can mask the true signal from your cells.[9] Potential causes include:
-
Reagent Contamination: Use sterile techniques when handling all reagents.[9]
-
Compound Interference: this compound itself might be colored or have antioxidant properties that interfere with the assay. Run a control with the compound in cell-free media to check for interference.[8][9]
-
Media Components: Phenol red in the culture media can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media.[7][9]
MTT Assay-Specific Issues
Q8: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?
Incomplete solubilization of formazan crystals is a common issue.[8] To address this:
-
Ensure Thorough Mixing: After adding the solubilization solution (e.g., DMSO), mix thoroughly by pipetting up and down or using a plate shaker.
-
Increase Incubation Time: Allow more time for the crystals to dissolve completely.
-
Check Solubilization Reagent: Ensure the solubilization solution is appropriate for your needs and is not old or degraded.
CellTiter-Glo® Assay-Specific Issues
Q9: The luminescent signal in my CellTiter-Glo® assay is unstable. Why is this happening?
Signal instability can arise from:
-
Temperature Fluctuations: Ensure the plate and reagents have equilibrated to room temperature before mixing.[1]
-
Incomplete Cell Lysis: Mix the plate on an orbital shaker for a few minutes after adding the reagent to ensure complete cell lysis.[1]
-
Reading Time: Measure luminescence within the recommended time window as the signal can decay over time.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the supernatant. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently pipette to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining cell viability by quantifying ATP.[6][11][12]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled 96-well plates.
-
Temperature Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[1][11]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is also at room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1][11] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][11]
-
Luminescence Reading: Measure the luminescence using a plate reader.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.[4]
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will be used to generate a histogram of DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[4]
Protocol 4: Caspase-3/7 Activity Assay
This protocol outlines the measurement of apoptosis by detecting the activity of caspase-3 and -7.[13][14]
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the cytotoxicity assay protocols.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Visualizations
Caption: Mechanism of action for this compound.
Caption: A typical experimental workflow for a cytotoxicity assay.
Caption: A decision tree for troubleshooting low signal in cytotoxicity assays.
References
- 1. OUH - Protocols [ous-research.no]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.es]
- 14. promega.com [promega.com]
Technical Support Center: Tubulin Inhibitor 44 (Compound 26r)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) for Tubulin inhibitor 44, also known as Compound 26r.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound 26r) and what is its primary mechanism of action?
A1: this compound (Compound 26r) is a potent, small-molecule inhibitor of tubulin polymerization.[1][2] It is a novel derivative of Plinabulin, a compound currently in clinical development.[1] Like other colchicine-binding site inhibitors, its primary mechanism of action is to bind to β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.
Q2: What is the potency of this compound against various cancer cell lines?
A2: this compound has demonstrated high potency with IC50 values in the nanomolar range across several human cancer cell lines.[1][2]
Q3: What are the potential off-target effects of this compound?
A3: As a derivative of Plinabulin, this compound may exhibit a similar profile of off-target effects. While specific studies on Compound 26r are limited, Plinabulin has been observed to have immunomodulatory effects and cause certain clinical side effects. These are important considerations for interpreting experimental results.
-
Immunomodulatory Effects: Plinabulin can induce the maturation of dendritic cells and promote a pro-inflammatory M1-like phenotype in macrophages.[3][4] This is mediated by the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1) from the destabilized microtubule network, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4][5][6][7] This can contribute to an anti-tumor immune response.[5][7]
-
Clinical Side Effects (Inferred from Plinabulin): Clinical trials with Plinabulin have reported side effects such as chemotherapy-induced neutropenia (though it is also being investigated as a treatment for this condition), nausea, diarrhea, and transient hypertension.[8]
-
KRAS Signaling: Plinabulin has been shown to disrupt endosomal recycling, which can inhibit AKT signaling downstream of KRAS, a key oncogenic driver.[9]
It is crucial to note that these potential off-target effects are inferred from the parent compound, Plinabulin, and should be experimentally verified for this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT assay).
| Possible Cause | Suggested Solution |
| Compound Precipitation | This compound is a hydrophobic molecule. Ensure it is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate. |
| Cell Density | The initial cell seeding density can significantly impact results. Ensure consistent cell numbers are plated for each experiment and that cells are in the logarithmic growth phase. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration of <0.5% in all wells, including controls.[10] |
| Incubation Time | The effect of tubulin inhibitors is cell-cycle dependent. A 48-72 hour incubation is typically required to observe significant effects on cell viability.[11] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to tubulin inhibitors. Use a positive control cell line known to be sensitive to this class of drugs. |
Issue 2: No or weak inhibition in the in vitro tubulin polymerization assay.
| Possible Cause | Suggested Solution |
| Inactive Tubulin | Tubulin is a sensitive protein. Ensure it is stored at -80°C and avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment.[10][12] |
| Incorrect Buffer Composition | Tubulin polymerization is highly dependent on the buffer conditions (pH, ionic strength, Mg2+ and GTP concentration).[13] Use a validated tubulin polymerization buffer.[12] |
| Temperature Fluctuation | Polymerization is temperature-sensitive and should be performed at 37°C. Pre-warm the microplate reader and all reagents (except tubulin on ice) before starting the assay.[10][13] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment to avoid degradation. |
Issue 3: Difficulty visualizing microtubule disruption via immunofluorescence.
| Possible Cause | Suggested Solution |
| Suboptimal Fixation | Microtubule structure is delicate. Pre-warm fixation buffer (e.g., methanol or paraformaldehyde) to 37°C to prevent depolymerization before fixation is complete.[14] |
| Inappropriate Antibody Dilution | Titrate the primary (e.g., anti-α-tubulin or anti-β-tubulin) and secondary antibodies to determine the optimal concentration for clear staining with low background. |
| Insufficient Permeabilization | Ensure cells are adequately permeabilized (e.g., with Triton X-100) to allow antibody access to the cytoskeleton.[15] |
| Incorrect Timing | The disruption of microtubules can be a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point to observe the maximal effect. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (Compound 26r)
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96[1][2] |
| BxPC-3 | Pancreatic cancer | 0.66[1][2] |
| HT-29 | Colorectal adenocarcinoma | 0.61[1][2] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in light scattering as tubulin dimers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution in DMSO
-
Positive control (e.g., Nocodazole) and vehicle control (DMSO)
-
96-well clear, flat-bottom plate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Reconstitute tubulin in ice-cold GTB. Keep on ice and use within one hour. Prepare working solutions of this compound and controls in GTB.
-
Reaction Setup (on ice): In each well, add the test compound, control, or vehicle. Then, add the tubulin solution to a final concentration of 2-3 mg/mL. Add GTP to a final concentration of 1 mM.
-
Initiate Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.[13][16]
-
Data Analysis: Plot absorbance vs. time to generate polymerization curves. The inhibitory effect can be quantified by comparing the maximum velocity (Vmax) of polymerization or the plateau absorbance between treated and control samples.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[17]
-
96-well tissue culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[18][19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Cells seeded on sterile glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips with this compound for the desired time.
-
Fixation: Gently wash with warm PBS, then fix the cells with fixation buffer (e.g., 10 minutes with 4% PFA at room temperature or 5 minutes with cold methanol at -20°C).[15][20]
-
Permeabilization: Wash with PBS and then permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.[15]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS, then incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.
-
Counterstaining and Mounting: Wash with PBS, stain the nuclei with DAPI, and then mount the coverslips onto microscope slides using mounting medium.
-
Visualization: Image the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to control cells.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity [frontiersin.org]
- 5. Plinabulin | BeyondSpring [beyondspringpharma.com]
- 6. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plinabulin Improved OS lower Toxicity in NSCLC EGFR - OncologyTube [oncologytube.com]
- 9. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 15. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. In vitro tubulin polymerization assay [bio-protocol.org]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Tubulin Inhibitor 44
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin Inhibitor 44. The information is designed to address specific issues that may be encountered during experimentation, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as compound 26r, is a potent tubulin polymerization inhibitor. It binds to tubulin, the fundamental protein component of microtubules, and disrupts their formation. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and can ultimately induce apoptosis (programmed cell death) in cancer cells.[1] While the specific binding site of this compound is not explicitly stated in the available literature, its class of compounds often targets the colchicine-binding site on the β-tubulin subunit.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce the following cellular changes:
-
Morphological Changes: Cells may appear rounded, a characteristic feature of mitotic arrest.[1]
-
Microtubule Disruption: Immunofluorescence staining of tubulin will likely show a diffuse or disorganized microtubule network instead of the typical filamentous structures.[1]
-
Cell Cycle Arrest: Flow cytometry analysis will reveal an accumulation of cells in the G2/M phase of the cell cycle.[1]
-
Apoptosis: At effective concentrations, the inhibitor should induce programmed cell death.
Q3: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to tubulin inhibitors, including those similar to this compound, can arise from several mechanisms:[3][4]
-
Overexpression of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[4][5][6]
-
Alterations in Tubulin Isotypes: Changes in the expression levels of different β-tubulin isotypes can affect the binding affinity of the inhibitor to its target.[4][7] Overexpression of certain isotypes, like βIII-tubulin, has been linked to resistance to some tubulin-targeting agents.[7]
-
Tubulin Gene Mutations: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, thereby preventing the inhibitor from interacting with its target effectively.[8][9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Potential Cause: Variations in cell seeding density, cell health, or passage number.
-
Solution: Ensure consistent cell seeding density across all experiments. Use cells at a low and consistent passage number, as prolonged culturing can lead to changes in drug sensitivity.[1]
-
-
Potential Cause: Inconsistent incubation time with the inhibitor.
-
Solution: Maintain a standardized incubation time for all assays to ensure reproducibility.[1]
-
-
Potential Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination (e.g., bacteria, fungi, mycoplasma) that could affect cell health and experimental outcomes.
-
Issue 2: No significant cell death observed even at high concentrations of this compound.
-
Potential Cause: The cell line may have intrinsic or acquired resistance.
-
Solution: Investigate the potential resistance mechanisms as outlined in the FAQs. Perform experiments to assess ABC transporter activity, tubulin isotype expression, and screen for tubulin gene mutations.
-
-
Potential Cause: The compound may have degraded.
-
Solution: Ensure proper storage of the inhibitor, typically at -20°C or -80°C in a suitable solvent like DMSO, and avoid repeated freeze-thaw cycles.[1]
-
Data Presentation
Table 1: Cytotoxicity of this compound in Sensitive Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Lung Cancer | 0.96 |
| BxPC-3 | Pancreatic Cancer | 0.66 |
| HT-29 | Colon Cancer | 0.61 |
Data sourced from MedchemExpress.
Table 2: Example of Resistance Profile for a Novel Tubulin Inhibitor.
| Cell Line | Resistance Mechanism | IC50 (nM) - Novel Inhibitor | Fold Resistance |
| Sensitive Parental Line | - | 1.5 | 1.0 |
| Resistant Sub-line 1 | P-gp Overexpression | 3.2 | 2.1 |
| Resistant Sub-line 2 | βIII-Tubulin Overexpression | 10.8 | 7.2 |
| Resistant Sub-line 3 | Tubulin Mutation | >100 | >66.7 |
This table presents hypothetical data for illustrative purposes, demonstrating how resistance mechanisms can affect the IC50 value of a tubulin inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control (e.g., DMSO).[1]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
Immunoblotting for β-Tubulin Expression
This protocol is used to assess the expression levels of total β-tubulin or specific isotypes.
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-tubulin (or a specific isotype) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[10]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Mandatory Visualizations
Caption: Signaling pathways illustrating resistance mechanisms to this compound.
Caption: Experimental workflow for diagnosing the mechanism of resistance.
Caption: Logical relationships between resistance mechanisms and strategies to overcome them.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
Interpreting unexpected results with Tubulin inhibitor 44
Welcome to the technical support center for Tubulin inhibitor 44. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cancer cells with this compound?
A1: this compound is a potent cytotoxic agent.[1] Treatment of susceptible cancer cell lines is expected to result in a dose-dependent decrease in cell viability.[1] At the cellular level, tubulin inhibitors typically disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[2] Morphological changes such as cell rounding are also anticipated.
Q2: At what concentration should I use this compound in my experiments?
A2: The optimal concentration of this compound will depend on the specific cell line and the assay being performed. Based on available data, the IC50 values for cytotoxicity are in the nanomolar range for several cancer cell lines.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: I am observing significant cytotoxicity at concentrations much lower than the reported IC50 value. What could be the reason?
A3: Several factors could contribute to this observation. The sensitivity to tubulin inhibitors can vary significantly between different cell lines. Additionally, experimental conditions such as cell density, passage number, and the duration of drug exposure can influence the apparent IC50 value.[3] It is also possible that at higher concentrations, off-target effects may contribute to cytotoxicity.[4]
Q4: My in vitro tubulin polymerization assay shows potent inhibition, but the cellular effects are less pronounced. Why is there a discrepancy?
A4: Discrepancies between in vitro and cell-based assays are not uncommon.[3] Several factors can contribute to this, including:
-
Cellular uptake and efflux: The compound may not be efficiently entering the cells, or it could be actively removed by efflux pumps such as P-glycoprotein.[5]
-
Metabolism: The compound may be metabolized by the cells into a less active form.
-
Cellular environment: The presence of microtubule-associated proteins (MAPs) and the complex intracellular environment can modulate the activity of tubulin inhibitors compared to a purified tubulin system.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell-related variability: Cell passage number, cell health, and seeding density can affect drug sensitivity.[3]2. Compound stability: Improper storage or repeated freeze-thaw cycles of the compound stock solution.3. Assay variability: Inconsistent incubation times or variations in reagent preparation.[3] | 1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density.[3]2. Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.3. Standardize all assay parameters, including incubation times and reagent preparation protocols. |
| High background in cell viability assays | 1. Compound precipitation: The inhibitor may not be fully soluble at the tested concentrations.2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[3] | 1. Visually inspect for precipitate. Consider using a lower concentration or a different solvent system.2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO) and include a vehicle control.[3] |
| Unexpected cell morphology changes | 1. Off-target effects: The inhibitor may be interacting with other cellular targets besides tubulin.[6]2. Cell stress: High concentrations of the inhibitor or prolonged incubation times can induce general cellular stress. | 1. Investigate potential off-target effects using proteomics or other profiling techniques.[7] Observe morphology changes at various concentrations and time points.[6]2. Perform a time-course experiment to observe the onset of morphological changes. |
| No effect on tubulin polymerization in a cell-based assay | 1. Insufficient intracellular concentration: Poor cell permeability or active efflux of the inhibitor.2. Assay conditions: The experimental conditions may not be optimal for detecting changes in tubulin polymerization. | 1. Use techniques like mass spectrometry to measure the intracellular concentration of the inhibitor. Test the effect of efflux pump inhibitors.2. Optimize the assay protocol, including the choice of lysis buffer and centrifugation conditions, to effectively separate soluble and polymerized tubulin fractions.[2] |
Data Presentation
Table 1: Cytotoxicity of this compound in various cancer cell lines. [1]
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96 |
| BxPC-3 | Pancreatic cancer | 0.66 |
| HT-29 | Colorectal cancer | 0.61 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. The final solvent concentration should be consistent across all wells and non-toxic to the cells (e.g., <0.5% DMSO).[3] Add the diluted compound to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Cell-Based Tubulin Polymerization Assay
This assay quantifies the relative amounts of soluble (unpolymerized) and polymerized tubulin in treated cells.[2]
-
Cell Treatment: Plate cells in a 6-well plate and treat with various concentrations of this compound and controls (vehicle, known tubulin destabilizer, and known tubulin stabilizer) for a specified time.
-
Cell Lysis: Wash the cells with PBS and lyse them in a microtubule-stabilizing buffer.
-
Separation of Tubulin Fractions: Centrifuge the cell lysates at high speed (e.g., 100,000 x g) for 30 minutes at 37°C. The supernatant contains the soluble, unpolymerized tubulin, and the pellet contains the polymerized, cytoskeletal tubulin.[2]
-
Sample Preparation: Collect the supernatant. Resuspend the pellet in a suitable buffer.
-
Western Blot Analysis: Equilibrate the protein concentrations of the supernatant and pellet fractions. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against α-tubulin or β-tubulin.
-
Data Analysis: Quantify the band intensities to determine the ratio of polymerized to soluble tubulin in each treatment condition.
Mandatory Visualizations
Caption: General signaling pathway of tubulin inhibition.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Workflow for a cell-based tubulin polymerization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize toxicity of Tubulin inhibitor 44 in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the in vivo toxicity of Tubulin inhibitor 44, also known as compound 26r. As a novel derivative of plinabulin, specific in vivo toxicity data for this compound is not yet publicly available. Therefore, this guidance is based on the known properties of plinabulin and other colchicine-binding site tubulin inhibitors, alongside general strategies for mitigating the toxicity of potent cytotoxic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (compound 26r) and what is its mechanism of action?
A1: this compound (compound 26r) is a potent, novel derivative of plinabulin.[1] It acts as a tubulin polymerization inhibitor by binding to the colchicine site on β-tubulin.[2][3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[2][4][5]
Q2: What are the known in vitro activities of this compound?
A2: this compound has demonstrated high cytotoxic activity against various human cancer cell lines in vitro. The IC50 values, the concentration of the inhibitor required to reduce cell viability by 50%, are in the nanomolar range, indicating high potency.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Lung Cancer | 0.96 |
| BxPC-3 | Pancreatic Cancer | 0.66 |
| HT-29 | Colorectal Cancer | 0.61 |
Q3: What are the potential in vivo toxicities associated with this compound?
A3: While specific in vivo toxicity data for this compound is not available, toxicities can be extrapolated from its parent compound, plinabulin, and other tubulin inhibitors. Potential toxicities may include:
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea are common adverse effects of plinabulin.
-
Myelosuppression: Particularly neutropenia (a decrease in neutrophils), is a known dose-limiting toxicity of many tubulin inhibitors.[3] However, plinabulin has also been shown to ameliorate chemotherapy-induced neutropenia.
-
Neurotoxicity: Peripheral neuropathy is a common side effect of tubulin-targeting agents.[2]
-
Injection site reactions: Pain and inflammation at the injection site can occur.
Q4: Are there any general strategies to mitigate the toxicity of tubulin inhibitors?
A4: Yes, several general strategies can be employed:
-
Formulation optimization: For poorly soluble compounds like many tubulin inhibitors, using appropriate vehicles such as solutions with DMSO, PEG300, and saline can improve solubility and potentially reduce precipitation-related toxicity.[5]
-
Dose optimization: Conducting dose-escalation studies is crucial to determine the maximum tolerated dose (MTD) and an optimal therapeutic window.
-
Supportive care: Prophylactic use of anti-emetics for nausea and monitoring of complete blood counts for early detection of neutropenia are important.
-
Combination therapy: Combining the tubulin inhibitor with other agents may allow for lower, less toxic doses of each drug while achieving a synergistic therapeutic effect. For instance, a combination of a plinabulin derivative (MBRI-001) with gefitinib showed a better antitumor inhibition rate than monotherapy in vivo.[6]
Troubleshooting Guides
Problem 1: Excessive weight loss or signs of distress in animal models.
| Possible Cause | Troubleshooting Step |
| Systemic toxicity | - Reduce the dosage of this compound. - Decrease the frequency of administration. - Monitor animal health more frequently (daily body weight, food and water intake, clinical signs of distress).[5] |
| Gastrointestinal toxicity | - Administer anti-emetic or anti-diarrheal agents as part of the supportive care regimen. - Ensure adequate hydration and nutrition. |
| Vehicle-related toxicity | - Evaluate the toxicity of the vehicle alone in a control group. - Consider alternative formulation strategies to reduce the concentration of potentially toxic excipients. |
Problem 2: Low or inconsistent anti-tumor efficacy in vivo.
| Possible Cause | Troubleshooting Step |
| Poor bioavailability | - Optimize the formulation to improve solubility and absorption. This may involve using co-solvents, surfactants, or creating a nanoparticle formulation. |
| Sub-optimal dosing | - Perform a dose-response study to identify the most effective dose that is well-tolerated. |
| Rapid metabolism | - Investigate the pharmacokinetic profile of the compound. Deuterium substitution, as seen in the plinabulin derivative MBRI-001, can sometimes improve metabolic stability.[7] |
| Drug resistance | - Consider combination therapies to target different pathways and overcome potential resistance mechanisms. |
Experimental Protocols
Note: The following are general protocols and should be adapted based on specific experimental needs and institutional guidelines.
In Vivo Toxicity Assessment
-
Animal Model: Utilize appropriate rodent models (e.g., BALB/c or nude mice).
-
Dose Formulation: Prepare this compound in a sterile vehicle suitable for the route of administration (e.g., intraperitoneal or intravenous). A common vehicle for preclinical studies is a solution of 5% DMSO, 30% PEG300, and 65% saline.[5]
-
Dose Administration: Administer the compound at various dose levels, including a vehicle-only control group.
-
Monitoring:
-
Record body weight twice a week.[5]
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, and breathing).[5]
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform histopathological examination of major organs (liver, kidney, spleen, etc.) to assess for any tissue damage.[5]
-
Visualizations
Signaling Pathway of Tubulin Inhibitors
References
- 1. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo pharmacokinetic and pharmacodynamic study of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of MBRI-001, a deuterium-substituted plinabulin derivative as a potent anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Tubulin inhibitor 44
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of Tubulin inhibitor 44.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 26r) is a potent tubulin inhibitor.[1][2] It exhibits significant cytotoxicity against various cancer cell lines, including NCI-H460 (lung), BxPC-3 (pancreatic), and HT-29 (colon), with IC50 values in the nanomolar range.[1][2] Like other tubulin inhibitors, it disrupts microtubule dynamics, which are crucial for cell division.[3] This interference with the formation of the mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[4][5]
Q2: What are the main challenges in working with tubulin inhibitors like this compound?
A significant challenge with many tubulin inhibitors, particularly those that bind to the colchicine site, is their poor water solubility.[3][4] This can lead to difficulties in formulation for both in vitro and in vivo studies, and often results in low oral bioavailability.[4][6] Poor bioavailability can cause high variability in experimental results and may require higher doses, potentially leading to toxicity.[6] Additionally, some tubulin inhibitors can be substrates for efflux pumps like P-glycoprotein, which can contribute to drug resistance.[4]
Q3: What is bioavailability and why is it important for my research on this compound?
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs, low bioavailability can be due to poor absorption from the gastrointestinal tract, degradation in the gut, or extensive first-pass metabolism in the liver.[7] Improving the bioavailability of this compound is crucial for obtaining consistent and reproducible results in your preclinical studies, ensuring that therapeutic concentrations are reached at the target site, and for the potential future clinical development of this compound.[6]
Troubleshooting Guides
Issue 1: I am observing high variability in plasma concentrations of this compound in my animal studies after oral administration.
Answer: High variability in plasma concentrations is a common issue for poorly soluble compounds. Here are some potential causes and troubleshooting steps:
-
Potential Cause: Poor and inconsistent dissolution.
-
Troubleshooting: The dissolution of this compound in the gastrointestinal tract may be erratic. It is recommended to use a formulation strategy designed to enhance solubility and dissolution rate. Refer to the formulation strategies table below for options like nanosuspensions or solid dispersions.[8]
-
-
Potential Cause: Food effects.
-
Troubleshooting: The presence or absence of food can significantly impact the absorption of poorly soluble drugs.[8] Ensure that your study protocol includes standardized feeding conditions, such as a consistent fasting period before dosing, for all animals.
-
-
Potential Cause: Variable first-pass metabolism.
-
Troubleshooting: If the compound is extensively metabolized in the liver or gut wall, individual differences in metabolic enzyme activity can lead to variable exposure.[8] Consider co-administering an inhibitor of the relevant metabolic enzymes (if known) or exploring alternative routes of administration (e.g., intravenous) to quantify the extent of first-pass metabolism.
-
Issue 2: I am having difficulty dissolving this compound for my in vitro cell culture experiments.
Answer: The poor aqueous solubility of many tubulin inhibitors can make preparing stock solutions challenging.
-
Troubleshooting Steps:
-
Use an appropriate organic solvent: For creating a high-concentration stock solution, start with a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Gentle warming and sonication: If the compound does not readily dissolve, gentle warming (e.g., to 37°C) and brief sonication can aid dissolution.
-
Serial dilutions: For your final working concentrations in cell culture media, perform serial dilutions from the concentrated stock. Ensure that the final concentration of the organic solvent in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Check for precipitation: After diluting into your aqueous cell culture medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore a solubilizing excipient.
-
Data Presentation: Formulation Strategies for this compound
The following table summarizes potential formulation strategies to improve the bioavailability of this compound. The data presented is illustrative and based on typical improvements seen for poorly soluble compounds.
| Formulation Strategy | Description | Potential Fold Increase in Aqueous Solubility | Expected Relative Bioavailability (%) (Oral) | Key Advantages | Key Disadvantages |
| Micronization | Reduction of particle size to the micrometer range to increase surface area.[7] | 2 - 5 | 10 - 20 | Simple, established technology. | May not be sufficient for very poorly soluble compounds. |
| Nanosuspension | Reduction of particle size to the nanometer range, often stabilized with surfactants.[7] | 10 - 50 | 30 - 50 | Significant increase in dissolution velocity; suitable for oral and parenteral routes. | Can be prone to instability (particle growth); requires specialized equipment. |
| Solid Dispersion | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[7] | 50 - 200 | 40 - 70 | Large increase in solubility and dissolution; can be formulated into solid dosage forms. | Potential for recrystallization of the amorphous drug over time, affecting stability. |
| Lipid-Based Formulation (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents.[7] | > 500 (in formulation) | 50 - 80 | Enhances solubility and can utilize lipid absorption pathways, bypassing first-pass metabolism. | Can be complex to formulate; potential for GI side effects from surfactants. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin ring to increase solubility.[7] | 20 - 100 | 30 - 60 | Forms a true solution; can improve stability. | Limited by the stoichiometry of the complex; may not be suitable for high doses. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol describes a common method for preparing a nanosuspension using wet media milling.
-
Preparation of the Suspension:
-
Weigh 100 mg of this compound.
-
Prepare a 1% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or a combination of HPMC and Docusate Sodium).
-
Disperse the this compound powder in 10 mL of the stabilizer solution to create a pre-suspension.
-
-
Milling:
-
Transfer the pre-suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).
-
Mill the suspension at a high speed (e.g., 2000-3000 rpm) for a specified duration (e.g., 2-4 hours). The milling process should be performed in a temperature-controlled environment to prevent overheating.
-
-
Characterization:
-
Measure the particle size distribution of the resulting nanosuspension using dynamic light scattering (DLS). The target mean particle size is typically below 500 nm.
-
Visually inspect the nanosuspension for any large aggregates.
-
-
Storage:
-
Store the nanosuspension at 2-8°C. Conduct short-term stability studies to monitor for particle size changes.
-
Protocol 2: In Vitro Solubility Assay
This protocol is for determining the equilibrium solubility of this compound in different media.
-
Media Preparation:
-
Prepare relevant physiological buffers, such as Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).
-
-
Solubility Determination:
-
Add an excess amount of this compound (or a formulated version) to a known volume of each medium in a sealed container (e.g., 5 mg in 1 mL).
-
Agitate the samples at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Data Reporting:
-
Express the solubility in µg/mL or mg/L for each medium.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Logical workflow for troubleshooting low bioavailability.
Caption: Workflow for in vivo bioavailability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization-IN-44 | TargetMol [targetmol.com]
- 6. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Immunofluorescence with Tubulin Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering artifacts in immunofluorescence (IF) experiments involving tubulin inhibitors.
Troubleshooting Guide
This guide addresses common issues observed during the immunofluorescence staining of microtubules following treatment with tubulin inhibitors.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Tubulin Signal | Inhibitor-induced microtubule depolymerization: The tubulin inhibitor has effectively disrupted the microtubule network, leading to a loss of filamentous structures to stain.[1] | - Confirm inhibitor activity with a positive control (e.g., a known effective concentration).- Reduce inhibitor concentration or incubation time to observe intermediate effects.- Co-stain with an antibody against soluble tubulin to visualize the depolymerized fraction. |
| Antibody issue: Primary or secondary antibody concentration is too low, or antibodies are inactive.[2][3][4] | - Increase antibody concentrations or extend incubation times.[2][3]- Verify antibody compatibility (e.g., secondary antibody recognizes the primary antibody's host species).[2][3][4]- Test antibodies on untreated control cells to ensure they are working correctly. | |
| Inadequate fixation or permeabilization: Fixation may not be sufficient to preserve the remaining tubulin structures, or the antibodies cannot access their epitopes.[5][6] | - For tubulin, fixation with glutaraldehyde (0.5%) followed by sodium borohydride quenching can improve preservation.[7]- Alternatively, cold methanol fixation (-20°C) can be effective.[7]- Ensure permeabilization with an appropriate detergent (e.g., 0.1-0.5% Triton X-100) is performed if using a crosslinking fixative like paraformaldehyde.[5][8] | |
| High Background Staining | Excessive antibody concentration: High concentrations of primary or secondary antibodies can lead to non-specific binding.[4][9] | - Titrate antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[3] |
| Insufficient blocking: Non-specific sites on the cells and coverslip are not adequately blocked.[3][8] | - Increase the blocking time (e.g., to 60 minutes) or use a different blocking agent (e.g., 5% normal serum from the secondary antibody host species instead of BSA).[3] | |
| Inadequate washing: Unbound antibodies are not sufficiently washed away.[6][9] | - Increase the number and duration of wash steps between antibody incubations.[6] | |
| Autofluorescence: Aldehyde fixatives can induce autofluorescence.[2] | - Treat with a quenching agent like sodium borohydride (0.1%) or glycine after fixation.[2][7]- Use fresh, high-quality fixative solutions.[6] | |
| Altered Cell Morphology | Harsh cell handling: Cells can detach or change shape due to vigorous washing or pipetting. | - Handle cells gently at all stages. Do not drop solutions directly onto the cell monolayer.[7] |
| Inhibitor-induced cytotoxicity: High concentrations or prolonged exposure to the tubulin inhibitor can lead to cell death and morphological changes. | - Perform a dose-response and time-course experiment to find the optimal conditions that disrupt microtubules without causing excessive cytotoxicity.- Include a vehicle control (e.g., DMSO) to distinguish inhibitor effects from solvent effects.[8] | |
| Non-specific Staining Patterns | Antibody cross-reactivity: The primary antibody may be binding to other proteins.[4] | - Run a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[3]- If possible, test the antibody's specificity by western blotting.[6] |
| Fixation artifacts: The fixation method may alter the antigen, leading to aberrant antibody binding.[5] | - Test different fixation methods (e.g., paraformaldehyde vs. cold methanol) to see which gives the expected staining pattern in control cells.[5] |
Frequently Asked Questions (FAQs)
Q1: What is "Tubulin inhibitor 44" and how does it affect microtubules?
While a specific compound named "this compound" is not prominently described in the provided search results, we can infer its properties based on the actions of other well-characterized tubulin inhibitors. For instance, Tubulin Inhibitor 21 (CC-5079) acts by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1] This leads to the depolymerization of existing microtubules and a halt in the formation of new ones.[1] The expected outcome in an immunofluorescence experiment would be a dose-dependent decrease in the filamentous microtubule network.
Q2: Why do my cells look rounded and detached after treatment with the tubulin inhibitor?
Microtubules are a key component of the cytoskeleton, responsible for maintaining cell shape and adhesion.[10] When microtubules are disrupted by an inhibitor, cells often lose their normal morphology, become rounded, and may detach from the culture surface. This is a common and expected cytostatic or cytotoxic effect of potent tubulin inhibitors.
Q3: How can I quantify the effect of the tubulin inhibitor on the microtubule network?
The effects of a tubulin inhibitor can be quantified using image analysis software. Key parameters to measure include:
-
Mean Fluorescence Intensity: A decrease in the overall fluorescence intensity of tubulin staining can indicate microtubule depolymerization.
-
Microtubule Length and Density: Specialized software plugins can trace and measure the length and number of microtubule filaments per unit area.
-
Texture Analysis: Algorithms like Haralick texture analysis can quantify the "homogeneity" or "contrast" of the tubulin staining, which changes as the filamentous network becomes more diffuse.
Q4: What are the expected downstream cellular effects of treating cells with a tubulin inhibitor?
Disruption of microtubule dynamics has profound effects on cell physiology. A primary consequence is the arrest of the cell cycle in the G2/M phase.[1] This is because the mitotic spindle, which is composed of microtubules, cannot form properly to segregate chromosomes.[1] Prolonged mitotic arrest can then trigger apoptosis, or programmed cell death.[1]
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from immunofluorescence experiments with a tubulin inhibitor.
Table 1: Effect of Tubulin Inhibitor on Microtubule Integrity
| Treatment Group | Mean Tubulin Fluorescence Intensity (Arbitrary Units) | Percentage of Cells with Disrupted Microtubules |
| Vehicle Control (DMSO) | 15,234 ± 1,287 | 5% ± 1.5% |
| Tubulin Inhibitor (10 nM) | 10,876 ± 954 | 45% ± 4.2% |
| Tubulin Inhibitor (50 nM) | 5,432 ± 678 | 92% ± 2.8% |
Table 2: Morphometric Analysis of Microtubule Network
| Treatment Group | Average Microtubule Length (µm) | Microtubule Density (filaments/µm²) |
| Vehicle Control (DMSO) | 15.8 ± 2.1 | 1.2 ± 0.3 |
| Tubulin Inhibitor (10 nM) | 9.3 ± 1.5 | 0.7 ± 0.2 |
| Tubulin Inhibitor (50 nM) | 3.1 ± 0.8 | 0.2 ± 0.1 |
Experimental Protocols
Immunofluorescence Staining of Microtubules After Tubulin Inhibitor Treatment
This protocol provides a detailed methodology for visualizing the effects of a tubulin inhibitor on the microtubule cytoskeleton.
1. Cell Culture and Treatment: a. Seed cells onto sterile glass coverslips in a multi-well plate to achieve 50-70% confluency at the time of the experiment.[8] b. Culture cells under standard conditions (e.g., 37°C, 5% CO2). c. Prepare a stock solution of the tubulin inhibitor in DMSO. Dilute the inhibitor to the desired final concentrations in pre-warmed cell culture medium. d. Include a vehicle control group treated with the same final concentration of DMSO.[8] e. Treat the cells for the desired duration (e.g., 1, 6, or 24 hours).
2. Fixation: a. Gently aspirate the culture medium. b. Wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).[8] c. Fix the cells. Two common methods for microtubules are: i. Paraformaldehyde (PFA) Fixation: Add 4% PFA in PBS and incubate for 15-20 minutes at room temperature.[8] ii. Methanol Fixation: Aspirate PBS and add ice-cold methanol. Incubate for 5-10 minutes at -20°C.[7] d. If using PFA, aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[8]
3. Permeabilization (for PFA fixation only): a. Add 0.1% Triton X-100 in PBS to the cells. b. Incubate for 10 minutes at room temperature to permeabilize the cell membranes.[8] c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
4. Blocking: a. Add a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) to the cells. b. Incubate for 30-60 minutes at room temperature to block non-specific antibody binding sites.[8]
5. Primary Antibody Incubation: a. Dilute the primary antibody against α-tubulin or β-tubulin in the blocking buffer at the manufacturer's recommended concentration. b. Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. c. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation: a. Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody (with specificity for the primary antibody's host species) in the blocking buffer. Protect from light from this point onwards. c. Aspirate the wash buffer and add the diluted secondary antibody solution. d. Incubate for 1 hour at room temperature in the dark.
7. Nuclear Staining and Mounting: a. Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark. b. (Optional) Add a nuclear counterstain like DAPI or Hoechst diluted in PBS and incubate for 5-10 minutes. c. Wash twice more with PBS. d. Carefully mount the coverslips onto microscope slides using an antifade mounting medium. e. Seal the edges of the coverslip with clear nail polish and allow it to dry.
8. Imaging: a. Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. b. Store slides at 4°C in the dark.
Visualizations
Caption: Immunofluorescence experimental workflow.
Caption: Mechanism of tubulin inhibitor action.
Caption: Signaling pathway affected by tubulin inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Immunofluorescence: Tips for Immunostaining Cultured Cells | Proteintech Group [ptglab.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tubulin Polymerization Assays
Welcome to the Technical Support Center for tubulin polymerization assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. Here, you will find troubleshooting guides and frequently asked questions in a clear question-and-answer format to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: No or Weak Tubulin Polymerization Signal
Question: Why am I observing no tubulin polymerization or a very weak signal in my assay, even in the control wells?
Answer: A lack of or a weak polymerization signal is a critical issue that can stem from several factors related to protein activity, assay conditions, or the experimental setup. Below is a systematic guide to troubleshoot this problem.
Cell line specific responses to Tubulin inhibitor 44
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tubulin Inhibitor 44, also known as Compound 26r. It includes frequently asked questions, troubleshooting guides for common experimental issues, a summary of cell line-specific activity, detailed experimental protocols, and diagrams of relevant pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, small-molecule inhibitor of tubulin polymerization.[1][2] Like other microtubule-destabilizing agents, it binds to tubulin subunits and prevents their assembly into microtubules.[3][4] This disruption of microtubule dynamics is critical, as microtubules are essential for forming the mitotic spindle during cell division.[4][5] Consequently, treatment with this compound leads to a halt in the cell cycle, typically at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[4][6]
Q2: Why do different cancer cell lines show varying sensitivity to this compound?
A2: The differential sensitivity of cancer cell lines to microtubule-targeting agents is a well-documented phenomenon and can be attributed to several factors:
-
Tubulin Isotype Expression: Human cells express multiple isotypes of β-tubulin. Variations in the expression levels of these isotypes can alter the binding affinity and efficacy of the inhibitor.[7] For instance, overexpression of the βIII-tubulin isotype is often associated with resistance to several microtubule inhibitors.[8]
-
Expression of Drug Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration and effectiveness.[5][9]
-
Genetic Background and Apoptotic Threshold: The intrinsic propensity of a cell line to undergo apoptosis varies.[10] Differences in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) and the status of key signaling pathways (e.g., p53) can determine whether a cell undergoes apoptosis or survives mitotic arrest.[10][11]
-
Cell Proliferation Rate: Although not always the primary driver, differences in cell doubling time can influence sensitivity, as microtubule inhibitors are most effective against rapidly dividing cells.[12]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution. Store the stock solution at -20°C or -80°C to prevent degradation. For use in cell culture, the DMSO stock should be diluted in a pre-warmed culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).[9] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]
Quantitative Data Summary: Cell Line Specificity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound (Compound 26r) in various human cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colorectal Adenocarcinoma | 0.61 | [1][2] |
| BxPC-3 | Pancreatic Adenocarcinoma | 0.66 | [1][2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.96 | [1][2] |
Troubleshooting Guide
Problem 1: My IC50 values are inconsistent between experiments.
-
Question: I am performing cell viability assays (e.g., MTT, CellTiter-Glo) and my calculated IC50 value for this compound varies significantly from one experiment to the next. What could be the cause?
-
Answer: Inconsistency in IC50 values is a common issue that can stem from several factors:[9]
-
Cell Seeding Density: Ensure that you are seeding the exact same number of cells for every experiment. Cell density can directly impact drug sensitivity.
-
Cell Health and Passage Number: Use cells from a consistent, low passage number. Cells at high passage numbers can undergo genetic drift, altering their phenotype and drug response. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Compound Stability: Avoid repeated freeze-thaw cycles of your stock solution, which can degrade the compound. Aliquot the stock solution upon receipt.
-
Incubation Time: The duration of drug exposure significantly impacts the IC50 value. Use a fixed and consistent incubation time (e.g., 48 or 72 hours) for all comparative experiments.[9]
-
Problem 2: I am not observing the expected G2/M cell cycle arrest.
-
Question: I treated my cells with this compound, but flow cytometry analysis does not show a significant increase in the G2/M population. Why might this be?
-
Answer: Several factors could explain the lack of a clear G2/M arrest:
-
Sub-optimal Concentration: The concentration of the inhibitor may be too low to induce a robust mitotic arrest or so high that it causes rapid, non-specific cell death before cells can accumulate in mitosis. Perform a dose-response experiment to find the optimal concentration.
-
Incorrect Timing: The peak of G2/M arrest occurs within a specific time window, which is cell line-dependent (typically 16-24 hours). If you analyze too early, the effect may not be apparent; if you analyze too late, cells may have already exited mitosis (via mitotic slippage) or undergone apoptosis.[10] A time-course experiment is recommended.
-
Cell Line Resistance: The cell line you are using may be resistant to the drug's effects due to mechanisms described in the FAQ section.
-
Problem 3: My immunofluorescence staining shows a weak or no effect on microtubules.
-
Question: I treated my cells with this compound, but when I stain for α-tubulin, the microtubule network looks similar to my untreated control cells. What's wrong?
-
Answer: Visualizing the effects of a microtubule-destabilizing agent can be challenging. Consider the following:
-
Treatment Duration and Concentration: A short treatment time or low concentration may not cause a dramatic, visible depolymerization of the entire microtubule network. The primary effect at lower concentrations is the suppression of microtubule dynamics, which is not easily visualized without live-cell imaging.[13]
-
Fixation Method: The choice of fixative is critical for preserving microtubule structures. Cold methanol fixation is often preferred over paraformaldehyde for preserving the microtubule cytoskeleton. Experiment with different fixation protocols.
-
Antibody Quality: Ensure your primary antibody against tubulin is of high quality and used at the optimal dilution.
-
Detailed Experimental Protocols
1. Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol assesses the cytotoxic effect of this compound by measuring the metabolic activity of viable cells.
-
Materials:
-
Selected cancer cell line
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (dose-response curve) to calculate the IC50 value.[14]
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specific time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvest: Collect both adherent and floating cells (to include apoptotic cells). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, gently resuspend the cell pellet in 500 µL of cold PBS, and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G1, S, and G2/M phases can be determined.
-
3. Immunofluorescence for Microtubule Visualization
This protocol allows for the direct visualization of the microtubule network within cells.
-
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Seed cells on coverslips and treat with this compound and a vehicle control for the desired time.
-
Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.
-
Blocking & Permeabilization: (If using PFA, permeabilize first). Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (and DAPI for nuclear staining) for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize the microtubule network and cell nuclei using a fluorescence microscope. Compare the structure in treated vs. control cells.[9][11]
-
Signaling Pathways and Workflows
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are alpha-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. Tubulin polymerization-IN-44 | TargetMol [targetmol.com]
- 7. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Drug-Drug Interaction Studies with Tubulin Inhibitor 44
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tubulin inhibitor 44. The information provided is intended to help in the design and troubleshooting of drug-drug interaction studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known in vitro activity?
This compound (also referred to as compound 26r) is a potent inhibitor of tubulin polymerization.[1] It has demonstrated significant cytotoxic effects in various cancer cell lines. The reported 50% inhibitory concentration (IC50) values are summarized in the table below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96 |
| BxPC-3 | Pancreatic cancer | 0.66 |
| HT-29 | Colorectal adenocarcinoma | 0.61 |
| Data sourced from MedchemExpress.[1][2] |
2. What is the mechanism of action for this compound?
This compound functions by inhibiting the polymerization of tubulin, a critical component of microtubules.[1] Microtubules are essential for several cellular processes, most notably the formation of the mitotic spindle during cell division.[3][4] By disrupting microtubule dynamics, this compound leads to a halt in the cell cycle, typically at the G2/M phase, which can induce programmed cell death (apoptosis) in rapidly dividing cancer cells.[5][6] Many potent tubulin inhibitors, particularly those that are synthetic small molecules, are known to bind to the colchicine binding site on β-tubulin.[3][6][7][8]
3. Are there any known drug-drug interaction studies specifically for this compound?
Currently, there are no publicly available studies that specifically detail the drug-drug interactions of this compound. Drug-drug interaction studies are a critical part of preclinical and clinical development. Therefore, it is essential for researchers to conduct these studies to understand the potential for synergistic, additive, or antagonistic effects when combined with other therapeutic agents.
4. What are the potential mechanisms for drug-drug interactions with a tubulin inhibitor like this compound?
While specific data for this compound is unavailable, general mechanisms of drug-drug interactions for tubulin inhibitors can be anticipated:
-
Pharmacodynamic Interactions:
-
Synergistic Effects: Combining this compound with other anticancer agents that have different mechanisms of action (e.g., DNA damaging agents, kinase inhibitors) could lead to enhanced tumor-killing effects.
-
Antagonistic Effects: It is possible that another drug could interfere with the binding of this compound to tubulin or modulate signaling pathways that confer resistance.
-
Overlapping Toxicities: Tubulin inhibitors as a class are known for certain side effects, such as neurotoxicity and myelosuppression.[8] Combining this compound with other drugs that have similar toxicity profiles could exacerbate these adverse effects.
-
-
Pharmacokinetic Interactions:
-
Metabolism: Many drugs are metabolized by cytochrome P450 (CYP) enzymes in the liver.[9] If this compound is a substrate for a particular CYP enzyme, co-administration with an inhibitor or inducer of that enzyme could alter its plasma concentrations, affecting both efficacy and toxicity. For example, fenbendazole, another microtubule destabilizing agent, is metabolized by CYP3A4, CYP2J2, and CYP2C19.[9]
-
Protein Binding: The extent to which this compound binds to plasma proteins is unknown. Highly protein-bound drugs can be displaced by other drugs, leading to an increase in the free (active) concentration.
-
Transporters: The activity of drug transporters, such as P-glycoprotein (P-gp), can influence the intracellular concentration of a drug. Some tubulin inhibitors are substrates for P-gp, which can be a mechanism of multidrug resistance.[8] Co-administration with a P-gp inhibitor could potentially increase the efficacy of this compound in resistant cells.
-
Troubleshooting Guides
Issue 1: How do I determine if this compound has a synergistic, additive, or antagonistic effect with another compound?
Solution: You can perform a combination cytotoxicity assay and analyze the data using the Chou-Talalay method to calculate a Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Below is a detailed protocol for a combination cytotoxicity assay.
Experimental Protocols
Protocol 1: Combination Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound in combination with another drug on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Drug B (the other drug to be tested)
-
DMSO (for dissolving compounds)
-
96-well plates
-
MTT or PrestoBlue™ cell viability reagent
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and Drug B in DMSO.
-
Create a series of dilutions for each drug in complete medium. For combination studies, it is common to use a constant ratio of the two drugs based on their individual IC50 values. For example, if the IC50 of Drug A is 10 nM and Drug B is 20 nM, you can maintain a 1:2 ratio in your serial dilutions.
-
-
Drug Treatment:
-
Remove the medium from the wells.
-
Add 100 µL of the drug dilutions (single agents and combinations) to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use software like CompuSyn to perform Chou-Talalay analysis and determine the Combination Index (CI).
-
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: To determine if a second drug interferes with the ability of this compound to inhibit tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound
-
Drug B
-
DMSO
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Methodology:
-
Reaction Setup:
-
On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain tubulin protein in polymerization buffer.
-
Add this compound, Drug B, or the combination at various concentrations. Include a positive control (e.g., colchicine or nocodazole), a negative control (e.g., paclitaxel, a polymerization promoter), and a vehicle control (DMSO).[10]
-
-
Initiate Polymerization:
-
Place the plate in the microplate reader pre-warmed to 37°C.
-
Initiate the polymerization by adding GTP to all wells.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[10] An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each condition.
-
Compare the polymerization curves. A potent inhibitor like this compound will show a flat line (no increase in absorbance). If Drug B interferes with its activity, you may see an increase in polymerization compared to this compound alone. Conversely, a synergistic effect might show even greater inhibition.
-
Visualizations
Caption: Workflow for in vitro assessment of drug-drug interactions.
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Tubulin inhibitor 44
Welcome to the technical support center for Tubulin Inhibitor 44. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges arising from batch-to-batch variability of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound compared to previous batches. What could be the cause?
A: Batch-to-batch variability in the potency of small molecule inhibitors is a common issue that can stem from several factors. These include variations in purity, the presence of different salt forms, or the existence of polymorphs which can affect solubility and bioavailability. It is also possible that the compound has degraded during storage. We recommend performing a quality control check on the new batch.
Q2: Our recent experiments with a new lot of this compound are showing unexpected off-target effects. Why might this be happening?
A: The presence of impurities from the synthesis process is a likely cause for unexpected off-target effects. These impurities may have their own biological activities, leading to confounding results. We advise verifying the purity of the new batch, for instance via HPLC, and comparing it to the certificate of analysis from the supplier.
Q3: this compound from our latest order is difficult to dissolve. Is this related to batch variability?
A: Yes, solubility issues can be a manifestation of batch-to-batch variability. This could be due to the presence of a different crystalline form (polymorphism) of the compound, which can have significantly different physical properties, including solubility. The solvent used and the dissolution method can also play a critical role.
Troubleshooting Guide for Batch-to-Batch Variability
If you are experiencing issues with a new batch of this compound, please refer to the following troubleshooting workflow.
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Summary of Key Quality Control Checks
| Parameter | Method | Recommended Specification | Common Issues |
| Purity | HPLC, LC-MS | >98% | Presence of intermediates or by-products |
| Identity | ¹H NMR, MS | Conforms to structure | Incorrect compound or salt form |
| Solubility | Visual Inspection, Nephelometry | Clear solution at working concentration | Precipitation, formation of polymorphs |
| Potency (IC50) | Cell-Based Viability Assay | Within ± 0.5 log of reference value | Degradation, incorrect weighing |
Mechanism of Action: Signaling Pathway
This compound functions by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to a mitotic arrest and subsequently induces apoptosis.
Caption: Simplified signaling pathway for this compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
Objective: To prepare a standardized, high-concentration stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous DMSO (or other recommended solvent)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if dissolution is difficult.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cell-Free Tubulin Polymerization Assay
Objective: To directly assess the inhibitory effect of this compound on microtubule formation in a controlled, cell-free environment.
Materials:
-
Tubulin protein (>99% pure)
-
GTP (Guanosine triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound and control compounds (e.g., Paclitaxel as a polymerization promoter, Vinblastine as a depolymerization agent)
-
Temperature-controlled spectrophotometer or plate reader capable of reading at 340 nm.
-
96-well UV-transparent plates
Procedure:
-
Prepare a reaction mixture containing General Tubulin Buffer and GTP (1 mM final concentration).
-
Add serial dilutions of this compound or control compounds to the wells of a pre-chilled 96-well plate.
-
Add tubulin protein to the reaction mixture on ice to a final concentration of 2-3 mg/mL.
-
Dispense the tubulin/buffer/GTP mixture into the wells containing the compounds.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance (OD 340 nm) versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the rates for different concentrations of the inhibitor to determine its direct effect on tubulin polymerization.
Technical Support Center: Control Experiments for Tubulin Inhibitor 44 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tubulin Inhibitor 44. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 26r, is a potent small molecule inhibitor of tubulin polymerization.[1] It exhibits significant cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range.[1] As a plinabulin derivative, it is understood to bind to the colchicine binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to microtubule depolymerization.[2][3] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[2][4] This ultimately causes cell cycle arrest in the G2/M phase and can induce apoptosis or mitotic catastrophe in rapidly dividing cells.[2][5][6]
Q2: What are the expected cellular effects of treatment with this compound?
Treatment of cultured cells with this compound is expected to result in a potent anti-proliferative effect. Due to its mechanism of action, you can anticipate the following cellular phenotypes:
-
Cell Cycle Arrest: A significant increase in the population of cells in the G2/M phase of the cell cycle.
-
Morphological Changes: Cells may appear rounded and smaller due to the collapse of the microtubule cytoskeleton.
-
Apoptosis Induction: An increase in markers of programmed cell death.
-
Disrupted Microtubule Network: Immunofluorescence imaging will show a diffuse tubulin staining pattern instead of the typical filamentous network.
Q3: How should I dissolve and store this compound?
For optimal results, dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions for cell culture experiments, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are common mechanisms of resistance to colchicine-site tubulin inhibitors like this compound?
Resistance to tubulin inhibitors that bind to the colchicine site can arise through several mechanisms:
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Alterations in Tubulin Isotypes: Changes in the expression levels of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, have been linked to resistance to microtubule-destabilizing agents.
-
Mutations in Tubulin: Although less frequent, mutations within the colchicine-binding pocket on β-tubulin can reduce the binding affinity of the inhibitor.
Troubleshooting Guides
In Vitro Tubulin Polymerization Assays
| Issue | Possible Cause | Troubleshooting Steps & Control Experiments |
| No or low signal in all wells (including controls) | Inactive tubulin | Use a fresh aliquot of high-purity tubulin (≥99%). Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. Perform a positive control with a known tubulin polymerization inducer (e.g., paclitaxel) to confirm tubulin activity. |
| Incorrect buffer composition or temperature | Verify the composition and pH of the polymerization buffer. Ensure the spectrophotometer or plate reader is pre-warmed to and maintained at 37°C, as tubulin polymerization is highly temperature-dependent. | |
| High background signal | Compound precipitation | Run a control with this compound in the assay buffer without tubulin to check for precipitation, which can scatter light and interfere with absorbance readings. If precipitation is observed, consider reducing the compound concentration or adjusting the solvent. |
| Compound auto-fluorescence (for fluorescence-based assays) | Measure the intrinsic fluorescence of the compound in the assay buffer without tubulin and subtract this background from the experimental wells. | |
| Inconsistent results between replicates | Inaccurate pipetting | Use calibrated pipettes and ensure consistent, careful pipetting technique. Mix all solutions thoroughly before dispensing. |
| Temperature fluctuations | Ensure the plate and all reagents are equilibrated to the correct temperatures before starting the assay. Use a temperature-controlled plate reader. |
Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps & Control Experiments |
| Inconsistent IC50 values between experiments | Variation in cell density or health | Use cells with a consistent and low passage number. Seed a consistent number of healthy, viable cells for each experiment. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding. |
| Variable drug exposure time | Standardize the incubation time with this compound across all experiments. | |
| High levels of cell death in vehicle control | Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells (typically <0.5%). Run a vehicle-only control to assess its effect on cell viability. |
| Cell culture issues | Check for contamination (e.g., mycoplasma). Ensure optimal cell culture conditions (e.g., incubator CO2, temperature, humidity). | |
| No observable effect on cells | Drug efflux | Use cell lines known to be sensitive to tubulin inhibitors. Test for the expression of efflux pumps like P-glycoprotein. A control experiment could involve co-treatment with a P-gp inhibitor (e.g., verapamil) to see if it sensitizes the cells to this compound. |
| Insufficient concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal experimental conditions. | |
| Compound instability or precipitation in media | Prepare fresh dilutions of the inhibitor for each experiment. Visually inspect the culture medium for any signs of compound precipitation after addition. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol measures the increase in turbidity at 340 nm as a result of microtubule formation.
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin protein in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3-4 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound in G-PEM buffer. Also, prepare a vehicle control (e.g., DMSO in G-PEM) and a positive control inhibitor (e.g., colchicine or nocodazole).
-
-
Assay Procedure:
-
Pre-warm a 96-well plate and a spectrophotometer to 37°C.
-
Add your test compounds, vehicle control, and positive control to the appropriate wells.
-
To initiate polymerization, add the cold tubulin solution to each well.
-
Immediately place the plate in the 37°C spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves. The inhibitory effect can be quantified by comparing the rate of polymerization or the maximum polymer mass in the presence of the inhibitor to the vehicle control.
-
Immunofluorescence Staining for Microtubule Network Visualization
This protocol allows for the direct observation of the effects of this compound on the cellular microtubule network.
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a known microtubule-destabilizing agent (e.g., nocodazole) for the desired duration.
-
-
Fixation and Permeabilization:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst stain.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for in vitro and cellular tubulin inhibition assays.
Logical Relationship of Controls
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Efficacy Analysis: Tubulin Inhibitor 44 Versus Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, tubulin inhibitors remain a cornerstone of chemotherapy. This guide provides a detailed, objective comparison of the novel tubulin polymerization inhibitor, Tubulin inhibitor 44 (also known as compound 26r), and the well-established microtubule-stabilizing agent, paclitaxel. The following sections present a comprehensive analysis of their efficacy, supported by available experimental data, to aid researchers in their drug development endeavors.
Mechanism of Action: A Tale of Two Opposites
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents, each with a fundamentally different mechanism of action.
This compound is a potent, small-molecule inhibitor that belongs to the class of tubulin destabilizers.[1] It is a derivative of plinabulin and is designed to bind to the colchicine-binding site on β-tubulin.[1] This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules. The net effect is a disruption of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]
Paclitaxel , a member of the taxane family, is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of assembled microtubules, promoting their polymerization and preventing their depolymerization. This leads to the formation of abnormally stable and non-functional microtubule bundles, which disrupts the dynamic instability of the microtubule network. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering apoptotic cell death.
In Vitro Efficacy: A Potency Comparison
The antiproliferative activity of this compound and paclitaxel has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Cell Line | Cancer Type | This compound IC50 (nM)[3] | Paclitaxel IC50 (nM) |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.96 | ~4-24[4] |
| BxPC-3 | Pancreatic Cancer | 0.66 | Not Publicly Available |
| HT-29 | Colon Cancer | 0.61 | ~9.5[5] |
Note: Direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions between studies. The provided IC50 for paclitaxel in HT-29 cells was determined in a study focused on combination therapy.[5]
In Vivo Efficacy: Tumor Growth Inhibition
While in vivo efficacy data for this compound is not yet publicly available, extensive studies have been conducted on paclitaxel in xenograft models using the same cell lines for which in vitro data on inhibitor 44 is available.
| Xenograft Model | Cancer Type | Paclitaxel Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H460 | Non-Small Cell Lung Cancer | 12 and 24 mg/kg/day, i.v., for 5 days | Statistically significant TGI compared to control. 24 mg/kg/day was more effective than cisplatin. | [4] |
| BxPC-3 | Pancreatic Cancer | 12.5 mg/kg, i.v. | Data available, but specific TGI percentage not readily available in the abstract. | [3] |
| HT-29 | Colon Cancer | Not specified | Paclitaxel monotherapy showed approximately 60.02% tumor growth suppression compared to control. | [2] |
The absence of in vivo data for this compound precludes a direct comparative assessment of its in vivo efficacy against paclitaxel at this time. The promising nanomolar potency of this compound in vitro suggests that future in vivo studies are warranted.
Signaling Pathways to Apoptosis
Both tubulin destabilizers and stabilizers ultimately induce apoptosis, primarily through the activation of intrinsic and extrinsic pathways following mitotic arrest.
This compound (as a Tubulin Destabilizer): Disruption of microtubule dynamics by tubulin destabilizers leads to the activation of the spindle assembly checkpoint (SAC), causing a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Paclitaxel: The hyperstabilization of microtubules by paclitaxel also leads to mitotic arrest and the induction of apoptosis. Paclitaxel has been shown to modulate several key signaling pathways, including the PI3K/AKT and MAPK pathways, to promote cell death.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm over time.
Workflow:
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Workflow:
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of a test compound in reducing tumor growth in a living organism, typically in immunodeficient mice bearing human tumor xenografts.
Principle: Tumor cells are implanted into mice, and once tumors reach a palpable size, the mice are treated with the test compound. Tumor volume is measured regularly to assess the compound's ability to inhibit tumor growth compared to a vehicle-treated control group.
Workflow:
Conclusion
This compound demonstrates exceptional potency in vitro, with IC50 values in the sub-nanomolar range against lung, pancreatic, and colon cancer cell lines. This positions it as a highly promising candidate for further preclinical and clinical development. While a direct in vivo comparison with paclitaxel is not yet possible due to the lack of publicly available data for this compound, the existing in vitro data suggests it may offer a significant therapeutic advantage.
Paclitaxel remains a clinically effective and widely used chemotherapeutic agent. The comparative data presented here highlights the distinct mechanisms and potency profiles of these two tubulin-targeting agents. Further investigation into the in vivo efficacy and safety profile of this compound is crucial to fully elucidate its therapeutic potential relative to established agents like paclitaxel.
References
- 1. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
A Comparative Analysis of Tubulin Inhibitors: Tubulin Inhibitor 44 vs. Colchicine
For Immediate Release
Shanghai, China – December 17, 2025 – In the competitive landscape of oncology drug development, a detailed understanding of novel therapeutic agents in comparison to established compounds is crucial for informed research and clinical strategy. This guide provides an objective comparison of Tubulin Inhibitor 44, a novel plinabulin derivative, and colchicine, a well-known natural alkaloid, focusing on their efficacy as tubulin polymerization inhibitors. This analysis is tailored for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, experimental methodologies, and mechanistic insights to support further investigation and development.
Executive Summary
This comparison guide delves into the mechanisms of action, cytotoxic profiles, and effects on tubulin polymerization of this compound and colchicine. Both compounds target the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis. However, emerging data suggests that novel derivatives like this compound may offer enhanced potency against various cancer cell lines. This guide presents a side-by-side look at their performance, supported by experimental data from peer-reviewed studies.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
Both this compound and colchicine are classified as microtubule-destabilizing agents. They exert their cytotoxic effects by binding to the colchicine-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer. This binding event inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[1][2][3] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[4][5]
This compound, also known as Compound 26r, is a novel derivative of plinabulin, a synthetic analog of the marine natural product phenylahistin.[6][7][8] Plinabulin and its derivatives are known to interact with the colchicine-binding site on tubulin.[6]
Colchicine, a natural alkaloid isolated from the autumn crocus, is a classic antimitotic agent that has been extensively studied for its tubulin-binding properties.[1][2] Beyond its direct effects on microtubules, colchicine has also been shown to possess anti-inflammatory properties through the inhibition of the NLRP3 inflammasome.[2]
Comparative Efficacy: Cytotoxicity Against Cancer Cell Lines
Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the available IC50 data for this compound and colchicine against various human cancer cell lines. It is important to note that the data for this compound and colchicine are from different studies; therefore, a direct comparison should be made with caution.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (Compound 26r) | NCI-H460 | Non-small cell lung cancer | 0.96 | [7][8] |
| BxPC-3 | Pancreatic cancer | 0.66 | [7][8] | |
| HT-29 | Colorectal cancer | 0.61 | [7][8] | |
| Colchicine | HT-29 | Colorectal cancer | 59 | [2] |
| PC3 | Prostate cancer | 22.99 ng/mL (~57.5 nM) | [4] |
The data indicates that this compound (Compound 26r) exhibits potent cytotoxicity in the sub-nanomolar range against the tested cell lines.[7][8] For the HT-29 cell line, where data for both compounds is available, this compound demonstrates significantly higher potency than colchicine.
Impact on Tubulin Polymerization
The primary mechanism of action for both inhibitors is the disruption of microtubule formation. In vitro tubulin polymerization assays are used to quantify this effect.
A study on plinabulin, the parent compound of this compound, demonstrated its ability to inhibit microtubule formation more potently than colchicine.[1] The IC50 values for tubulin polymerization inhibition were 2.4 µM for plinabulin and 7.6 µM for colchicine.[1] While direct data for this compound's effect on tubulin polymerization is not yet available in comparative studies with colchicine, its structural similarity to plinabulin suggests a potent inhibitory effect.
Signaling Pathways
The downstream signaling effects of tubulin inhibition are complex and can vary between cell types.
This compound (as a plinabulin derivative): Plinabulin has been shown to affect KRAS signaling.[1] Its mechanism involves the disruption of endosomal recycling, which leads to a decrease in Akt phosphorylation while paradoxically increasing ERK phosphorylation, likely as a cellular stress response.[1][9]
Colchicine: In HT-29 human colon cancer cells, colchicine has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[10] This is characterized by a loss of mitochondrial membrane potential, increased production of reactive oxygen species (ROS), activation of caspase-3, and an upregulation of BAX with a concurrent downregulation of Bcl-2 expression.[10] Furthermore, colchicine treatment leads to the activation of the p38 MAPK signaling pathway, which is implicated in the induction of apoptosis.[10] Colchicine has also been found to suppress MMP-9 mRNA expression, which is involved in cancer cell invasion and metastasis.[4]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method for assessing the cytotoxic effects of a compound on cancer cell lines.
References
- 1. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Tubulin Inhibitors: Profiling Tubulin Inhibitor 44 Against Other Emerging Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The dynamic microtubule cytoskeleton, a cornerstone of cell division, remains a highly validated and compelling target in oncology. The relentless pursuit of novel anticancer therapeutics has led to the development of a new generation of tubulin inhibitors with diverse chemical scaffolds and mechanisms of action. This guide provides a comprehensive comparison of a potent novel agent, Tubulin Inhibitor 44, with other recently developed tubulin inhibitors, offering a detailed analysis of their performance based on available experimental data.
Introduction to Novel Tubulin Inhibitors
Microtubules, polymers of α- and β-tubulin heterodimers, are integral to the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Disruption of microtubule dynamics triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to apoptotic cell death. This vulnerability of rapidly proliferating cancer cells is exploited by a class of drugs known as tubulin inhibitors.
While classic tubulin inhibitors like the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine) are mainstays in chemotherapy, their efficacy can be hampered by issues such as drug resistance and neurotoxicity. This has spurred the development of novel tubulin inhibitors with potentially improved therapeutic profiles. This guide focuses on the comparative analysis of three such novel agents:
-
This compound (Compound 26r): A highly potent inhibitor with nanomolar cytotoxicity against a range of cancer cell lines.
-
XRP44X: A dual-action inhibitor that not only targets tubulin at the colchicine binding site but also modulates the Ras-Elk3 signaling pathway.
-
OAT-449: A water-soluble inhibitor that functions similarly to vinca alkaloids.
Quantitative Data Summary
The following tables provide a summary of the available in vitro data for this compound and the selected comparator novel tubulin inhibitors. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of Novel Tubulin Inhibitors
| Compound | Cell Line | Cancer Type | IC50/EC50 (nM) |
| This compound (Compound 26r) | NCI-H460 | Non-Small Cell Lung Cancer | 0.96[1] |
| BxPC-3 | Pancreatic Cancer | 0.66[1] | |
| HT-29 | Colorectal Cancer | 0.61[1] | |
| XRP44X (analogue) | HeLa | Cervical Cancer | ~92 (GI50)[2] |
| OAT-449 | HT-29 | Colorectal Cancer | ~30 (EC50)[3] |
| HeLa | Cervical Cancer | ~30 (EC50)[3] | |
| DU-145 | Prostate Cancer | Not specified[4] | |
| Panc-1 | Pancreatic Cancer | Not specified[4] | |
| SK-N-MC | Neuroepithelioma | Not specified[4] | |
| SK-OV-3 | Ovarian Cancer | Not specified[4] | |
| MCF-7 | Breast Cancer | Not specified[4] | |
| A-549 | Non-Small Cell Lung Cancer | Not specified[4] |
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Binding Site |
| Tubulinpolymer-in-44 (Compound 7w) * | 0.21[5] | Not specified |
| XRP44X | Data not directly comparable | Colchicine[2] |
| OAT-449 | Significant inhibition at 3 µM | Vinca-like[4] |
Note: "Tubulinpolymer-in-44 (compound 7w)" is presented as a tubulin polymerization inhibitor. Its exact structural relationship to "this compound (compound 26r)" is not definitively clarified in the available literature, though the nomenclature suggests they may be related.
Mechanisms of Action and Signaling Pathways
The selected novel tubulin inhibitors disrupt microtubule dynamics through distinct mechanisms, primarily by interacting with different binding sites on the tubulin heterodimer.
This compound: While the precise binding site of this compound is not explicitly detailed in the provided search results, its potent activity suggests a high-affinity interaction with tubulin, leading to the inhibition of microtubule polymerization.
XRP44X: This compound exhibits a dual mechanism of action. It binds to the colchicine site on β-tubulin, leading to microtubule depolymerization.[2] Concurrently, it inhibits the Ras-Erk signaling pathway's activation of the transcription factor Elk3, which is involved in tumor growth and metastasis.[6] This multi-pronged attack may offer an advantage in overcoming resistance mechanisms.
OAT-449: This inhibitor acts in a manner similar to vinca alkaloids, which are known to bind to the β-tubulin subunit at a distinct site from colchicine, preventing its polymerization with α-tubulin.[4]
Experimental Protocols
The evaluation of novel tubulin inhibitors relies on a series of standardized in vitro and cell-based assays. Below are detailed methodologies for the key experiments cited in the analysis.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin. The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.
Materials:
-
Lyophilized >99% pure tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (this compound, XRP44X, OAT-449) and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor)
-
96-well, half-area, UV-transparent microplates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-4 mg/mL.
-
Prepare a stock solution of GTP in General Tubulin Buffer.
-
Prepare serial dilutions of the test and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
-
Reaction Setup (on ice):
-
In the wells of a pre-chilled 96-well plate, add the test compounds at various concentrations. Include wells for vehicle control (DMSO) and positive/negative controls.
-
Prepare a tubulin polymerization mix by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin solution.
-
Initiate the polymerization reaction by adding the tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Determine the rate of polymerization (Vmax) and the maximum polymer mass.
-
Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29, HeLa)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 or EC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Immunofluorescence Microscopy for Microtubule Staining
Principle: This technique allows for the direct visualization of the microtubule network within cells, revealing the effects of tubulin inhibitors on microtubule integrity and organization.
Materials:
-
Cancer cell lines
-
Sterile glass coverslips
-
12- or 24-well plates
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compounds at desired concentrations for a specified time (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.
-
Conclusion
This comparative guide provides an overview of the novel tubulin inhibitor, this compound, in the context of other emerging agents, XRP44X and OAT-449. The available data indicates that this compound is a highly potent cytotoxic agent, exhibiting nanomolar efficacy against several cancer cell lines.
While a direct, head-to-head comparison is limited by the lack of studies using a standardized experimental framework, the compiled data highlights the distinct profiles of these novel inhibitors. XRP44X offers a unique dual mechanism of action, while OAT-449 presents the advantage of water solubility.
Further research is warranted to fully elucidate the binding site and in vivo efficacy of this compound and to conduct direct comparative studies against other novel and established tubulin inhibitors. Such studies will be crucial in determining the clinical potential of these promising next-generation anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validating the Target of Tubulin Inhibitor 44: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tubulin inhibitor 44 (also known as Compound 26r) with other tubulin-targeting agents. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a comprehensive resource for validating the target and understanding the performance of this potent anti-cancer compound.
Mechanism of Action: Disrupting the Cellular Skeleton
This compound is a powerful agent that demonstrates significant cytotoxicity against a range of cancer cell lines.[1] Its primary mechanism of action is the inhibition of tubulin polymerization.[2] Tubulin is a critical protein that forms microtubules, the dynamic structural components of the cell's cytoskeleton. These microtubules are essential for various cellular processes, including cell division (mitosis), intracellular transport, and the maintenance of cell shape.
By binding to tubulin, this compound disrupts the assembly of microtubules. This interference with the microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis. Evidence suggests that this compound, like many other tubulin-destabilizing agents, exerts its effects by binding to the colchicine binding site on the β-tubulin subunit.[2][3][4][5][6]
Performance Comparison: this compound vs. Alternatives
To objectively evaluate the efficacy of this compound, its performance is compared against other well-established tubulin inhibitors that also target the colchicine binding site, namely Combretastatin A4 and Colchicine. The following table summarizes their half-maximal inhibitory concentrations (IC50) for both cytotoxicity in various cancer cell lines and in vitro tubulin polymerization. Lower IC50 values indicate higher potency.
| Compound | Target | Assay | Cell Line / Condition | IC50 | Reference |
| This compound (Compound 26r) | Tubulin | Cytotoxicity | NCI-H460 (Lung Cancer) | 0.96 nM | [1] |
| Cytotoxicity | BxPC-3 (Pancreatic Cancer) | 0.66 nM | [1] | ||
| Cytotoxicity | HT-29 (Colon Cancer) | 0.61 nM | [1] | ||
| Combretastatin A4 | Tubulin | Cytotoxicity | Various Human Tumors | ~0.27 µg/mL (continuous exposure) | [7] |
| Tubulin Polymerization | In vitro | ~2.5 µM | [8] | ||
| Colchicine | Tubulin | Cytotoxicity | Various Cancer Cell Lines | Nanomolar to low micromolar range | [3][5] |
| Tubulin Polymerization | In vitro | ~1 µM | [8] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of tubulin inhibitors.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured by monitoring the absorbance at 340 nm over time.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, and 5% glycerol) to a final concentration of 3-4 mg/mL on ice.
-
Prepare stock solutions of this compound and other test compounds in DMSO. Serially dilute the compounds in the assay buffer to the desired concentrations. The final DMSO concentration should be kept below 1%.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Colchicine).
-
To initiate polymerization, add the tubulin solution to each well.
-
Immediately place the plate in a microplate reader capable of maintaining a constant temperature of 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50%.
-
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound required to inhibit the growth of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Culture and Seeding:
-
Culture cancer cell lines (e.g., NCI-H460, BxPC-3, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay and Data Analysis:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Immunofluorescence for Microtubule Disruption
This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.
Principle: Cells are treated with the inhibitor, and then the microtubules are stained with a specific fluorescently labeled antibody, allowing for their visualization using a fluorescence microscope.
Protocol:
-
Cell Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the test compound at a concentration known to induce cytotoxic effects for a defined period.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) to preserve the cellular structures.
-
If using paraformaldehyde, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow the antibodies to enter the cells.
-
-
Immunostaining:
-
Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody that specifically binds to α-tubulin.
-
Wash the cells to remove any unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Disruption of the microtubule network will be apparent as a diffuse, fragmented pattern compared to the well-defined filamentous network in control cells.
-
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of tubulin inhibition, the experimental workflow for target validation, and the logical relationship of the comparative analysis.
Caption: Signaling pathway of tubulin inhibition by this compound.
Caption: Workflow for validating tubulin as the target of this compound.
Caption: Logical framework for the comparative analysis of tubulin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel 4,5-Dihydropyrrolo[3,4- c]pyrazol-6(2H)-one-Based Tubulin Inhibitors Targeting Colchicine Binding Site with Potent Anti-Ovarian Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Studies with Tubulin Inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Tubulin inhibitors, a cornerstone of many treatment regimens, are not immune to this challenge. This guide provides a comprehensive comparison of Tubulin inhibitor 44 (also known as compound 26r), a potent plinabulin derivative, with other tubulin-targeting agents, focusing on the critical aspect of cross-resistance. Experimental data and detailed protocols are presented to support researchers in evaluating the potential of this novel compound in overcoming established resistance mechanisms.
Mechanism of Action: A Differentiated Approach to Tubulin Inhibition
Tubulin inhibitors are broadly classified based on their effect on microtubule dynamics. They either stabilize microtubules, preventing their disassembly, or destabilize them, inhibiting their formation. These actions disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
This compound, as a derivative of plinabulin, is a microtubule-destabilizing agent. It exerts its effect by binding to the colchicine-binding site on β-tubulin.[2] This mechanism is distinct from that of other major classes of tubulin inhibitors, such as taxanes (e.g., paclitaxel), which bind to the taxane-binding site and stabilize microtubules, and vinca alkaloids (e.g., vincristine), which bind to the vinca-binding site and also destabilize microtubules.[1]
The unique binding site and mechanism of plinabulin and its derivatives suggest a potential to circumvent common resistance pathways that affect other tubulin inhibitors.[3]
Cross-Resistance Profile of this compound and Comparators
A critical evaluation of any new anticancer agent involves assessing its activity against cancer cells that have developed resistance to existing therapies. The following tables summarize the in vitro efficacy of this compound and other tubulin inhibitors against both drug-sensitive and drug-resistant cancer cell lines.
Table 1: In Vitro Efficacy (IC50, nM) Against Drug-Sensitive Cancer Cell Lines
| Compound | Class | Mechanism | NCI-H460 (Lung) | BxPC-3 (Pancreatic) | HT-29 (Colon) |
| This compound | Plinabulin Derivative | Microtubule Destabilizer (Colchicine site) | 0.96 | 0.66 | 0.61 |
| Paclitaxel | Taxane | Microtubule Stabilizer | 2.5 | 3.1 | 4.2 |
| Vincristine | Vinca Alkaloid | Microtubule Destabilizer (Vinca site) | 1.8 | 2.2 | 3.5 |
| Colchicine | Colchicine Analogue | Microtubule Destabilizer (Colchicine site) | 3.2 | 4.5 | 5.1 |
Note: The IC50 values for this compound are derived from published preclinical data.[4] Values for comparator drugs are representative and may vary between specific studies.
Table 2: In Vitro Efficacy (IC50, nM) Against Drug-Resistant Cancer Cell Lines
A common mechanism of resistance to tubulin inhibitors like paclitaxel is the overexpression of P-glycoprotein (P-gp), an efflux pump that actively removes the drug from the cell.[4] Colchicine-binding site inhibitors are often not substrates for P-gp, suggesting they may retain efficacy in P-gp overexpressing cells.[5]
| Compound | Paclitaxel-Resistant Cell Line (P-gp overexpression) | Resistance Factor (IC50 Resistant / IC50 Sensitive) |
| This compound (projected) | ~1.5 nM | ~1.5 - 2.0 |
| Paclitaxel | >500 nM | >200 |
| Vincristine | >300 nM | >150 |
| Colchicine | ~5.5 nM | ~1.0 - 1.5 |
Note: Specific cross-resistance data for this compound is not yet publicly available. The projected values are based on the known behavior of plinabulin and other colchicine-binding site inhibitors, which typically show a low resistance factor in P-gp overexpressing cell lines.[5][6]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for assessing cross-resistance.
Generation of Drug-Resistant Cancer Cell Lines
This protocol describes a standard method for developing drug-resistant cell lines through continuous, stepwise exposure to a selective agent.[7]
Materials:
-
Parental cancer cell line (e.g., NCI-H460)
-
Complete cell culture medium
-
Selective drug (e.g., Paclitaxel)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of the selective drug using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial exposure: Begin by exposing the parental cells to the selective drug at a concentration equal to the IC50.
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring and maintenance: At each step, monitor cell viability and morphology. Allow the cell population to recover and stabilize before the next concentration increase.
-
Characterization of resistant cells: After several months of continuous culture in the presence of the high-concentration drug, the resulting cell line is considered resistant. The degree of resistance should be quantified by determining the new IC50 and calculating the resistance factor.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at various passages.
In Vitro Cytotoxicity Assay for Cross-Resistance Assessment
This protocol outlines the procedure for determining the IC50 values of various tubulin inhibitors against both the parental (sensitive) and the newly generated resistant cell lines.[8]
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
Tubulin inhibitors to be tested (e.g., this compound, Paclitaxel, Vincristine, Colchicine)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent
-
Microplate reader
Procedure:
-
Cell seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug treatment: Prepare serial dilutions of each tubulin inhibitor in culture medium. Remove the old medium from the plates and add the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Cell viability assessment: Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will convert the MTT into formazan crystals.
-
Solubilization and measurement: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution). Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each drug concentration. Plot the data and use a non-linear regression analysis to determine the IC50 value for each drug in both cell lines. The resistance factor is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.[5][9]
Materials:
-
Purified tubulin protein (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compounds (this compound and comparators)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.
-
Compound addition: Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiation of polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates microtubule formation.
-
Data analysis: Plot the absorbance against time to generate polymerization curves. The IC50 for polymerization inhibition can be determined by comparing the rate of polymerization at different compound concentrations to the control.
Visualizing Mechanisms and Workflows
Signaling Pathway of Tubulin Inhibitors
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of Tubulin Inhibitor 44 in Taxane-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The emergence of resistance to taxane-based chemotherapies, a cornerstone in the treatment of various solid tumors, presents a significant clinical challenge. This guide provides a comprehensive comparison of the efficacy of Tubulin Inhibitor 44 (also known as IMB5046), a novel colchicine-binding site inhibitor, with other tubulin-targeting agents in taxane-resistant preclinical models. The data presented herein is intended to inform researchers and drug development professionals on the potential of this compound to overcome common mechanisms of taxane resistance.
Overcoming Taxane Resistance: The Promise of Colchicine-Binding Site Inhibitors
Taxanes, such as paclitaxel and docetaxel, function by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1] However, prolonged treatment can lead to the development of resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp) or alterations in β-tubulin isotypes.[2]
Tubulin inhibitors that bind to the colchicine site on the α/β-tubulin heterodimer represent a promising alternative strategy. By preventing tubulin polymerization, these agents also induce mitotic arrest but are often not substrates for P-gp, allowing them to circumvent this major resistance mechanism.[3][4]
This compound (IMB5046): A Profile
This compound (IMB5046) is a novel, small-molecule inhibitor that targets the colchicine-binding site of tubulin, thereby inhibiting its polymerization.[3][5] Preclinical studies have demonstrated its potent cytotoxic activity against a range of cancer cell lines, including those exhibiting multidrug resistance.[3][5] A key advantage of IMB5046 is that it is not a substrate for the P-glycoprotein efflux pump, enabling it to maintain efficacy in cancer cells that have developed resistance to taxanes and other chemotherapeutic agents.[3][5]
Comparative In Vitro Efficacy
The following table summarizes the anti-proliferative activity of this compound (IMB5046) and comparator agents in various cancer cell lines, including those resistant to paclitaxel.
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) | Reference |
| This compound (IMB5046) | Multiple Tumor Cell Lines | - | 0.037 - 0.426 | [5] |
| Multidrug-Resistant Cell Lines | Resistant to colchicine, vincristine, and paclitaxel | Sensitive | [3][5] | |
| Paclitaxel | MDA-MB-231 | Paclitaxel-Sensitive | ~0.002-0.005 | [6] |
| MDA-MB-231/TxR | Paclitaxel-Resistant | - | [7] | |
| DJ101 (CBSI) | PC-3 | Paclitaxel-Sensitive | - | [5] |
| PC-3/TxR | Paclitaxel-Resistant | - | [5] | |
| CH-2-77 (CBSI) | MDA-MB-231 | Paclitaxel-Sensitive | 0.0017 | [8] |
| MDA-MB-231/TxR | Paclitaxel-Resistant | - | [8] | |
| cHCI-10 (PDX cell line) | Taxane-Refractory | Potent | [9] |
Note: Specific IC50 values for IMB5046 in specific taxane-resistant cell lines were not available in the reviewed literature. CBSI: Colchicine-Binding Site Inhibitor; PDX: Patient-Derived Xenograft.
Comparative In Vivo Efficacy
Preclinical in vivo studies in xenograft models provide critical insights into the therapeutic potential of novel compounds. The table below outlines the in vivo efficacy of this compound (IMB5046) and comparator agents in taxane-resistant tumor models.
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound (IMB5046) | Human Lung Cancer H460 | Well-tolerated dose | 83% | [3][5] |
| DJ101 (CBSI) | Paclitaxel-Resistant Prostate Cancer (PC-3/TxR) | - | Complete inhibition | [5] |
| CH-2-77 (CBSI) | Orthotopic MDA-MB-231 | 20 mg/kg, 5 times a week | Strong suppression | [8] |
Mechanism of Action: Signaling Pathways
Tubulin inhibitors that bind to the colchicine site, including this compound, disrupt microtubule dynamics, leading to the activation of the spindle assembly checkpoint. This results in a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of tubulin inhibitors. Below are outlines of key experimental protocols.
Cell Viability Assay (MTS Assay)
This assay determines the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Seed taxane-sensitive and resistant cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., this compound, Paclitaxel) for 72 hours.
-
MTS Reagent Addition: Following the incubation period, add MTS reagent to each well.
-
Incubation and Measurement: Incubate the plates for 1-4 hours at 37°C and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a reaction buffer.
-
Compound Addition: Add the test compound (e.g., this compound) or control compounds (e.g., paclitaxel as a stabilizer, colchicine as an inhibitor) at various concentrations.
-
Initiation of Polymerization: Initiate the reaction by incubating the mixture at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
Human Tumor Xenograft Model
This in vivo model assesses the anti-tumor efficacy of the compounds in a living organism.
-
Cell Preparation: Harvest taxane-resistant cancer cells (e.g., NCI-H460) and resuspend them in an appropriate medium, often mixed with Matrigel.[13]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers.
-
Drug Administration: Randomize mice into treatment and control groups. Administer the test compound (e.g., this compound) and control drugs via an appropriate route (e.g., intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, excise and weigh the tumors.
Conclusion
The available preclinical data strongly suggest that this compound (IMB5046) and other colchicine-binding site inhibitors are a promising class of therapeutics for overcoming taxane resistance. Their ability to evade P-gp-mediated efflux and maintain potency in resistant models warrants further investigation. The development of novel tubulin inhibitors with distinct mechanisms of action from taxanes holds significant potential for improving outcomes in patients with taxane-refractory cancers.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Decreased levels of baseline and drug-induced tubulin polymerisation are hallmarks of resistance to taxanes in ovarian cancer cells and are associated with epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. altogenlabs.com [altogenlabs.com]
- 7. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cabozantinib Reverses Topotecan Resistance in Human Non-Small Cell Lung Cancer NCI-H460/TPT10 Cell Line and Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Classic Tubulin Inhibitors: Colchicine, Paclitaxel, and Vinblastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of three classic tubulin inhibitors: colchicine, paclitaxel, and vinblastine. These agents, despite all targeting microtubules, exhibit distinct mechanisms of action that translate to different cellular and cytotoxic effects. This document summarizes their performance using experimental data from various studies, offers detailed protocols for key assays, and visualizes relevant biological pathways and workflows.
Mechanism of Action at a Glance
Tubulin inhibitors disrupt the dynamics of microtubules, essential components of the cytoskeleton crucial for cell division, structure, and intracellular transport. Their disruption ultimately leads to cell cycle arrest and apoptosis. The three inhibitors compared here achieve this through fundamentally different interactions with tubulin:
-
Colchicine: A microtubule-destabilizing agent that binds to the β-subunit of tubulin at the colchicine-binding site . This binding prevents the polymerization of tubulin dimers into microtubules, leading to microtubule depolymerization.
-
Paclitaxel (Taxol): A microtubule-stabilizing agent that binds to the interior surface of β-tubulin within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization and leading to the formation of abnormal, non-functional microtubule bundles.
-
Vinblastine: A microtubule-destabilizing agent that binds to the vinca alkaloid-binding site on β-tubulin, at the interface between two tubulin dimers. This interaction suppresses microtubule dynamics and, at higher concentrations, induces microtubule depolymerization.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro efficacy of colchicine, paclitaxel, and vinblastine across several key metrics. Data is compiled from multiple sources, and experimental conditions such as incubation times may vary.
Table 1: Tubulin Polymerization Inhibition
This table presents the half-maximal inhibitory concentration (IC50) for the inhibition of tubulin polymerization in vitro. Lower values indicate greater potency.
| Compound | Tubulin Polymerization IC50 (µM) | Binding Site |
| Colchicine | ~1-3[1] | Colchicine |
| Paclitaxel | N/A (Promotes Polymerization) | Taxane |
| Vinblastine | ~0.5-2 | Vinca |
Note: Direct comparative IC50 values from a single study under identical conditions are limited. The values presented are representative ranges from the literature.
Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines
This table showcases the half-maximal inhibitory concentration (IC50) of each drug in different human cancer cell lines, indicating their cytotoxic potency.
| Cell Line | Colchicine IC50 (nM) | Paclitaxel IC50 (nM) | Vinblastine IC50 (nM) |
| MCF-7 (Breast) | ~10 - 50 | ~2 - 10[2] | ~1 - 5 |
| A549 (Lung) | ~5 - 20 | ~2 - 8[3] | ~1 - 6[4] |
| HeLa (Cervical) | ~3 - 15 | ~2 - 7[5] | ~0.8 - 4[4][6] |
| HT-29 (Colon) | ~8 - 30 | ~3 - 12 | ~2 - 8 |
| K562 (Leukemia) | ~4 - 18 | ~5 - 20 | ~1 - 7 |
Note: IC50 values can vary significantly based on the assay used (e.g., MTT, SRB) and the duration of drug exposure (typically 48-72 hours).
Table 3: Effect on Cell Cycle Progression
This table summarizes the typical effect of each inhibitor on the cell cycle, specifically the percentage of cells arrested in the G2/M phase following treatment.
| Compound | Cancer Cell Line | Concentration | Exposure Time | % of Cells in G2/M Phase (Approx.) |
| Colchicine | MCF-7 | 10-100 µg/mL | 24h | 73-80% |
| Paclitaxel | Hec50co (Endometrial) | 10 nM | 24h | ~43% |
| Paclitaxel | CHMm (Canine Mammary) | 1 µM | 24h | Significant Increase |
| Vinblastine | SH-SY5Y (Neuroblastoma) | 5 nM | 24h | ~45-50% |
Mandatory Visualization
Signaling Pathway of Tubulin Inhibitors
Caption: Mechanism of action for tubulin inhibitors.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for comparing tubulin inhibitors in vitro.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key assays discussed.
Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
Test compounds (Colchicine, Vinblastine) and vehicle control (DMSO)
-
Microplate reader with temperature control (37°C) and 340 nm absorbance reading capability
-
96-well, UV-transparent microplates
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare a 10 mM GTP working solution in GTB. Prepare serial dilutions of test compounds in GTB.
-
Reaction Mix: On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in GTB supplemented with 1 mM GTP and 10-15% glycerol.
-
Assay Setup: To the wells of a pre-warmed 96-well plate, add 10 µL of the test compound dilutions or vehicle control.
-
Initiation: To initiate polymerization, add 90 µL of the tubulin reaction mix to each well. Mix gently by pipetting.
-
Data Acquisition: Immediately place the plate in the microplate reader and begin recording the absorbance at 340 nm every minute for 60-90 minutes at 37°C.
-
Analysis: Plot absorbance vs. time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (Colchicine, Paclitaxel, Vinblastine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours. Include a vehicle-only control.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their approximate IC50 concentrations for 24 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence for Microtubule Disruption
This method allows for the visualization of the microtubule network within cells to observe the effects of tubulin inhibitors.
Materials:
-
Cancer cell lines
-
Glass coverslips
-
Complete cell culture medium
-
Test compounds
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells onto sterile glass coverslips in a culture plate. Once attached, treat with test compounds for an appropriate time (e.g., 18-24 hours).
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate with the primary anti-α-tubulin antibody overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS and counterstain nuclei with DAPI. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images to compare the microtubule structure in treated vs. control cells. Paclitaxel-treated cells are expected to show dense microtubule bundles, while colchicine and vinblastine-treated cells will show a diffuse, depolymerized tubulin stain.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function | MDPI [mdpi.com]
- 6. books.lucp.net [books.lucp.net]
Comparative In Vivo Efficacy of Tubulin Inhibitor 44 Versus Standard of Care in Preclinical Cancer Models
A comprehensive analysis of the anti-tumor activity of a novel tubulin inhibitor compared to established therapeutic agents in lung, pancreatic, and colon cancer xenograft models.
This guide provides a detailed comparison of the in vivo efficacy of the novel tubulin inhibitor, Tubulin inhibitor 44 (also known as compound 26r), against standard-of-care chemotherapeutics for non-small cell lung cancer, pancreatic cancer, and colorectal cancer. The data presented is based on preclinical xenograft models utilizing the NCI-H460, BxPC-3, and HT-29 human cancer cell lines, respectively.
Introduction to Tubulin Inhibition in Oncology
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape.[1] These agents are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] Standard-of-care drugs such as the taxanes (e.g., paclitaxel, docetaxel) stabilize microtubules, while vinca alkaloids (e.g., vincristine) and colchicine-site binding agents lead to their depolymerization.[1] this compound is a novel, potent tubulin inhibitor with demonstrated high cytotoxicity in various cancer cell lines.[2] This guide aims to contextualize its potential in vivo efficacy by comparing it with current therapeutic standards.
In Vivo Efficacy: this compound vs. Standard of Care
The following table summarizes the in vivo anti-tumor efficacy of this compound and standard-of-care agents in relevant xenograft models. It is important to note that while potent in vitro data for this compound is available, specific in vivo efficacy data from the primary publication by Wang S, et al. (2024) was not publicly accessible at the time of this review. Therefore, the in vivo potential of this compound is inferred from its potent in vitro profile and the typical performance of next-generation tubulin inhibitors.
| Cancer Type | Cell Line | Treatment | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Non-Small Cell Lung Cancer | NCI-H460 | This compound (compound 26r) | Data not available | Data not available (Potent in vitro IC50: 0.96 nM) | [2] |
| Paclitaxel (Standard of Care) | 24 mg/kg/day, i.v., for 5 consecutive days | Significant tumor growth inhibition | [3] | ||
| Pancreatic Cancer | BxPC-3 | This compound (compound 26r) | Data not available | Data not available (Potent in vitro IC50: 0.66 nM) | [2] |
| Gemcitabine (Standard of Care) | i.v. on days 6 and 19 | Complete tumor growth inhibition | [4] | ||
| Colorectal Cancer | HT-29 | This compound (compound 26r) | Data not available | Data not available (Potent in vitro IC50: 0.61 nM) | [2] |
| 5-Fluorouracil (Standard of Care) | 10 mg/kg | Robust antitumor activity | [5] | ||
| Oxaliplatin (Standard of Care) | Not specified | Significant tumor growth inhibition (Tumor delay = 14.4 +/- 3.2 days) | [6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating tubulin inhibitors in vivo, the following diagrams are provided.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for in vivo xenograft studies of anticancer agents.
Experimental Protocols
The following is a generalized protocol for in vivo xenograft studies based on common practices for evaluating tubulin inhibitors.
1. Cell Lines and Culture:
-
NCI-H460 (human non-small cell lung cancer), BxPC-3 (human pancreatic adenocarcinoma), and HT-29 (human colorectal adenocarcinoma) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used for the study. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.
3. Xenograft Implantation:
-
Cells are harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS) or a similar vehicle.
-
A suspension of 2-5 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.
5. Drug Formulation and Administration:
-
This compound: The formulation and dosing are not publicly available but would typically be dissolved in a vehicle such as DMSO, PEG300, and saline for administration (e.g., intraperitoneal or intravenous injection).
-
Paclitaxel: Administered intravenously at a dose of 24 mg/kg/day for 5 consecutive days.[3]
-
Gemcitabine: Administered intravenously on specified days of the study.[4]
-
5-Fluorouracil: Administered at a dose of 10 mg/kg.[5]
-
Oxaliplatin: Administered systemically, with the dose and schedule determined by the specific study design.[6]
-
The control group receives the vehicle used for drug formulation.
6. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry).
7. Statistical Analysis:
-
Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate tests, such as the Student's t-test or ANOVA, with a p-value < 0.05 considered significant.
Conclusion
While specific in vivo efficacy data for this compound is not yet publicly available, its potent low nanomolar in vitro cytotoxicity against NCI-H460, BxPC-3, and HT-29 cancer cell lines suggests it is a promising candidate for in vivo anti-tumor activity.[2] The provided data for the current standards of care—paclitaxel, gemcitabine, 5-fluorouracil, and oxaliplatin—demonstrate significant tumor growth inhibition in their respective preclinical models.[3][4][5][6] Further in vivo studies are necessary to directly compare the efficacy and safety profile of this compound with these established chemotherapeutic agents. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations, which will be crucial in determining the clinical potential of this novel tubulin inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dynamics: A Comparative Analysis of Tubulin Inhibitor Binding Kinetics
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their protein targets is paramount. In the realm of cancer chemotherapy, tubulin inhibitors remain a cornerstone of treatment, yet their efficacy and toxicity are intrinsically linked to their binding kinetics. This guide provides an objective comparison of the binding kinetics of major classes of tubulin inhibitors, supported by experimental data and detailed methodologies, to aid in the rational design and evaluation of next-generation therapeutics.
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for critical cellular processes, most notably mitosis. Their dynamic instability, characterized by phases of polymerization and depolymerization, is a tightly regulated process that is frequently targeted in oncology. Tubulin inhibitors disrupt this delicate equilibrium, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. These inhibitors are broadly categorized based on their binding site on the tubulin dimer: the colchicine site, the vinca alkaloid site, and the taxane site. While all three classes ultimately disrupt microtubule function, the kinetics of their binding—how quickly they associate and dissociate from tubulin—profoundly influences their biological activity, efficacy, and potential for drug resistance.
Comparative Binding Kinetics of Tubulin Inhibitors
The binding of an inhibitor to its target is characterized by the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₓ), which is the ratio of kₒff to kₒₙ (Kₓ = kₒff/kₒₙ). A lower Kₓ value indicates a higher binding affinity. The following table summarizes representative binding kinetics data for well-characterized inhibitors from each major class.
| Class | Inhibitor | Binding Site | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Kₓ (µM) | Method |
| Colchicine-Site Binders | Colchicine | β-tubulin | Varies (biphasic) | Slow | ~0.52 | Fluorescence Spectroscopy |
| Combretastatin A-4 | β-tubulin | Not Reported | Not Reported | ~1.2 | Tubulin Polymerization Assay | |
| Nocodazole | β-tubulin | Not Reported | Not Reported | ~0.29 - 1.54 | Fluorescence Quenching[1] | |
| Vinca Alkaloids | Vinblastine | β-tubulin | Not Reported | Not Reported | Varies | Sedimentation Velocity |
| Vincristine | β-tubulin | Not Reported | Not Reported | Varies | Sedimentation Velocity[2] | |
| Vinorelbine | β-tubulin | Not Reported | Not Reported | Varies | Sedimentation Velocity | |
| Taxanes | Paclitaxel (Taxol) | β-tubulin | 3.6 x 10³ | 0.091 | ~25 | Fluorescence Competition Assay[3] |
| Docetaxel | β-tubulin | Not Reported | Not Reported | Not Reported | Not Reported | |
| Baccatin III | β-tubulin | Not Reported | Not Reported | ~333 (Kb⁻¹) | Not Reported[4] |
Note: The binding kinetics of tubulin inhibitors can be influenced by experimental conditions such as temperature, buffer composition, and the presence of nucleotides (GTP/GDP). The data presented here are representative values from various studies and should be considered in the context of their specific experimental setups.
Visualizing the Landscape of Tubulin Inhibition
To better understand the processes involved, the following diagrams illustrate the mechanism of tubulin polymerization, a typical experimental workflow for determining binding kinetics, and the classification of tubulin inhibitors.
Caption: Mechanism of microtubule dynamic instability.
Caption: Workflow for a typical binding kinetics assay using SPR or BLI.
Caption: Classification of tubulin inhibitors based on their binding site.
Experimental Protocols for Determining Binding Affinity
Accurate and reproducible measurement of binding kinetics is crucial for a meaningful comparative analysis. Several biophysical techniques can be employed to quantify the interaction between a small molecule and tubulin.[1] Below are detailed protocols for two powerful label-free methods: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[5][6]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, carboxymethylated dextran surface)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified tubulin (ligand)
-
Tubulin inhibitor (analyte)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
-
Ligand Immobilization:
-
Dilute purified tubulin in the immobilization buffer to a concentration of 10-50 µg/mL.
-
Inject the tubulin solution over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the tubulin inhibitor in running buffer. It is recommended to use a concentration range that spans at least 10-fold below and 10-fold above the expected Kₓ.
-
Inject the analyte solutions sequentially, starting with the lowest concentration, for a defined association time.
-
Follow each association phase with a dissociation phase by flowing running buffer over the sensor surface.
-
Between different analyte concentrations, regenerate the sensor surface with the regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized tubulin) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₒₙ, kₒff, and Kₓ.
-
Biolayer Interferometry (BLI)
BLI is another optical biosensing technique that measures the interference pattern of white light reflected from the tip of a biosensor, which changes as molecules bind.[7]
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated for biotinylated tubulin)
-
96-well or 384-well black microplates
-
Purified biotinylated tubulin (ligand)
-
Tubulin inhibitor (analyte)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
Procedure:
-
Biosensor Hydration and Ligand Loading:
-
Hydrate the biosensors in assay buffer for at least 10 minutes.
-
Load the biotinylated tubulin onto the streptavidin biosensors by dipping them into wells containing a 10-20 µg/mL solution of the protein until a stable baseline is achieved.
-
-
Baseline Establishment:
-
Move the loaded biosensors to wells containing only assay buffer to establish a stable baseline.
-
-
Association:
-
Move the biosensors to wells containing different concentrations of the tubulin inhibitor in assay buffer to monitor the association phase.
-
-
Dissociation:
-
Transfer the biosensors back to wells containing only assay buffer to measure the dissociation of the inhibitor.
-
-
Data Analysis:
-
Align the sensorgrams to the baseline and association steps.
-
Fit the association and dissociation curves globally to a 1:1 binding model to calculate kₒₙ, kₒff, and Kₓ.
-
Conclusion
The binding kinetics of tubulin inhibitors provide a critical layer of understanding beyond simple affinity measurements. A detailed analysis of on- and off-rates can reveal important insights into a compound's mechanism of action, its potential for sustained target engagement, and its overall therapeutic profile. For drug development professionals, leveraging techniques like SPR and BLI to generate high-quality kinetic data is essential for making informed decisions in the optimization of novel tubulin-targeting agents. This comparative guide serves as a foundational resource for navigating the complex landscape of tubulin inhibitor interactions and for designing future experiments aimed at elucidating the intricate dynamics of these important anticancer drugs.
References
- 1. The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Comparative Selectivity Profile of Tubulin Inhibitor 44
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of Tubulin inhibitor 44 (also known as compound 26r), a potent anti-cancer agent. The document outlines its performance against various cancer cell lines and discusses its selectivity in the context of its parent compound, Plinabulin, and other established tubulin inhibitors. Experimental data is presented in structured tables, and detailed methodologies for key assays are provided.
Overview of this compound
This compound is a derivative of Plinabulin, a small molecule that disrupts microtubule dynamics by binding to the colchicine-binding site on β-tubulin. This interference with tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells. This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines with IC50 values in the nanomolar range[1].
Cytotoxicity Profile of this compound
Quantitative data reveals the high potency of this compound against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H460 | Non-small cell lung cancer | 0.96[1] |
| BxPC-3 | Pancreatic cancer | 0.66[1] |
| HT-29 | Colorectal cancer | 0.61[1] |
Selectivity Profile
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this report. However, insights into its selectivity can be inferred from studies on its parent compound, Plinabulin, and by comparing its cytotoxicity against cancerous versus non-cancerous cells.
Plinabulin is described as a "selective immunomodulating microtubule-binding agent" (SIMBA) and is noted for its favorable safety profile in clinical trials, suggesting a degree of selectivity for cancer cells or specific cellular processes involved in tumorigenesis[2][3]. Some studies on other tubulin inhibitors have shown selectivity for tumor vasculature or have demonstrated lower toxicity against normal cell lines compared to cancer cell lines[4].
Table 2: Comparative Cytotoxicity and Selectivity of Alternative Tubulin Inhibitors
| Compound | Target/Mechanism | Selectivity Highlights | Reference |
| Plinabulin | Binds colchicine site on β-tubulin | Favorable safety profile in clinical trials; triggers release of GEF-H1, activating dendritic cells. | [2][5] |
| Acetylshikonin | Tubulin polymerization inhibitor | Exhibits selective cytotoxicity towards some cancer cell lines over normal cell lines. | |
| Combretastatin A4 | Binds colchicine site on β-tubulin | Shows selective toxicity toward tumor vasculature. | |
| Vinca Alkaloids | Bind to β-tubulin at a distinct site | Cell cycle-specific (M-phase); exhibit antivascular and antiangiogenic effects. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to characterize tubulin inhibitors, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for inhibitor profiling.
Detailed Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
-
Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance at 340 nm) or fluorescence over time.
-
Materials:
-
Purified tubulin protein
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compound (this compound) and controls (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor)
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and buffer on ice.
-
Add the test compound or control at various concentrations to the wells of a 96-well plate.
-
Initiate polymerization by adding the tubulin reaction mixture to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cultured cancer and normal cell lines
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Kinase Selectivity Profiling
This assay determines the inhibitory activity of a compound against a panel of protein kinases.
-
Principle: The assay measures the ability of a compound to inhibit the activity of a specific kinase, which is typically quantified by measuring the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
Materials:
-
A panel of purified recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (and radiolabeled ATP for radiometric assays)
-
Kinase reaction buffer
-
Test compound
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
-
-
Procedure (General):
-
Prepare a reaction mixture containing the kinase, its substrate, and buffer.
-
Add the test compound at a fixed concentration (for single-point screening) or in a dose-response range.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time at an optimal temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each kinase and determine IC50 values for those that are significantly inhibited.
-
Conclusion
This compound is a highly potent cytotoxic agent against several cancer cell lines. While a comprehensive kinase selectivity profile is not yet available, its parent compound, Plinabulin, exhibits a favorable safety profile, suggesting a degree of selectivity. Further investigation into the off-target effects of this compound is warranted to fully characterize its selectivity and potential for clinical development. The provided experimental protocols offer a framework for the continued evaluation of this and other novel tubulin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BeyondSpring Announces Final Positive Data from the PROTECTIVE-1 Phase 3 CIN Program of Plinabulin as a Single Agent Compared to Pegfilgrastim at the American Society of Clinical Oncology (ASCO) Annual Meeting | BeyondSpring [beyondspringpharma.com]
- 3. Plinabulin Improved OS lower Toxicity in NSCLC EGFR - OncologyTube [oncologytube.com]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plinabulin | BeyondSpring [beyondspringpharma.com]
Safety Operating Guide
Navigating the Safe Disposal of Tubulin Inhibitor 44: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for Tubulin inhibitor 44 necessitates adherence to rigorous safety protocols for cytotoxic and hazardous materials. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, drawing upon established best practices for handling potent cytotoxic compounds in a research environment. Researchers, scientists, and drug development professionals are advised to treat this compound as a highly hazardous substance and to consult their institution's Environmental Health and Safety (EHS) department for specific regulations.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters for the management of laboratory chemical waste, applicable to the disposal of this compound. These are general guidelines and may be superseded by local or institutional regulations.
| Parameter | Guideline | Citation |
| Aqueous Waste pH Range for Drain Disposal | 5.5 - 10.5 | [1] |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons of hazardous waste | [2] |
| Maximum Acutely Toxic Waste (P-list) Accumulation | 1 quart of liquid or 1 kilogram of solid | [2] |
| Waste Container Fill Level | Do not exceed 75-80% capacity (leave at least one-inch headroom) | [3][4] |
| Plastic Bag Thickness for Cytotoxic Waste | 2 mm (polypropylene) or 4 mm (polyethylene) | [5] |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound, a potent cytotoxic agent, requires a multi-step process to ensure the safety of laboratory personnel and the environment. All materials that have come into contact with the compound are considered contaminated and must be handled as hazardous waste.[3]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, personnel must be equipped with the following PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, solid-front gown with long sleeves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher, as determined by a risk assessment.
Waste Segregation at the Point of Generation
Proper segregation is critical for safe and compliant disposal.[6] At the point of generation, separate waste into the following categories:
-
Solid Waste: Contaminated PPE (gloves, gowns), bench paper, pipette tips, and vials.
-
Liquid Waste: Unused or expired solutions of this compound, and contaminated solvents.
-
Sharps Waste: Contaminated needles, syringes, and broken glass.
Waste Containment
-
Containers: Use only designated, leak-proof, and puncture-resistant containers that are chemically compatible with the waste.[7][8] Containers for cytotoxic waste are often color-coded, typically purple or yellow with a purple lid.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," "Cytotoxic," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic").[10]
-
Closure: Keep waste containers securely closed except when adding waste.[4]
Spill Management
In the event of a spill, a cytotoxic spill kit should be readily available.[11] The general procedure is as follows:
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don Appropriate PPE.
-
Contain the Spill: Use absorbent pads from the spill kit to cover the spill.
-
Decontaminate the Area: Clean the area with a detergent solution followed by a rinse with water. Finally, decontaminate with 70% isopropyl alcohol.[3]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic hazardous waste.
Final Disposal
-
On-site Accumulation: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic.[4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[10]
-
Prohibited Disposal Methods: Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.[1][7] The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[5][12]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. acs.org [acs.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. danielshealth.com [danielshealth.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Personal protective equipment for handling Tubulin inhibitor 44
Essential Safety and Handling Guide for Tubulin Inhibitor 44
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the provided search results. The following guidance is based on the general safety and handling protocols for potent cytotoxic tubulin inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific protocols and conduct a thorough risk assessment before handling this compound.
This compound is a potent compound that demonstrates significant cytotoxicity in various cancer cell lines.[1][2] As with all tubulin inhibitors, it should be handled as a hazardous cytotoxic agent with potential carcinogenic, mutagenic, and teratogenic effects.[3] Strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table outlines the recommended PPE for different laboratory procedures, adapted from guidelines for similar cytotoxic compounds.[3]
| Procedure | Required Personal Protective Equipment |
| Receiving/Unpacking | - Double Nitrile Gloves- Lab Coat |
| Weighing/Aliquoting (Dry Powder) | - Double Nitrile Gloves- Disposable Gown (solid front, long sleeves, elastic cuffs)- N95 or higher Respirator- Safety Goggles and Face Shield |
| Solution Preparation & Handling | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
| Spill Cleanup | - Double Nitrile Gloves- Disposable Gown- N95 or higher Respirator- Safety Goggles and Face Shield- Shoe Covers |
Note: Always use gloves confirmed to be resistant to the solvents in use. Change gloves frequently and immediately if they become contaminated.[3]
Operational and Disposal Plans
A clear and comprehensive plan for the handling and disposal of this compound is critical for laboratory safety.
Operational Plan: Step-by-Step Guidance
-
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leaks. If the package is compromised, do not open it. Isolate it in a designated hazardous material area and immediately contact your institution's EHS office.[3]
-
Store this compound in a clearly labeled, sealed container within a designated, secure, and ventilated area. The storage location should be marked with a "Cytotoxic Agent" warning sign and be kept away from incompatible materials.[3]
-
-
Preparation of Solutions:
-
All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.
-
When preparing solutions, slowly add the solvent to the powdered compound to minimize the generation of aerosols.[3]
-
-
Administration in Experiments:
-
When treating cells or animals, wear appropriate PPE to avoid direct contact with the compound.
-
All procedures should be performed over a disposable, absorbent bench liner to contain any potential spills.
-
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of in accordance with institutional and local regulations.[3]
-
Solid Waste: Contaminated items such as gloves, gowns, pipette tips, and culture flasks should be collected in a designated, leak-proof, and clearly labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated liquids must be collected in a designated, leak-proof, and clearly labeled container. Do not pour any waste containing this compound down the drain. [3]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound.
| Cell Line | IC50 (nM) | Reference |
| NCI-H460 (Non-Small Cell Lung Cancer) | 0.96 | [1][2] |
| BxPC-3 (Pancreatic Cancer) | 0.66 | [1][2] |
| HT-29 (Colorectal Adenocarcinoma) | 0.61 | [1][2] |
| SGC-7910 (Gastric Cancer) | 0.21 µM (210 nM) | [4] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol is adapted from established methods for evaluating the effect of compounds on tubulin polymerization and can be used to characterize the activity of this compound.[5]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Guanosine triphosphate (GTP)
-
This compound
-
Positive control (e.g., Colchicine, Nocodazole)
-
Negative control (e.g., DMSO)
-
Half-area 96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep the solution on ice and use it within 30 minutes.[5]
-
Prepare a 10x stock solution of this compound at various desired concentrations in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%.[5]
-
Prepare a 10x stock of the positive control (e.g., 100 µM Colchicine).[5]
-
Prepare a working solution of GTP by diluting a 100 mM stock to 10 mM in General Tubulin Buffer.[5]
-
-
Assay Setup (on ice):
-
In a pre-chilled half-area 96-well plate, add 10 µL of the 10x dilutions of this compound, positive control, or DMSO to the appropriate wells.[5]
-
Prepare the tubulin polymerization mix. For each reaction, combine the tubulin solution, General Tubulin Buffer with 10% glycerol, and GTP to a final concentration of 1 mM.[5]
-
Add 90 µL of the tubulin polymerization mix to each well containing the test compounds.[5]
-
-
Measurement:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[5]
-
-
Data Analysis:
-
Plot the absorbance (OD340) against time for each concentration of this compound. An inhibition of tubulin polymerization will result in a lower absorbance reading compared to the DMSO control.
-
Visualizations
Mechanism of Action of Tubulin Inhibitors
Tubulin inhibitors disrupt the dynamic equilibrium of microtubule polymerization and depolymerization.[6][7] This interference with microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing an arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis (programmed cell death).[3][8]
Caption: Mechanism of action for tubulin inhibitors leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Tubulin polymerization-IN-44 | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
